Product packaging for 2-Oxoglutaric Acid(Cat. No.:CAS No. 328-50-7)

2-Oxoglutaric Acid

Número de catálogo: B032379
Número CAS: 328-50-7
Peso molecular: 146.10 g/mol
Clave InChI: KPGXRSRHYNQIFN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Ketoglutaric acid (α-Ketoglutarate) is a pivotal biological compound that serves as a critical intermediate in the Krebs cycle, linking carbohydrate and amino acid metabolism. Its primary research value extends beyond energy production, as it functions as an essential co-substrate for a wide range of dioxygenase enzymes. This role places 2-ketoglutaric acid at the heart of epigenetic regulation, where it is required for the activity of histone demethylases and Ten-Eleven Translocation (TET) DNA demethylases, making it a crucial molecule for studying cellular differentiation and gene expression. Furthermore, it is a key substrate for prolyl hydroxylases, which target Hypoxia-Inducible Factor (HIF-1α) for degradation, thereby providing a direct link between cellular metabolism and the hypoxic response. Researchers also utilize 2-ketoglutaric acid to investigate its function as a nitrogen scavenger in cell culture media, its potential anti-aging properties via mTOR signaling modulation, and its role as a precursor for glutamate and glutamine synthesis. This compound is indispensable for metabolic flux studies, cancer metabolism research, and explorations into cellular signaling pathways, offering profound insights into the intricate connection between metabolic state and cellular function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O5 B032379 2-Oxoglutaric Acid CAS No. 328-50-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-oxopentanedioic acid
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InChI

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)
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InChI Key

KPGXRSRHYNQIFN-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)O)C(=O)C(=O)O
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Molecular Formula

C5H6O5
Record name α-Ketoglutaric acid
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Related CAS

15303-07-8 (di-ammonium salt), 17091-15-5 (hydrochloride salt), 22202-68-2 (mono-hydrochloride salt), 305-72-6 (di-hydrochloride salt), 86248-59-1 (calcium[2:1]salt), 997-43-3 (mono-potassium salt)
Record name Oxoglurate [INN]
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DSSTOX Substance ID

DTXSID5033179
Record name alpha-Ketoglutaric acid
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Molecular Weight

146.10 g/mol
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Physical Description

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS], Solid, white to pale yellow crystalline powder
Record name alpha-Ketoglutaric acid
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Solubility

541.5 mg/mL, soluble in water at >1000 g/l at 20�C and petrolatum at <100 g/kg at 20�C
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CAS No.

328-50-7, 34410-46-3, 17091-15-5, 108395-15-9
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Record name Oxoglurate [INN]
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Record name Pentanedioic acid, oxo-
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Melting Point

115.5 °C
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Foundational & Exploratory

The Pivotal Role of 2-Oxoglutaric Acid in the Krebs Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Oxoglutaric acid, also known as α-ketoglutarate, is a critical intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production.[1][2] Positioned at the crossroads of carbon and nitrogen metabolism, its significance extends beyond bioenergetics, implicating it as a key signaling molecule and a precursor for biosynthesis.[3][4] This technical guide provides an in-depth exploration of the multifaceted roles of this compound, tailored for researchers, scientists, and drug development professionals. We delve into its enzymatic regulation within the Krebs cycle, present quantitative data on enzyme kinetics and metabolite concentrations, detail experimental methodologies for its study, and visualize its intricate involvement in cellular pathways.

Introduction: The Centrality of this compound

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[2] Within this vital cycle, this compound (2-OG) serves as a key five-carbon dicarboxylic acid intermediate. Its formation and subsequent conversion are critical control points in the cycle's flux. Beyond its catabolic role in energy production, 2-OG is a crucial link between carbon and nitrogen metabolism, acting as a primary nitrogen transporter. It functions as a carbon skeleton for the synthesis of several amino acids, including glutamate, glutamine, proline, and arginine. Furthermore, emerging research has highlighted the role of 2-OG as a signaling metabolite, influencing a wide range of cellular processes, including epigenetic regulation and cellular responses to nutrient availability.

The Role of this compound in the Krebs Cycle

This compound is formed in the fourth step of the Krebs cycle and is consumed in the fifth step. These two reactions are pivotal for the progression of the cycle and the generation of reducing equivalents (NADH).

Formation of this compound: Oxidative Decarboxylation of Isocitrate

This compound is produced from the oxidative decarboxylation of isocitrate, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH) . This is a two-step process that involves the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation step that releases a molecule of carbon dioxide (CO2). In this reaction, a molecule of NAD+ is reduced to NADH.

There are three isoforms of isocitrate dehydrogenase in humans. IDH3 is the primary enzyme in the mitochondrial TCA cycle and uses NAD+ as a cofactor. IDH1 and IDH2 are found in the cytosol and mitochondria, respectively, and utilize NADP+ as a cofactor, playing roles outside the central Krebs cycle.

Consumption of this compound: Conversion to Succinyl-CoA

In the subsequent step of the Krebs cycle, this compound is converted to succinyl-CoA through an oxidative decarboxylation reaction catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC) . This multi-enzyme complex is structurally and functionally analogous to the pyruvate dehydrogenase complex. The reaction involves the release of a second molecule of CO2 and the reduction of another molecule of NAD+ to NADH. KGDHC is a critical regulatory point in the TCA cycle and is sensitive to the cellular energy status, being inhibited by its products, NADH and succinyl-CoA, as well as by high levels of ATP.

Quantitative Data

Enzyme Kinetics

The activity of the enzymes responsible for the turnover of this compound is crucial for regulating the flux of the Krebs cycle. The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters that describe these enzyme kinetics.

EnzymeOrganism/TissueSubstrateKm (µM)VmaxReference
NADP+-dependent Isocitrate DehydrogenaseMarine Plankton CommunityIsocitrate232 ± 34-
NADP+-dependent Isocitrate DehydrogenaseMarine Plankton CommunityNADP+22 ± 7-
NADP+-dependent Isocitrate DehydrogenaseBovine AdrenalsD,L-isocitrate2.3 and 63-
NADP+-dependent Isocitrate DehydrogenaseBovine AdrenalsNADP+3.6 - 9-
NAD+-dependent Isocitrate DehydrogenaseShewanella putrefaciensNAD+3344.6 ± 0.3 µM/min
Dual Coenzyme-dependent Isocitrate DehydrogenaseUmbonibacter marinipuiceusNAD+1800.0 ± 64.4-
Dual Coenzyme-dependent Isocitrate DehydrogenaseUmbonibacter marinipuiceusNADP+1167.7 ± 113.0-
α-Ketoglutarate Dehydrogenase ComplexBovine Adrenalsα-Ketoglutarate190-
α-Ketoglutarate Dehydrogenase ComplexBovine AdrenalsCoA12-
α-Ketoglutarate Dehydrogenase ComplexBovine AdrenalsNAD+25-
α-Ketoglutarate Dehydrogenase ComplexMitochondriaα-Ketoglutarate670-

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism.

Intracellular Concentrations

The intracellular concentration of this compound is a dynamic parameter that reflects the metabolic state of the cell, particularly the balance between carbon and nitrogen availability.

OrganismConditionIntracellular 2-OG Concentration (mM)Reference
Escherichia coliCarbon-free medium0.35
Escherichia coli30 min after addition of 10 mM glucose2.6
Escherichia coliNitrogen starvation~12
Escherichia coli3 min after addition of 10 mM NH4Cl~0.6
Escherichia coliHigh ammonium (10 mM NH4Cl)~0.5
Escherichia coli15 s after ammonium removal~2.5

Table 2: Intracellular Concentrations of this compound in E. coli under Various Conditions.

Experimental Protocols

The accurate measurement of this compound is fundamental to understanding its role in metabolic pathways. Below are detailed methodologies for its quantification.

Colorimetric/Fluorometric Assay for this compound Quantification

This method is based on an enzymatic assay that results in a colored or fluorescent product proportional to the 2-OG concentration.

A. Sample Preparation:

  • Tissue Homogenates: Homogenize approximately 20 mg of tissue in 100 µL of ice-cold assay buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material. Deproteinize the supernatant using a 10 kDa molecular weight cut-off (MWCO) spin filter.

  • Cell Lysates: Homogenize 2 x 10^6 cells in 100 µL of ice-cold assay buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C.

B. Standard Curve Preparation:

  • Prepare a stock solution of this compound standard.

  • Perform serial dilutions to create a standard curve. For colorimetric assays, a typical range is 0 to 10 nmol/well. For fluorometric assays, a range of 0 to 1 nmol/well is common.

C. Assay Procedure:

  • Add 50 µL of deproteinized samples and standards to a 96-well plate.

  • Prepare a reaction mix containing the necessary enzymes and probe according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK054, Abcam ab83431).

  • Add the reaction mix to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = ~535/587 nm for the fluorometric assay.

D. Data Analysis:

  • Subtract the blank reading from all sample and standard readings.

  • Plot the standard curve and determine the equation of the line.

  • Calculate the concentration of this compound in the samples using the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification

LC-MS/MS provides high sensitivity and specificity for the quantification of 2-OG.

A. Sample Preparation:

  • Follow the sample preparation steps as described for the colorimetric/fluorometric assay.

  • Derivatization (Optional but often recommended): To improve chromatographic retention and sensitivity, derivatize 2-OG. A common method involves reaction with N-methyl imidazole in the presence of trifluoroacetic anhydride. Optimize reaction temperature and time (e.g., 65°C for 30 minutes).

  • Extraction: Extract the (derivatized) 2-OG using a suitable solvent like methyl tertiary butyl ether or perform solid-phase extraction (SPE).

B. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C8 or C18 reversed-phase column is typically used (e.g., Zorbax SB C8, 4.6 x 75 mm, 3.5 µm).

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid is common.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive or negative ion mode, depending on the derivatization and analytical goals.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for 2-OG and an internal standard (e.g., isotopically labeled 2-OG).

C. Data Analysis:

  • Integrate the peak areas for 2-OG and the internal standard.

  • Calculate the peak area ratio.

  • Quantify the concentration of 2-OG in the samples using a calibration curve prepared with known concentrations of 2-OG standards and a fixed concentration of the internal standard.

Signaling Pathways and Logical Relationships

Beyond its metabolic role, this compound acts as a crucial signaling molecule. Its concentration, reflecting the cell's carbon and nitrogen status, modulates the activity of various enzymes and transcription factors.

The Krebs Cycle and its Intersection with Nitrogen Metabolism

Krebs_Cycle_Nitrogen_Metabolism Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH NAD+ NADH AlphaKG This compound KGDHC α-Ketoglutarate Dehydrogenase Complex AlphaKG->KGDHC NAD+, CoA NADH, CO2 GDH Glutamate Dehydrogenase AlphaKG->GDH NAD(P)H NAD(P)+ GOGAT Glutamate Synthase AlphaKG->GOGAT SuccinylCoA Succinyl-CoA Glutamate Glutamate GS Glutamine Synthetase Glutamate->GS ATP ADP + Pi Glutamine Glutamine Glutamine->GOGAT NADPH NADP+ Ammonium NH4+ Ammonium->GDH Ammonium->GS IDH->AlphaKG CO2 KGDHC->SuccinylCoA GDH->Glutamate GS->Glutamine GOGAT->Glutamate 2x

Caption: Intersection of the Krebs Cycle and Nitrogen Metabolism.

This compound as a Co-substrate for Dioxygenases

This compound is an essential co-substrate for a large family of Fe(II)/2-OG-dependent dioxygenases. These enzymes play critical roles in various processes, including histone and DNA demethylation, thereby linking cellular metabolism to epigenetic regulation.

AlphaKG_Dioxygenases cluster_reaction Dioxygenase Catalytic Cycle cluster_consequences Cellular Consequences AlphaKG This compound Enzyme Fe(II)/2-OG-dependent Dioxygenase AlphaKG->Enzyme O2 O2 O2->Enzyme Substrate Substrate (e.g., methylated histone) Substrate->Enzyme Product Hydroxylated Substrate (e.g., demethylated histone) Enzyme->Product Succinate Succinate Enzyme->Succinate CO2 CO2 Enzyme->CO2 Epigenetic_Mod Epigenetic Modifications Product->Epigenetic_Mod Gene_Expression Altered Gene Expression Epigenetic_Mod->Gene_Expression Cell_Fate Changes in Cell Fate and Function Gene_Expression->Cell_Fate

Caption: Role of 2-OG in Dioxygenase-mediated Reactions.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_quantification Quantification Method start Biological Sample (Tissue, Cells) homogenization Homogenization in Ice-Cold Buffer start->homogenization centrifugation Centrifugation (13,000 x g, 4°C) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant deproteinization Deproteinization (10 kDa MWCO Filter) supernatant->deproteinization colorimetric Colorimetric/ Fluorometric Assay deproteinization->colorimetric For high-throughput screening lcms LC-MS/MS Analysis deproteinization->lcms For high sensitivity & specificity data_analysis Data Analysis colorimetric->data_analysis lcms->data_analysis results 2-OG Concentration data_analysis->results

Caption: Workflow for this compound Quantification.

Conclusion

This compound is far more than a simple intermediate in the Krebs cycle. Its central position at the nexus of carbon and nitrogen metabolism, coupled with its emerging role as a critical signaling molecule, underscores its importance in maintaining cellular homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate functions of this compound. A deeper understanding of its regulation and downstream effects holds significant promise for the development of novel therapeutic strategies targeting metabolic and signaling dysregulation in various diseases.

References

2-Oxoglutaric Acid: A Key Metabolic Hub and Cellular Signaling Molecule

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaric acid (2-OG), also known as α-ketoglutarate (α-KG), is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, placing it at the crossroads of cellular carbon and nitrogen metabolism.[1] Beyond its fundamental role in energy production and as a precursor for amino acid biosynthesis, 2-OG has emerged as a critical signaling molecule, directly influencing a vast array of cellular processes.[2][3][4] Its intracellular concentration fluctuates in response to the cell's nutritional and energetic state, allowing it to act as a sensor that translates metabolic status into downstream regulatory actions.[1] This guide provides a technical overview of the primary signaling functions of 2-OG, focusing on its role as an essential co-substrate for a large family of dioxygenase enzymes and as an extracellular ligand for a specific G-protein coupled receptor.

2-OG as a Co-substrate for Fe(II)/2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs)

A primary mechanism through which 2-OG exerts its signaling function is by serving as an obligatory co-substrate for the 2-OGDD superfamily of enzymes. These enzymes harness the oxidative decarboxylation of 2-OG to succinate and CO₂ to drive the hydroxylation of a wide variety of substrates, including proteins, nucleic acids, and lipids. This process requires molecular oxygen (O₂) and ferrous iron (Fe²⁺) as co-factors, positioning 2-OGDDs as cellular sensors of oxygen, iron, and metabolic state. Dysregulation of these enzymes is implicated in numerous diseases, including cancer and metabolic disorders.

Epigenetic Regulation: DNA and Histone Demethylation

2-OG is a central regulator of the epigenome. Its availability directly dictates the activity of two key classes of 2-OGDDs involved in reversing methylation marks: the Ten-Eleven Translocation (TET) enzymes and the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).

  • TET Enzymes: The TET family of enzymes (TET1, TET2, TET3) catalyze the iterative oxidation of 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). This process initiates a pathway for active DNA demethylation, leading to changes in gene expression.

  • JmjC Histone Demethylases (KDMs): These enzymes reverse the methylation of lysine residues on histone tails, a modification critical for chromatin structuring and transcriptional regulation. By removing repressive methyl marks (e.g., H3K9me3, H3K27me3), KDMs can facilitate a more open chromatin state and promote gene transcription.

The activity of both TETs and KDMs is critically dependent on the intracellular concentration of 2-OG. A decrease in the 2-OG pool can lead to enzyme inhibition, resulting in hypermethylation of DNA and histones, which is a common feature in certain cancers.

Epigenetic_Regulation cluster_TCA Mitochondrion (TCA Cycle) cluster_Nucleus Nucleus Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH 2-OG_mito 2-Oxoglutarate (2-OG) IDH->2-OG_mito 2-OG_nuc 2-Oxoglutarate (2-OG) 2-OG_mito->2-OG_nuc Transport TET_Enzymes TET_Enzymes 2-OG_nuc->TET_Enzymes Co-substrate JmjC_KDMs JmjC Histone Demethylases 2-OG_nuc->JmjC_KDMs Co-substrate 5hmC 5-hydroxymethylcytosine (Active Demethylation) TET_Enzymes->5hmC Oxidizes Histone_dem Demethylated Histone (Transcriptional Activation) JmjC_KDMs->Histone_dem Demethylates 5mC 5-methylcytosine (Repressive Mark) 5mC->TET_Enzymes Substrate Gene_Expression Altered Gene Expression 5hmC->Gene_Expression Histone_me Histone Methylation (e.g., H3K9me3, H3K27me3) (Repressive Marks) Histone_me->JmjC_KDMs Substrate Histone_dem->Gene_Expression

Caption: 2-OG links metabolism to epigenetic gene regulation.
Hypoxia Sensing: Regulation of HIF-1α Stability

2-OG plays a crucial role in the cellular response to low oxygen (hypoxia). The stability of the master transcriptional regulator of the hypoxic response, Hypoxia-Inducible Factor 1-alpha (HIF-1α), is controlled by a class of 2-OGDDs called Prolyl Hydroxylase Domain enzymes (PHDs).

Under normal oxygen conditions (normoxia), PHDs utilize O₂ and 2-OG to hydroxylate specific proline residues on HIF-1α. This hydroxylation event marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and proteasomal degradation.

When oxygen levels are low, the activity of PHDs is limited. As O₂ is a required substrate, its absence prevents the hydroxylation of HIF-1α. This leads to the stabilization of HIF-1α, its translocation to the nucleus, dimerization with HIF-1β, and the activation of a broad transcriptional program that promotes adaptation to hypoxia, including angiogenesis and glycolysis. Because 2-OG is also a required co-substrate, its availability can modulate the hypoxic response. For example, an increase in the intracellular 2-OG/succinate ratio can promote HIF-1α degradation.

Hypoxia_Sensing cluster_Normoxia Normoxia (High O₂) cluster_Hypoxia Hypoxia (Low O₂) HIF1a_N HIF-1α PHDs_N Prolyl Hydroxylases (PHDs) HIF1a_N->PHDs_N HIF1a_OH Hydroxylated HIF-1α PHDs_N->HIF1a_OH Hydroxylates 2OG_N 2-Oxoglutarate 2OG_N->PHDs_N Co-substrate O2_N O₂ O2_N->PHDs_N Co-substrate VHL_N VHL E3 Ligase HIF1a_OH->VHL_N Binds Proteasome_N Proteasomal Degradation VHL_N->Proteasome_N Targets for HIF1a_H HIF-1α (Stable) Nucleus Nucleus HIF1a_H->Nucleus Translocates HIF1b HIF-1β HIF1a_H->HIF1b Dimerizes with PHDs_H PHDs (Inactive) O2_H Low O₂ O2_H->PHDs_H LIMITS HRE Hypoxia Response Element (HRE) HIF1b->HRE Binds Gene_Exp Target Gene Expression HRE->Gene_Exp OXGR1_Signaling cluster_Cell Target Cell (e.g., Renal Intercalated Cell) OXGR1 OXGR1 (GPR99) Gq Gq Protein OXGR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Downstream Downstream Cellular Responses DAG->Downstream Activates PKC Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca2->Downstream 2-OG_extra Extracellular 2-Oxoglutarate 2-OG_extra->OXGR1 Ligand Binding LCMS_Workflow Start Start Sample 1. Sample Collection (e.g., ~2x10⁶ cells or 20 mg tissue) Rapidly quench metabolism on ice Start->Sample Homogenize 2. Homogenization Homogenize in ice-cold assay buffer Sample->Homogenize Deproteinize 3. Deproteinization Add ice-cold perchloric acid (PCA) or use 10 kDa MWCO spin filter Homogenize->Deproteinize Centrifuge 4. Centrifugation (e.g., 13,000 x g, 10 min, 4°C) Collect supernatant Deproteinize->Centrifuge Spike 5. Add Internal Standard (e.g., ¹³C₅-α-KG) Centrifuge->Spike LCMS 6. LC-MS/MS Analysis Inject onto LC system (e.g., C18 column) Detect using MS in negative ion mode (MRM transition: m/z 145 -> 101) Spike->LCMS Quantify 7. Quantification Generate standard curve Calculate concentration from peak area ratio (Analyte / Internal Standard) LCMS->Quantify End End Quantify->End

References

The Crossroads of Nitrogen Metabolism: A Technical Guide to the Function of Alpha-Ketoglutarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (α-KG), a key intermediate of the tricarboxylic acid (TCA) cycle, occupies a central and indispensable role in the intricate network of amino acid metabolism. Beyond its function in cellular energy production, α-KG acts as a primary acceptor of amino groups, facilitating the reversible transamination and deamination of amino acids. This function is critical for the synthesis of non-essential amino acids, the catabolism of excess amino acids, and the safe transport and excretion of nitrogenous waste. Furthermore, α-KG serves as a crucial precursor for the biosynthesis of several amino acids, including glutamate, glutamine, proline, and arginine. Its availability and metabolism are tightly regulated and have profound implications for cellular signaling, epigenetic modifications, and overall metabolic homeostasis. This technical guide provides an in-depth exploration of the core functions of α-KG in amino acid metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Central Role of Alpha-Ketoglutarate in Amino Acid Metabolism

Alpha-ketoglutarate is a pivotal link between carbon and nitrogen metabolism. Its primary functions in amino acid metabolism can be categorized into three main areas:

  • Transamination and Deamination: α-KG is the principal amino group acceptor in transamination reactions, catalyzed by a class of enzymes known as aminotransferases or transaminases. In these reactions, the amino group from an amino acid is transferred to α-KG, forming glutamate and the corresponding α-keto acid of the original amino acid. This process is fundamental for both the synthesis of non-essential amino acids and the degradation of most amino acids. The reversibility of these reactions allows for the dynamic interconversion of amino acids according to the metabolic needs of the cell. The subsequent oxidative deamination of glutamate by glutamate dehydrogenase regenerates α-KG and releases ammonia, which can then be incorporated into the urea cycle for excretion.

  • Precursor for Amino Acid Synthesis: The carbon skeleton of α-KG serves as the direct precursor for the synthesis of glutamate. Glutamate, in turn, is a precursor for the synthesis of other amino acids, including glutamine, proline, and arginine. This places α-KG at the head of a significant family of amino acid biosynthetic pathways.

  • Link to the Urea Cycle: Through its role in collecting amino groups to form glutamate, α-KG is indirectly but critically linked to the urea cycle. The ammonia released from the deamination of glutamate in the liver is a primary substrate for the urea cycle, the body's main pathway for disposing of excess nitrogen.

Below is a diagram illustrating the central role of α-KG in transamination and its connection to the urea cycle.

alpha_ketoglutarate_transamination Central Role of α-Ketoglutarate in Transamination and Urea Cycle Linkage cluster_transamination Transamination Reactions cluster_deamination Oxidative Deamination cluster_urea_cycle Urea Cycle AA Amino Acid KA α-Keto Acid AA->KA Aminotransferase AKG α-Ketoglutarate GLU Glutamate AKG->GLU Aminotransferase AKG_regen α-Ketoglutarate GLU_deam Glutamate GLU->GLU_deam GLU_deam->AKG_regen Glutamate Dehydrogenase NH3 Ammonia (NH₃) GLU_deam->NH3 NH3_urea Ammonia (NH₃) NH3->NH3_urea To Liver Urea Urea NH3_urea->Urea

Central Role of α-Ketoglutarate in Transamination

Quantitative Data on Alpha-Ketoglutarate and Amino Acid Metabolism

The dynamics of α-KG-dependent amino acid metabolism are governed by enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative data for relevant enzymes and intracellular metabolite concentrations.

Table 1: Kinetic Parameters of Key Enzymes in α-Ketoglutarate Metabolism

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg protein)Organism/Tissue
Alanine Aminotransferase (ALT) α-Ketoglutarate0.4 - 1.5VariableHuman Liver
Alanine20 - 30VariableHuman Liver
Aspartate Aminotransferase (AST) α-Ketoglutarate0.1 - 0.5VariableHuman Heart
Aspartate2 - 5VariableHuman Heart
Glutamate Dehydrogenase (GDH) α-Ketoglutarate0.5 - 2.0VariableBovine Liver
Glutamate1 - 5VariableBovine Liver
NH₄⁺10 - 50VariableBovine Liver

Table 2: Typical Intracellular Concentrations of α-Ketoglutarate and Related Amino Acids

MetaboliteConcentration (µM)Cell Type/Tissue
α-Ketoglutarate 50 - 500Various Mammalian Cells
Glutamate 2,000 - 10,000Brain, Liver
Glutamine 5,000 - 20,000Muscle, Lung
Aspartate 1,000 - 5,000Liver, Heart
Alanine 500 - 2,000Muscle, Liver
Proline 100 - 500Various Mammalian Cells
Arginine 50 - 200Various Mammalian Cells

Note: Values can vary significantly depending on the cell type, metabolic state, and experimental conditions.

Experimental Protocols

Measurement of Aminotransferase Activity

A common method to measure the activity of aminotransferases such as ALT and AST is a coupled-enzyme spectrophotometric assay.

Principle: The transamination reaction produces glutamate. For the AST assay, the production of oxaloacetate is coupled to the oxidation of NADH by malate dehydrogenase. For the ALT assay, the production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • L-Aspartate or L-Alanine solution

  • α-Ketoglutarate solution

  • NADH solution

  • Malate Dehydrogenase (for AST) or Lactate Dehydrogenase (for ALT)

  • Cell or tissue lysate

Procedure (AST Assay):

  • Prepare a reaction mixture containing reaction buffer, L-aspartate, and NADH in a cuvette.

  • Add the cell or tissue lysate to the cuvette and mix gently.

  • Initiate the reaction by adding α-ketoglutarate.

  • Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • The rate of decrease in absorbance is proportional to the AST activity. Calculate the activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Stable Isotope Tracing of Amino Acid Metabolism using ¹³C-labeled α-Ketoglutarate

Stable isotope tracing is a powerful technique to follow the metabolic fate of a molecule. Using ¹³C-labeled α-KG allows for the direct tracking of its carbon skeleton into newly synthesized amino acids.

Principle: Cells are cultured in a medium containing [U-¹³C₅]-α-ketoglutarate. After a defined period, cellular metabolites are extracted and analyzed by mass spectrometry (MS). The incorporation of ¹³C atoms into amino acids reveals the metabolic pathways in which α-KG participates.

Materials:

  • Cell culture reagents

  • [U-¹³C₅]-α-ketoglutarate

  • Ice-cold saline

  • Methanol, Chloroform, Water (for extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the normal medium with a medium containing a known concentration of [U-¹³C₅]-α-ketoglutarate. Incubate for a specific time period (e.g., 4, 8, or 24 hours) to allow for metabolic labeling.

  • Quenching and Harvesting: Aspirate the labeling medium and quickly wash the cells with ice-cold saline to remove any remaining extracellular label. Immediately add ice-cold methanol to quench all enzymatic activity. Scrape the cells and collect the cell suspension.

  • Metabolite Extraction: Perform a biphasic extraction using a methanol:chloroform:water mixture (e.g., 2:1:0.8 v/v/v). Vortex the mixture vigorously and centrifuge to separate the polar (containing amino acids and α-KG) and non-polar phases.

  • Sample Preparation and Analysis: Collect the polar phase, dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • Data Analysis: Analyze the samples using LC-MS to separate and detect the different isotopologues of amino acids. The mass shift corresponding to the number of incorporated ¹³C atoms is used to determine the fractional enrichment and trace the metabolic pathways.

Below is a diagram illustrating the experimental workflow for stable isotope tracing.

stable_isotope_tracing_workflow Experimental Workflow for Stable Isotope Tracing start Start cell_culture 1. Cell Culture (e.g., to 80% confluency) start->cell_culture labeling 2. Isotopic Labeling (Medium with ¹³C-α-KG) cell_culture->labeling quenching 3. Quenching & Harvesting (Ice-cold methanol) labeling->quenching extraction 4. Metabolite Extraction (Methanol/Chloroform/Water) quenching->extraction analysis 5. LC-MS Analysis (Detect ¹³C incorporation) extraction->analysis data_analysis 6. Data Analysis (Metabolic flux calculation) analysis->data_analysis end End data_analysis->end

Experimental Workflow for Stable Isotope Tracing

Alpha-Ketoglutarate in Cellular Signaling

Recent research has highlighted the role of α-KG as a signaling molecule, particularly in the context of oxygen sensing and the regulation of cell growth.

Regulation of HIF-1α Signaling

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). The stability of HIF-1α is regulated by a family of prolyl hydroxylase domain (PHD) enzymes. These enzymes require α-KG and oxygen as co-substrates to hydroxylate HIF-1α, marking it for proteasomal degradation. Under hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-1α and the activation of hypoxia-responsive genes. Thus, the cellular level of α-KG can directly influence the hypoxic response.

hif1a_signaling Regulation of HIF-1α by α-Ketoglutarate cluster_normoxia Normoxia cluster_hypoxia Hypoxia AKG_norm α-Ketoglutarate PHD PHD Enzymes AKG_norm->PHD O2_norm Oxygen (O₂) O2_norm->PHD HIF1a_norm HIF-1α PHD->HIF1a_norm Hydroxylation HIF1a_OH Hydroxylated HIF-1α HIF1a_norm->HIF1a_OH Proteasome Proteasomal Degradation HIF1a_OH->Proteasome AKG_hyp α-Ketoglutarate O2_low Low Oxygen (O₂) PHD_inactive Inactive PHD O2_low->PHD_inactive Inhibition HIF1a_hyp Stable HIF-1α HIF1_complex HIF-1 Complex HIF1a_hyp->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Gene_Expression Hypoxia-Responsive Gene Expression HIF1_complex->Gene_Expression mtor_signaling Influence of α-Ketoglutarate on mTOR Signaling AKG α-Ketoglutarate Glutamine Glutamine AKG->Glutamine Glutamine Synthetase mTORC1 mTORC1 Glutamine->mTORC1 Activation Amino_Acids Other Amino Acids Amino_Acids->mTORC1 Activation Growth_Factors Growth Factors Growth_Factors->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

The Discovery and Scientific History of 2-Oxoglutaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaric acid, also known as α-ketoglutaric acid (AKG), is a pivotal molecule in cellular metabolism. Its discovery was a landmark achievement in biochemistry, intrinsically linked to the elucidation of the citric acid cycle, a central hub of energy production in aerobic organisms. This technical guide provides an in-depth exploration of the discovery and early scientific history of this compound, detailing the experimental methodologies of the era, presenting key quantitative data, and illustrating the foundational understanding of its metabolic and signaling roles.

The Discovery of this compound and the Citric Acid Cycle

The discovery of this compound is inseparable from the work of Sir Hans Adolf Krebs and his student William Arthur Johnson. In 1937, through a series of meticulous experiments, they unveiled the cyclic nature of a series of metabolic reactions in pigeon breast muscle, a pathway that would later be named the Krebs cycle, or the tricarboxylic acid (TCA) cycle. This compound was identified as a key intermediate in this cycle.

Their groundbreaking paper, "The role of citric acid in intermediate metabolism in animal tissues," published in the journal Enzymologia, detailed how the addition of citrate to minced pigeon muscle tissue led to a significant increase in oxygen consumption, far exceeding the amount expected from the oxidation of the added citrate alone.[1] This catalytic effect suggested a cyclic process where citrate was regenerated. Through the use of metabolic inhibitors, they were able to piece together the sequence of reactions. For instance, in the presence of arsenite, which inhibits the oxidation of keto acids, they observed the accumulation of α-ketoglutarate from citrate.[2] Conversely, the addition of malonate, an inhibitor of succinate dehydrogenase, led to the accumulation of succinate.[2] These observations were crucial in establishing the sequence: citrate → α-ketoglutarate → succinate.[1]

Quantitative Data from Early Experiments

The early experiments by Krebs and Johnson relied heavily on the Warburg manometer to measure oxygen consumption in tissue preparations. The following table summarizes some of the key quantitative findings that demonstrated the catalytic effect of citrate and other intermediates on respiration in minced pigeon breast muscle.

Substrate Added to Minced Pigeon Breast Muscle (460 mg wet weight)Incubation Time (min)Oxygen Consumed (µL)Additional Oxygen Consumed Compared to Control (µL)
None (Endogenous Substrate)40465-
3 µmol Citrate401132667
3 µmol Fumarate40980515
3 µmol Oxaloacetate401050585
3 µmol Succinate40890425

Data reconstructed from descriptions in secondary sources referencing Krebs and Johnson (1937).

Experimental Protocols

The experimental protocols of the 1930s were foundational to modern biochemistry. Below are detailed methodologies for key experiments related to the discovery and characterization of this compound.

Preparation of Minced Pigeon Breast Muscle

A standard preparation of minced pigeon breast muscle was used for the respiration experiments.

  • Tissue Source: Freshly excised breast muscle from pigeons was used due to its high metabolic rate.

  • Mincing: The muscle tissue was finely minced using a Latapie mincer.

  • Suspension: The minced tissue was suspended in a phosphate-buffered saline solution to maintain physiological pH and osmotic pressure.

Measurement of Oxygen Consumption using the Warburg Manometer

The rate of cellular respiration was quantified by measuring oxygen consumption.

  • Apparatus: A Warburg manometer, a device that measures changes in gas volume at constant temperature and pressure, was employed.

  • Procedure:

    • A known quantity of the minced muscle suspension was placed in the main compartment of the manometer flask.

    • Substrates (e.g., citrate, α-ketoglutarate) and inhibitors (e.g., arsenite, malonate) were placed in the side arm of the flask.

    • A small piece of filter paper soaked in potassium hydroxide was placed in the center well to absorb the carbon dioxide produced during respiration.

    • The flasks were placed in a constant temperature water bath and allowed to equilibrate.

    • The substrate was tipped from the side arm into the main compartment to initiate the reaction.

    • The change in pressure due to oxygen consumption was measured over time.

Micro-determination of α-Ketoglutaric Acid

In 1938, Krebs published a detailed method for the quantitative determination of α-ketoglutaric acid in biological samples. This method was crucial for accurately measuring its accumulation and turnover.

  • Principle: α-Ketoglutaric acid is converted to its 2:4-dinitrophenylhydrazone derivative, which is then extracted and oxidized with permanganate to succinic acid. The succinic acid is then quantified manometrically using succinic dehydrogenase.

  • Reagents:

    • 50% Sulphuric acid

    • 15% Sodium tungstate

    • Peroxide-free ether

    • 1% 2:4-dinitrophenylhydrazine in 10% H₂SO₄

    • Solid and 2% aqueous KMnO₄

    • Reagents for the determination of succinic acid (including a succinic dehydrogenase preparation from minced muscle).

  • Procedure:

    • Deproteinization: Biological samples (e.g., tissue extracts, urine) were deproteinized by adding sulphuric acid and sodium tungstate.

    • Formation of the Hydrazone: The protein-free filtrate was treated with 2:4-dinitrophenylhydrazine to form the 2:4-dinitrophenylhydrazone of α-ketoglutaric acid.

    • Ether Extraction: The hydrazone was extracted from the aqueous solution using peroxide-free ether in a continuous extractor.

    • Oxidation to Succinic Acid: The ether was removed, and the hydrazone was dissolved in alkali and then acidified. An excess of KMnO₄ was added to oxidize the hydrazone to succinic acid.

    • Manometric Determination of Succinic Acid: The resulting solution was neutralized, and the amount of succinic acid was determined by measuring the oxygen uptake in the presence of a succinic dehydrogenase enzyme preparation using a Warburg manometer.

Signaling Pathways and Logical Relationships

Even in the early stages of its scientific history, it was recognized that this compound was more than just a metabolic intermediate. It sits at a critical intersection between carbon and nitrogen metabolism, and its concentration was understood to be a reflection of the cell's nutritional status.

The Krebs Cycle Experimental Workflow

The logical workflow of Krebs and Johnson's experiments to elucidate the citric acid cycle can be visualized as follows:

experimental_workflow A Pigeon Breast Muscle Preparation (Minced Tissue in Buffer) B Addition of Substrate (e.g., Citrate, Pyruvate) A->B E Addition of Inhibitor (e.g., Malonate, Arsenite) A->E C Measurement of O2 Consumption (Warburg Manometer) B->C D Observation: Catalytic Effect (O2 uptake > expected) C->D G Elucidation of the Citric Acid Cycle D->G F Identification of Accumulated Intermediates (e.g., Succinate, α-Ketoglutarate) E->F F->G

Experimental workflow for the elucidation of the Krebs cycle.
This compound at the Crossroads of Carbon and Nitrogen Metabolism

Early on, the role of this compound in amino acid metabolism was recognized. It serves as the primary carbon skeleton for the assimilation of ammonia, linking the catabolism of carbohydrates with the anabolism of nitrogen-containing compounds. This positions this compound as a key sensor of the cell's carbon-to-nitrogen balance.

metabolic_crossroads Carbohydrates Carbohydrates TCA_Cycle TCA Cycle Carbohydrates->TCA_Cycle Catabolism Two_Oxoglutarate 2-Oxoglutarate TCA_Cycle->Two_Oxoglutarate Production Two_Oxoglutarate->TCA_Cycle Regeneration Amino_Acids Amino Acids (e.g., Glutamate) Two_Oxoglutarate->Amino_Acids Transamination Nitrogen_Metabolism Nitrogen Metabolism Amino_Acids->Nitrogen_Metabolism Anabolism Ammonia Ammonia (NH3) Ammonia->Amino_Acids Assimilation

This compound linking carbon and nitrogen metabolism.

Conclusion

The discovery of this compound as a central component of the citric acid cycle by Krebs and Johnson was a monumental step in our understanding of cellular metabolism. The experimental techniques they employed, though rudimentary by today's standards, were ingeniously applied to unravel a complex biochemical pathway. The early recognition of its role at the intersection of major metabolic pathways laid the groundwork for future research into its functions in signaling and regulation, areas that continue to be of great interest to researchers, scientists, and drug development professionals.

References

The 2-Oxoglutarate to Succinate Ratio: A Critical Metabolic Rheostat in Cellular Signaling and Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intracellular ratio of 2-oxoglutarate (2-OG), also known as α-ketoglutarate, to succinate—two key intermediates of the tricarboxylic acid (TCA) cycle—has emerged as a critical determinant of cellular fate and function. Far from being mere metabolic bystanders, the balance between these molecules acts as a metabolic rheostat, directly regulating a vast superfamily of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-OGDDs). These enzymes control a wide array of biological processes, including the response to hypoxia, epigenetic programming, and collagen biosynthesis. Dysregulation of the 2-OG/succinate ratio is a hallmark of various pathological states, most notably cancer and inflammatory diseases, making it a focal point for novel therapeutic strategies. This guide provides a comprehensive overview of the biological significance of this ratio, details the signaling pathways it governs, presents quantitative data, and outlines key experimental protocols for its investigation.

The Core Principle: Regulation of 2-Oxoglutarate-Dependent Dioxygenases

The central significance of the 2-OG to succinate ratio lies in its direct control over the activity of the 2-OGDD superfamily.[1][2][3] These non-heme iron (Fe(II))-containing enzymes utilize 2-OG as an obligatory co-substrate to catalyze oxidative reactions, including hydroxylation and demethylation, on a variety of targets.[4][5]

The general reaction is as follows: Substrate + 2-Oxoglutarate + O₂ → Substrate-OH + Succinate + CO₂

In this reaction, 2-OG is oxidatively decarboxylated to succinate. Consequently, the cellular concentration of 2-OG directly promotes 2-OGDD activity, while succinate, as a product of the reaction, acts as a competitive inhibitor by binding to the 2-OG active site. Therefore, a high 2-OG/succinate ratio favors 2-OGDD activity, whereas a low 2-OG/succinate ratio (caused by either decreased 2-OG or accumulated succinate) leads to the inhibition of these enzymes.

This simple principle of substrate availability and product inhibition allows the cell to link its metabolic state directly to complex regulatory programs like gene expression and protein stability.

Table 1: Key Families of the 2-Oxoglutarate-Dependent Dioxygenase Superfamily

Enzyme FamilyKey MembersPrimary FunctionBiological Process
HIF Prolyl Hydroxylases EGLN1/PHD2, EGLN2/PHD1, EGLN3/PHD3Hydroxylate Proline Residues on HIF-αHypoxic Sensing, Angiogenesis
Ten-Eleven Translocation (TET) Enzymes TET1, TET2, TET3Hydroxylate 5-methylcytosine (5mC)DNA Demethylation, Epigenetic Regulation
Jumonji C (JmjC) Histone Demethylases KDM2-7 subfamiliesDemethylate Lysine Residues on HistonesHistone Modification, Epigenetic Regulation
Collagen Prolyl & Lysyl Hydroxylases P4HA1-3, P3H1-2, PLOD1-3Hydroxylate Proline and Lysine in CollagenExtracellular Matrix Formation, Tissue Integrity
Factor Inhibiting HIF (FIH) FIH1Hydroxylates Asparagine Residue on HIF-αFine-tuning of HIF Transcriptional Activity
ALKB Homologs ALKBH1-8Repair Alkylated DNA and RNADNA/RNA Repair

Key Signaling Pathways Governed by the 2-OG/Succinate Ratio

Hypoxia-Inducible Factor (HIF) Signaling

The most extensively studied role of the 2-OG/succinate ratio is in the regulation of the cellular response to oxygen availability. Under normal oxygen levels (normoxia), HIF prolyl hydroxylases (PHDs) use O₂ and 2-OG to hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This modification targets HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase complex and subsequent proteasomal degradation.

However, when succinate accumulates (leading to a low 2-OG/succinate ratio), it competitively inhibits PHD enzymes, even in the presence of oxygen. This inhibition prevents HIF-α hydroxylation, leading to its stabilization, dimerization with HIF-β, and translocation to the nucleus. The active HIF complex then drives the transcription of genes involved in angiogenesis, glycolysis, and cell survival. This phenomenon is termed "pseudohypoxia" – a hypoxic response under normoxic conditions driven by metabolic shifts.

HIF_Pathway cluster_normoxia Normoxia (High 2-OG/Succinate Ratio) cluster_pseudohypoxia Pseudohypoxia (Low 2-OG/Succinate Ratio) Two_OG 2-Oxoglutarate PHD PHD Enzymes Two_OG->PHD O2 Oxygen (O₂) O2->PHD HIFa_OH HIF-1α-OH PHD->HIFa_OH Hydroxylation HIFa_norm HIF-1α HIFa_norm->PHD VHL VHL Complex HIFa_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Succinate Succinate PHD_inhibited PHD Enzymes Succinate->PHD_inhibited Inhibition HIFa_pseudo HIF-1α HIF_complex HIF-1α/β Complex HIFa_pseudo->HIF_complex HIFb HIF-1β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Gene_Tx Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_Tx Epigenetic_Regulation cluster_pathways Epigenetic Modifications cluster_outcomes Functional Outcomes Two_OG 2-Oxoglutarate (High Ratio) TET TET Enzymes Two_OG->TET Activates KDM JmjC Histone Demethylases (KDMs) Two_OG->KDM Activates Outcome_High High 2-OG/Succinate Ratio: - Active DNA Demethylation - Open Chromatin - Normal Gene Expression Succinate Succinate (Low Ratio) Succinate->TET Inhibits Succinate->KDM Inhibits Outcome_Low Low 2-OG/Succinate Ratio: - DNA Hypermethylation - Repressive Chromatin - Gene Silencing (e.g., Tumor Suppressors) DNA_dem Demethylated DNA TET->DNA_dem Oxidation Histone_dem Demethylated Histones (Active Chromatin) KDM->Histone_dem Demethylation DNA_m Methylated DNA (5mC) DNA_m->TET Histone_m Methylated Histones (Repressive Marks) Histone_m->KDM LCMS_Workflow Start 1. Cell Culture (e.g., 6-well plate) Quench 2. Rapid Quenching (e.g., wash with ice-cold PBS, add liquid N₂) Start->Quench Extract 3. Metabolite Extraction (e.g., 80% methanol at -80°C) Quench->Extract Scrape 4. Cell Scraping & Collection Extract->Scrape Centrifuge 5. Centrifugation (to pellet protein/debris) Scrape->Centrifuge Supernatant 6. Supernatant Transfer Centrifuge->Supernatant Dry 7. Evaporation (under vacuum or N₂ stream) Supernatant->Dry Reconstitute 8. Reconstitution (in LC-MS grade solvent) Dry->Reconstitute Analyze 9. LC-MS/MS Analysis Reconstitute->Analyze Data 10. Data Processing (Peak integration, normalization to cell number/protein) Analyze->Data

References

The Metabolic Odyssey of 2-Oxoglutaric Acid: An In-Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaric acid (2-OG), also known as alpha-ketoglutarate (AKG), is a pivotal intermediate in cellular metabolism, positioned at the crossroads of carbon and nitrogen utilization.[1][2][3] As a key component of the tricarboxylic acid (TCA) cycle, it plays a fundamental role in cellular energy production.[1][2] Beyond its bioenergetic functions, 2-OG serves as a crucial precursor for the synthesis of several amino acids, a nitrogen scavenger, and a signaling molecule that influences a wide array of cellular processes, including epigenetic regulation and collagen synthesis. Given its multifaceted roles, understanding the in vivo metabolic fate of exogenously administered 2-OG is of paramount importance for its therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of 2-OG, details key experimental protocols for its study, and presents visual representations of its metabolic pathways and experimental workflows.

Quantitative Pharmacokinetic and Metabolic Data

The following tables summarize the available quantitative data on the in vivo pharmacokinetics and metabolism of this compound.

ParameterSpeciesDosage and AdministrationValueReference(s)
Oral Bioavailability PigOral gavageSignificantly better absorbed from the upper small intestine than from distal sections. Low pH and the presence of Fe2+ and/or SO42- ions enhance absorption.
Plasma Half-life PigIntravenous< 5 minutes
Tissue Distribution Rat0.75 g/kg body weight/day in drinking waterIncreased femoral length and bone mineral density. Increased thickness of growth plate and articular cartilage.
Urinary/Fecal Excretion PigOralNot specified

Table 1: Pharmacokinetic Parameters of this compound. This table highlights the rapid absorption and short plasma half-life of 2-OG, suggesting swift cellular uptake and metabolism.

TissueSpeciesAdministrationTime Point% of Administered DoseReference(s)
StomachRatOral gavage with 14C-AKG0.5 hours~50%
StomachRatOral gavage with 14C-AKG1 hour~30%
StomachRatOral gavage with 14C-AKG2 hours~20%
JejunumRatOral gavage with 14C-AKG0.5 hours~3%
Liver, Brain, Bones, Skin, MusclesRatOral gavage with 14C-AKG3 hoursUp to 70% (cumulative)

Table 2: Tissue Distribution of Orally Administered 14C-labeled this compound in Rats. This data indicates that while a portion of orally administered 2-OG resides in the stomach initially, a significant fraction is absorbed and distributed to various organs and tissues throughout the body.

Core Metabolic Pathways of this compound

The metabolic fate of 2-OG is primarily dictated by three major pathways:

  • Oxidative Decarboxylation in the Krebs Cycle: This is the primary catabolic fate of 2-OG within the mitochondrial matrix. The enzyme α-ketoglutarate dehydrogenase complex catalyzes the conversion of 2-OG to succinyl-CoA, a reaction that generates NADH and releases carbon dioxide. This step is a critical control point in the TCA cycle.

  • Transamination and Amination: 2-OG serves as a key acceptor of amino groups from various amino acids, a process known as transamination. This reaction, catalyzed by aminotransferases, yields glutamate and the corresponding α-keto acid. Conversely, glutamate can be deaminated to regenerate 2-OG. This reversible process is central to amino acid biosynthesis and nitrogen balance.

  • Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, 2-OG can undergo reductive carboxylation to form isocitrate. This reaction is catalyzed by isocitrate dehydrogenase (IDH) and consumes NADPH. This pathway provides an alternative route for citrate production and lipid synthesis.

  • Cofactor for 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs): 2-OG is an essential cofactor for a large family of enzymes known as 2-OGDDs. These enzymes are involved in a wide range of biological processes, including collagen synthesis, fatty acid metabolism, DNA and histone demethylation, and hypoxia sensing.

Metabolic_Fates_of_2_Oxoglutaric_Acid cluster_krebs Krebs Cycle cluster_amino_acid Amino Acid Metabolism cluster_other Other Fates This compound This compound Isocitrate Isocitrate This compound->Isocitrate Reductive Carboxylation (IDH) Succinyl-CoA Succinyl-CoA This compound->Succinyl-CoA α-KGDH Glutamate Glutamate This compound->Glutamate Transamination Cofactor for 2-OGDDs Cofactor for 2-OGDDs This compound->Cofactor for 2-OGDDs Hydroxylation reactions Isocitrate->this compound IDH Succinate Succinate Succinyl-CoA->Succinate Amino Acids Amino Acids α-Keto Acids α-Keto Acids Amino Acids->α-Keto Acids Transamination

Core metabolic pathways of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study of this compound in a Rodent Model

This protocol outlines a typical procedure for determining the pharmacokinetic profile of exogenously administered 2-OG in mice.

Pharmacokinetic_Study_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_data Data Analysis A Acclimatize mice (e.g., C57BL/6, 8-12 weeks old) B Fast mice overnight with ad libitum access to water A->B C Prepare 2-OG solution in sterile saline B->C D Administer 2-OG via intravenous (IV) injection or oral gavage C->D E Collect blood samples at multiple time points (e.g., 2, 5, 15, 30, 60, 120 min) D->E F Process blood to obtain plasma E->F G Protein precipitation from plasma samples F->G H Quantify 2-OG concentrations using LC-MS/MS G->H I Construct plasma concentration-time curve H->I J Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) I->J

Workflow for an in vivo pharmacokinetic study of this compound.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-12 weeks old) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Drug Preparation: Prepare a solution of this compound in sterile saline at the desired concentration.

  • Administration:

    • Intravenous (IV) Bolus: Administer the 2-OG solution via the tail vein. Recommended injection volume for mice is 1-5 ml/kg.

    • Oral Gavage: Administer the 2-OG solution directly into the stomach using a gavage needle. Recommended gavage volume for mice is up to 10 ml/kg.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture (terminal procedure) at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 90, and 120 minutes post-dose). Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., 13C5-2-Oxoglutaric acid).

    • Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.

  • LC-MS/MS Quantification:

    • Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Employ a suitable column for separation (e.g., a HILIC column).

    • Optimize the mass spectrometer settings for the detection of 2-OG and its internal standard using multiple reaction monitoring (MRM).

  • Pharmacokinetic Analysis: Plot the plasma concentration of 2-OG versus time. Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t1/2), and clearance (CL) using appropriate software.

In Vivo Stable Isotope Tracing of this compound Metabolism

This protocol describes the use of 13C-labeled 2-OG to trace its metabolic fate in vivo.

Isotope_Tracing_Workflow cluster_preparation Preparation cluster_administration Tracer Administration cluster_harvesting Tissue Harvesting cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cluster_interpretation Data Interpretation A Acclimatize mice B Prepare [U-13C5]-2-Oxoglutaric acid solution A->B C Administer 13C-labeled 2-OG via IV infusion or oral gavage B->C D Euthanize mice at specific time points C->D E Rapidly harvest tissues of interest (e.g., liver, brain, tumor) D->E F Flash-freeze tissues in liquid nitrogen E->F G Homogenize frozen tissues in cold extraction solvent F->G H Centrifuge to separate supernatant containing metabolites G->H I Analyze extracts for 13C-labeled metabolites H->I J Determine isotopic enrichment and mass isotopomer distribution I->J K Map the metabolic fate of 2-OG carbon skeleton J->K L Quantify relative flux through different pathways K->L

Workflow for in vivo stable isotope tracing of this compound metabolism.

Methodology:

  • Animal Model and Tracer: Use an appropriate animal model (e.g., mice with a specific disease phenotype). Prepare a sterile solution of uniformly labeled [U-13C5]-2-Oxoglutaric acid.

  • Tracer Administration: Administer the 13C-labeled 2-OG via a continuous intravenous infusion or oral gavage to achieve steady-state labeling of the precursor pool.

  • Tissue Collection: At the end of the infusion period, euthanize the animals and rapidly excise the tissues of interest. Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism. Store tissues at -80°C.

  • Metabolite Extraction:

    • Pulverize the frozen tissue under liquid nitrogen.

    • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Centrifuge the homogenate at high speed and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the tissue extracts using high-resolution LC-MS or LC-MS/MS.

    • Acquire data in full scan mode to detect all 13C-labeled isotopologues of downstream metabolites.

  • Data Analysis:

    • Correct the raw data for the natural abundance of 13C.

    • Determine the mass isotopomer distribution (MID) for key metabolites (e.g., glutamate, succinate, citrate).

    • Use metabolic flux analysis software to model the data and quantify the relative contributions of 2-OG to different metabolic pathways.

Cellular Uptake and Transport

The cellular uptake of 2-OG is a regulated process involving specific transporters. In the brain, a Na+-dependent, high-affinity transport system has been identified in synaptosomal preparations. In Escherichia coli, a 2-OG/H+ symporter encoded by the kgtP gene is responsible for its uptake from the medium. The transport of 2-OG across the blood-brain barrier is generally limited, suggesting that intracerebral synthesis is a significant source of this metabolite in the brain.

Conclusion

This compound is a metabolite of immense physiological importance, with its in vivo fate intricately linked to central energy metabolism, amino acid homeostasis, and a myriad of signaling pathways. The rapid absorption and extensive tissue distribution of exogenous 2-OG, coupled with its swift entry into core metabolic pathways, underscore its potential as a therapeutic agent and a metabolic probe. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the complex in vivo behavior of 2-OG and to explore its full therapeutic and diagnostic potential. The continued application of advanced analytical techniques, such as stable isotope tracing and high-resolution mass spectrometry, will undoubtedly deepen our understanding of the metabolic odyssey of this remarkable molecule.

References

The Central Role of 2-Oxoglutaric Acid in Nitrogen Transport and Assimilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: 2-Oxoglutaric acid (2-OG), also known as alpha-ketoglutarate, is a pivotal metabolite at the intersection of carbon and nitrogen metabolism.[1][2][3] Its significance extends beyond its role as a key intermediate in the tricarboxylic acid (TCA) cycle; it serves as the primary carbon skeleton for nitrogen assimilation and functions as a crucial signaling molecule that reflects the cell's carbon-to-nitrogen (C/N) balance.[1][2] This technical guide provides an in-depth exploration of 2-OG's involvement in nitrogen transport and assimilation, tailored for researchers, scientists, and drug development professionals. It delves into the core biochemical pathways, regulatory networks, and experimental methodologies used to investigate these processes.

Introduction: The Crossroads of Carbon and Nitrogen Metabolism

The assimilation of inorganic nitrogen, primarily in the form of ammonium, into organic molecules is a fundamental process for all life. This process is inextricably linked to central carbon metabolism, which must provide the carbon backbones for the newly synthesized amino acids. This compound stands at the heart of this integration. Produced in the TCA cycle, 2-OG can be channeled into nitrogen assimilation pathways, primarily the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle, or continue through the TCA cycle for energy production. The intracellular concentration of 2-OG fluctuates in response to the availability of carbon and nitrogen, allowing it to act as a metabolic signal that orchestrates the cellular response to nutrient status.

Biochemical Pathways of Nitrogen Assimilation Involving this compound

The incorporation of ammonium into amino acids is predominantly carried out by two key pathways that utilize this compound.

The Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) Pathway

The GS/GOGAT pathway is the principal route for ammonia assimilation in most organisms, especially under low ammonium conditions. It is a two-step process:

  • Glutamine Synthetase (GS): GS catalyzes the ATP-dependent condensation of ammonium with glutamate to form glutamine.

  • Glutamate Synthase (GOGAT): GOGAT, also known as glutamine:2-oxoglutarate aminotransferase, transfers the amide group from glutamine to a molecule of 2-oxoglutarate, yielding two molecules of glutamate.

One of the newly formed glutamate molecules can then be used for the biosynthesis of other nitrogen-containing compounds, while the other is recycled as a substrate for GS, thus completing the cycle. This pathway ensures a high affinity for ammonium and efficient nitrogen assimilation.

The Glutamate Dehydrogenase (GDH) Pathway

The glutamate dehydrogenase (GDH) pathway provides a more direct route for ammonia assimilation. GDH catalyzes the reductive amination of 2-oxoglutarate using NADPH or NADH as a reductant to directly produce glutamate. While this pathway is reversible, its lower affinity for ammonium compared to GS means it is generally more significant under conditions of high ammonium availability. In some contexts, the primary role of GDH may be the catabolism of glutamate to provide 2-oxoglutarate for the TCA cycle.

This compound as a Signaling Molecule

Beyond its role as a metabolite, this compound is a critical signaling molecule, primarily through its interaction with the highly conserved PII signal transduction proteins (GlnB and GlnK in E. coli). These proteins act as sensors of the cellular nitrogen status and regulate the activity of a wide array of enzymes and transcription factors involved in nitrogen metabolism.

Under nitrogen-limiting conditions, the intracellular concentration of 2-OG is high. This is because the demand for 2-OG as a carbon skeleton for nitrogen assimilation outstrips its supply from the TCA cycle. Elevated 2-OG levels promote the uridylylation of PII proteins. Uridylylated PII, in turn, activates the transcription of genes involved in nitrogen scavenging and assimilation and deadenylylates (activates) glutamine synthetase.

Conversely, under nitrogen-replete conditions, the intracellular 2-OG concentration is low as it is readily consumed for amino acid biosynthesis. Low 2-OG levels lead to the deuridylylation of PII proteins. The unmodified PII protein then promotes the adenylylation (inactivation) of glutamine synthetase and represses the transcription of nitrogen assimilation genes.

In cyanobacteria, 2-oxoglutarate directly binds to and activates the global nitrogen transcriptional regulator NtcA, which then induces the expression of genes involved in nitrogen assimilation.

Quantitative Data on this compound and Related Enzymes

The following tables summarize key quantitative data related to this compound's role in nitrogen assimilation, providing a basis for comparative analysis and computational modeling.

Table 1: Intracellular Concentrations of this compound under Different Nitrogen Conditions.

OrganismCondition2-Oxoglutarate ConcentrationReference
Escherichia coliNitrogen starvation~1.4 mM - 12 mM
Escherichia coli1 min after 200 µM NH4Cl addition~0.3 mM
Escherichia coli3 min after 10 mM NH4Cl addition~0.6 mM
Escherichia coliHigh ammonium (10 mM NH4Cl)~0.5 mM
Escherichia coli15 s after high ammonium removal~2.5 mM
Escherichia coliGlucose-limited, excess ammonium chemostat0.1 - 0.9 mM
Synechocystis sp.Nitrate-grown (low GS activity mutant)0.22 ± 0.05 nmol/mg protein
Chick Osteoblast CulturesBasal6.67 ± 1.20 ng/µg DNA
Embryonic Chick CalvariaeBasal6.40 ± 0.95 ng/mg dry bone weight

Table 2: Kinetic Parameters of Key Enzymes in Nitrogen Assimilation.

EnzymeOrganism/TissueSubstrateKmVmax/ActivityReference
Glutamate Synthase (GOGAT)Escherichia coli2-Oxoglutarate~0.24 mM-
Glutamate Dehydrogenase (GDH)Escherichia coli2-Oxoglutarate0.2 - 6.0 mM-
Glutamate Dehydrogenase (GDH)Escherichia coliAmmonium1 - 36 mM-
Isocitrate Dehydrogenase-1 (mutant R133H)C. elegans2-Oxoglutarate14 ± 2 µM-
2-Oxoglutarate Dehydrogenase ComplexPotato Tuber2-Oxoglutarate-Activity inhibited by succinyl phosphonate

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in nitrogen assimilation.

Spectrophotometric Assay for Glutamine Synthetase (GS) Activity

This protocol is based on the γ-glutamyl transferase reaction, where the formation of γ-glutamylhydroxamate is measured colorimetrically.

Materials:

  • Lysis Buffer: 50 mM imidazole-HCl, pH 6.8

  • Assay Buffer (1x): 50 mM imidazole-HCl, 50 mM L-glutamine, 25 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl₂, 0.16 mM ADP

  • Stop Buffer (1x): 90 mM FeCl₃, 1.8 N HCl, 1.45% trichloroacetic acid

  • γ-glutamylhydroxamate standard solution

  • Microplate reader capable of measuring absorbance at 560 nm

Procedure:

  • Cell Lysis: Lyse cultured cells or tissue homogenates in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Reaction Setup: In a microplate, add 50 µL of cell lysate to 50 µL of 1x Assay Buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 2-6 hours), which should be optimized for the specific cell line to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 100 µL of 1x Stop Buffer. A brown color will develop.

  • Centrifugation: Centrifuge the plate at 16,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Absorbance Measurement: Transfer the supernatant to a new microplate and measure the absorbance at 560 nm.

  • Standard Curve: Prepare a standard curve using serial dilutions of γ-glutamylhydroxamate.

  • Calculation: Calculate the GS activity using the standard curve and express as nmol of γ-glutamylhydroxamate formed per minute per mg of protein.

Spectrophotometric Assay for NADH-Dependent Glutamate Synthase (NADH-GOGAT) Activity

This assay measures the activity of NADH-GOGAT by monitoring the oxidation of NADH at 340 nm.

Materials:

  • Extraction Buffer: e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 1 mM MgCl₂, 2 mM EDTA, 1 mM MnCl₂

  • Assay Mixture: 50 mM KH₂PO₄-KOH, pH 7.5, 10 mM 2-oxoglutarate, 10 mM L-glutamine, 1 mM NADH, 1 mM amino-oxyacetate (transaminase inhibitor)

  • UV-Vis spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme Extraction: Homogenize plant tissue (e.g., roots) in ice-cold Extraction Buffer. Centrifuge to remove cell debris and use the supernatant for the assay.

  • Reaction Setup: In a 1 mL quartz cuvette, combine the Assay Mixture components, omitting L-glutamine to start the reaction. Add the enzyme extract.

  • Baseline Measurement: Monitor the absorbance at 340 nm to establish a baseline rate of endogenous NADH oxidation.

  • Reaction Initiation: Start the reaction by adding L-glutamine.

  • Absorbance Monitoring: Continuously monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

  • Control Reactions: Perform control reactions without 2-oxoglutarate and without L-glutamine to correct for non-specific NADH oxidation.

  • Calculation: Calculate the NADH-GOGAT activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) and express as µmol of NADH oxidized per minute per mg of protein.

Quantification of this compound and Amino Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantitative analysis of this compound and amino acids in biological samples. Specific derivatization agents and GC-MS parameters may need optimization.

Materials:

  • Internal standards (e.g., stable isotope-labeled amino acids and 2-oxoglutarate)

  • Derivatization reagents (e.g., methyl chloroformate, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or propyl chloroformate)

  • Solvents for extraction (e.g., methanol, chloroform, water)

  • GC-MS system with a suitable column (e.g., capillary column)

Procedure:

  • Sample Collection and Quenching: Rapidly collect biological samples (e.g., cell pellets, tissue) and quench metabolic activity, for instance, by flash-freezing in liquid nitrogen.

  • Extraction: Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water). Add internal standards at the beginning of the extraction process.

  • Derivatization: Evaporate the solvent from the extract and derivatize the dried residue to increase the volatility and thermal stability of the analytes. This is a critical step for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different derivatized metabolites based on their boiling points and interactions with the column stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing both qualitative (mass spectrum) and quantitative (peak area) information.

  • Data Analysis: Identify and quantify the target analytes by comparing their retention times and mass spectra to those of authentic standards. Use the internal standards to correct for variations in sample preparation and instrument response.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GS_GOGAT_Cycle cluster_TCA TCA Cycle cluster_Assimilation Nitrogen Assimilation Isocitrate Isocitrate 2-Oxoglutarate 2-Oxoglutarate Isocitrate->2-Oxoglutarate Isocitrate Dehydrogenase NH4+ NH4+ Glutamate_in Glutamate Glutamine Glutamine Glutamate_out1 Glutamate Amino_Acid_Biosynthesis Amino_Acid_Biosynthesis Glutamate_out1->Amino_Acid_Biosynthesis To other pathways Glutamate_out2 Glutamate Glutamate_out2->Glutamate_in Recycled for GS

Two_Oxoglutarate_Signaling cluster_conditions Cellular Conditions cluster_metabolites Metabolite Levels cluster_PII PII Protein Regulation cluster_response Cellular Response N_limitation Nitrogen Limitation 2OG_high High [2-Oxoglutarate] N_limitation->2OG_high N_sufficiency Nitrogen Sufficiency 2OG_low Low [2-Oxoglutarate] N_sufficiency->2OG_low PII_Uridylylation PII Uridylylation 2OG_high->PII_Uridylylation PII_Deuridylylation PII Deuridylylation 2OG_low->PII_Deuridylylation N_assimilation_ON Nitrogen Assimilation Genes ON GS Activity ON PII_Uridylylation->N_assimilation_ON N_assimilation_OFF Nitrogen Assimilation Genes OFF GS Activity OFF PII_Deuridylylation->N_assimilation_OFF

GCMS_Workflow start Biological Sample (Cells/Tissue) quenching Metabolic Quenching (e.g., Liquid Nitrogen) start->quenching extraction Metabolite Extraction (Solvent Partitioning) quenching->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gc_ms GC-MS Analysis {Separation (GC) | Detection (MS)} derivatization->gc_ms data_analysis Data Analysis {Peak Integration | Library Matching} gc_ms->data_analysis quantification Absolute Quantification (vs. Internal Standards) data_analysis->quantification end Metabolite Concentrations quantification->end

Implications for Drug Development

The central role of this compound in metabolism makes the enzymes that produce and consume it attractive targets for therapeutic intervention.

  • 2-Oxoglutarate Dehydrogenase (OGDH): As a key enzyme in the TCA cycle, OGDH is a potential target in cancer metabolism. Cancer cells with high rates of glutaminolysis are often dependent on OGDH activity. Inhibitors of OGDH, such as phosphonate analogs of 2-OG, are being investigated for their ability to disrupt cancer cell metabolism and viability.

  • 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): This large family of enzymes uses 2-OG as a co-substrate for a wide range of hydroxylation and demethylation reactions, including those involved in epigenetic modifications and hypoxia sensing. Inhibitors of specific 2-ODDs are in development for the treatment of cancer, anemia, and inflammatory diseases.

The development of drugs targeting these pathways requires a deep understanding of the metabolic network surrounding this compound to anticipate potential on-target and off-target effects. The experimental protocols and quantitative data presented in this guide provide a foundation for such preclinical research.

Conclusion

This compound is a linchpin in cellular metabolism, seamlessly integrating carbon and nitrogen assimilation. Its dual function as a key metabolite and a sensitive signaling molecule underscores its importance in maintaining cellular homeostasis. A thorough understanding of the biochemical pathways it governs, the regulatory networks it controls, and the experimental methods used to study it is essential for researchers in basic science and for professionals in drug development who aim to modulate these pathways for therapeutic benefit. The continued investigation into the multifaceted roles of this compound promises to uncover new insights into metabolic regulation and open new avenues for treating a range of human diseases.

References

basic chemical and physical properties of 2-Oxoglutaric Acid for research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical, Physical, and Biological Properties of a Key Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-Oxoglutaric Acid, also known as α-Ketoglutaric Acid. It details its central role in critical signaling pathways and presents methodologies for key experimental procedures relevant to research and drug development.

Core Chemical and Physical Properties

This compound is a key intermediate in the Krebs cycle and a crucial molecule at the intersection of carbon and nitrogen metabolism.[1][2] Its dicarboxylic acid structure, featuring a ketone group at the alpha position, dictates its chemical reactivity and biological functions.

General and Physical Properties
PropertyValueSource
IUPAC Name 2-oxopentanedioic acid[3]
Synonyms α-Ketoglutaric acid, alpha-Ketoglutaric acid, 2-Ketoglutaric acid[3]
Molecular Formula C5H6O5[3]
Molecular Weight 146.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 113-116 °C
Boiling Point 320.7 °C at 760 mmHg
Density 1.54 g/cm³
pKa 2.47 (at 25 °C)
Solubility and Stability
PropertyValueSource
Solubility in Water 100 g/L at 20 °C
Solubility in Organic Solvents Soluble in alcohol and acetone; sparingly soluble in ether.
Storage Temperature 2-8 °C
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents.

Signaling Pathways and Biological Roles

This compound is a central metabolite that plays a pivotal role in cellular energy production, amino acid metabolism, and as a critical co-substrate for a large family of dioxygenase enzymes.

Krebs Cycle (Citric Acid Cycle)

As a key intermediate in the Krebs cycle, this compound is formed from isocitrate and is subsequently converted to succinyl-CoA. This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins.

Krebs_Cycle Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate 2-Oxoglutarate 2-Oxoglutarate Isocitrate->2-Oxoglutarate NAD+ NADH+H+ Succinyl-CoA Succinyl-CoA 2-Oxoglutarate->Succinyl-CoA NAD+ NADH+H+ Succinate Succinate Succinyl-CoA->Succinate GDP+Pi GTP Fumarate Fumarate Succinate->Fumarate FAD FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NAD+ NADH+H+ Oxaloacetate->Citrate

Figure 1: The Krebs Cycle
Amino Acid Metabolism

This compound serves as a primary nitrogen acceptor in the cell, linking amino acid metabolism with the Krebs cycle. Through transamination reactions, it can be converted to the amino acid glutamate, and vice versa. This process is fundamental for the synthesis and degradation of amino acids.

Amino_Acid_Metabolism Amino_Acid Amino Acid (e.g., Alanine) Transaminase Aminotransferase Amino_Acid->Transaminase Keto_Acid Keto Acid (e.g., Pyruvate) 2-Oxoglutarate 2-Oxoglutarate 2-Oxoglutarate->Transaminase Glutamate Glutamate Transaminase->Keto_Acid Transaminase->Glutamate

Figure 2: Transamination Reaction
2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs)

This compound is an essential co-substrate for a large superfamily of non-heme iron-containing enzymes known as 2-oxoglutarate-dependent dioxygenases. These enzymes are involved in a wide range of biological processes, including collagen synthesis, fatty acid metabolism, oxygen sensing, and epigenetics (e.g., histone and DNA demethylation). The general mechanism involves the oxidative decarboxylation of 2-oxoglutarate to succinate and CO₂, coupled with the hydroxylation of a primary substrate.

OGDD_Mechanism cluster_reactants Reactants cluster_products Products Substrate Substrate Enzyme 2-OGDD (Fe2+) Substrate->Enzyme 2-Oxoglutarate 2-Oxoglutarate 2-Oxoglutarate->Enzyme O2 O2 O2->Enzyme Hydroxylated_Substrate Hydroxylated Substrate Succinate Succinate CO2 CO2 Enzyme->Hydroxylated_Substrate Enzyme->Succinate Enzyme->CO2

Figure 3: 2-OGDD Catalytic Cycle

Experimental Protocols

Accurate quantification and analysis of this compound are critical for research in metabolism, signaling, and drug development. Below are overviews of common experimental methodologies.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of organic acids, including this compound, from biological samples.

Methodology Overview:

  • Sample Preparation:

    • Biological samples (e.g., plasma, tissue homogenates, cell lysates) are deproteinized, typically using an acid like perchloric acid or a solvent like acetonitrile.

    • The supernatant is collected after centrifugation.

    • For some applications, derivatization of the keto acid group may be performed to enhance detection. A common derivatizing agent is o-phenylenediamine (OPDA).

  • Chromatographic Separation:

    • A C18 reverse-phase column is commonly used.

    • The mobile phase is typically an aqueous buffer (e.g., phosphate or formate buffer) with an organic modifier like methanol or acetonitrile, run in an isocratic or gradient mode.

    • The pH of the mobile phase is crucial for the retention and separation of the acidic analytes.

  • Detection:

    • UV detection is commonly employed, often at a wavelength around 210 nm for underivatized this compound.

    • If a derivatization agent is used, the detection wavelength is adjusted to the maximum absorbance of the derivative.

    • Electrochemical detection can also be used for enhanced sensitivity.

  • Quantification:

    • Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.

HPLC_Workflow Sample Biological Sample Deproteinization Deproteinization (e.g., Acid/Solvent) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (Optional) Supernatant->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation C18 Column HPLC_Injection->Separation Detection UV or EC Detector Separation->Detection Quantification Quantification vs. Standard Curve Detection->Quantification

Figure 4: HPLC Analysis Workflow
2-Oxoglutarate-Dependent Dioxygenase (2-OGDD) Activity Assay

Assessing the activity of 2-OGDDs is crucial for studying their function and for screening potential inhibitors. A common method is a coupled-enzyme spectrophotometric assay.

Methodology Overview:

  • Reaction Mixture Preparation:

    • A buffer solution (e.g., Tris-HCl or HEPES) at the optimal pH for the enzyme.

    • The purified 2-OGDD enzyme.

    • The primary substrate for the specific 2-OGDD being assayed.

    • Cofactors: Fe(II) (e.g., ferrous sulfate) and ascorbate.

    • The reaction is initiated by the addition of this compound.

  • Coupled Enzyme System:

    • The production of succinate, a product of the 2-OGDD reaction, is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.

    • The coupling enzymes typically include succinyl-CoA synthetase, pyruvate kinase, and lactate dehydrogenase.

    • The overall reaction results in the conversion of NADH to NAD+, leading to a decrease in absorbance at 340 nm.

  • Measurement:

    • The rate of decrease in absorbance at 340 nm is measured over time using a spectrophotometer.

    • The rate of the reaction is proportional to the activity of the 2-OGDD.

  • Data Analysis:

    • The enzyme activity is calculated from the rate of NADH consumption using the Beer-Lambert law.

    • Kinetic parameters such as Km and Vmax can be determined by varying the concentrations of substrates.

OGDD_Assay cluster_primary Primary Reaction cluster_coupled Coupled Detection 2-OG 2-Oxoglutarate 2-OGDD 2-OGDD 2-OG->2-OGDD Substrate_P Substrate Substrate_P->2-OGDD Succinate_P Succinate 2-OGDD->Succinate_P Product_P Hydroxylated Substrate 2-OGDD->Product_P Succinate_C Succinate Succinate_P->Succinate_C Coupling_Enzymes Coupling Enzymes Succinate_C->Coupling_Enzymes NAD NAD+ Coupling_Enzymes->NAD Spectrophotometer Measure Absorbance at 340 nm Coupling_Enzymes->Spectrophotometer NADH NADH NADH->Coupling_Enzymes

Figure 5: Coupled 2-OGDD Activity Assay

Conclusion

This compound is a multifaceted molecule with a central position in cellular metabolism and signaling. Its well-defined chemical and physical properties, coupled with its involvement in fundamental biological pathways, make it a molecule of significant interest for researchers in basic science and drug development. The experimental methodologies outlined in this guide provide a foundation for the accurate study of this important metabolite and its associated enzymatic activities. A thorough understanding of this compound's biochemistry is essential for advancing our knowledge of cellular function in both health and disease.

References

the role of alpha-ketoglutarate in redox homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Role of Alpha-Ketoglutarate in Redox Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alpha-ketoglutarate (AKG), a central intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a pleiotropic molecule with a critical role in maintaining cellular redox homeostasis. Beyond its established function in energy metabolism, AKG directly scavenges reactive oxygen species (ROS), serves as a precursor for the synthesis of the primary endogenous antioxidant glutathione, and modulates the activity of key antioxidant enzymes. Furthermore, AKG influences redox-sensitive signaling pathways, including the constitutive androstane receptor (CAR) and mTOR pathways, thereby regulating the expression of genes involved in stress response and detoxification. This technical guide provides a comprehensive overview of the mechanisms by which AKG contributes to redox balance, details relevant experimental protocols for its study, and presents quantitative data to support its multifaceted role.

Core Mechanisms of AKG in Redox Regulation

Alpha-ketoglutarate maintains redox homeostasis through several direct and indirect mechanisms. It is not merely a passive metabolite but an active participant in the cell's antioxidant defense system.

Direct Scavenging of Reactive Oxygen Species (ROS)

AKG can directly neutralize hydrogen peroxide (H₂O₂), a major ROS, through a non-enzymatic oxidative decarboxylation reaction.[1][2] In this reaction, AKG is converted to succinate, water, and carbon dioxide, effectively detoxifying H₂O₂ without the need for enzymatic catalysis.[1][3] This direct chemical reaction provides an immediate line of defense against sudden increases in oxidative stress.

Precursor for Glutathione (GSH) Synthesis

AKG is a critical precursor for the synthesis of glutamate, one of the three amino acids required for the production of glutathione (GSH), the most abundant non-enzymatic antioxidant in the cell.[1] The cellular membrane is largely impermeable to glutamate, making intracellular synthesis crucial. AKG can readily traverse the cell membrane and be converted to glutamate via transamination reactions, thereby providing a key substrate for GSH synthesis and enhancing the cell's capacity to buffer oxidative insults.

Modulation of Antioxidant Enzyme Activity

Supplementation with AKG has been shown to increase the activity of major antioxidant enzymes. Studies have demonstrated that AKG treatment can significantly enhance the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). These enzymes are responsible for detoxifying superoxide radicals and hydrogen peroxide. By boosting their activity, AKG reinforces the enzymatic antioxidant defense system.

Contribution to NADPH Pools

The metabolism of AKG is linked to the production of NADPH, the primary reducing equivalent used by many antioxidant systems, including the glutathione and thioredoxin systems. The oxidative decarboxylation of isocitrate to AKG by isocitrate dehydrogenase generates NADPH. While the subsequent conversion of AKG to succinyl-CoA by the α-ketoglutarate dehydrogenase complex produces NADH, the overall metabolic flux involving AKG contributes to maintaining the NADPH/NADP⁺ ratio, which is essential for reductive biosynthesis and antioxidant defense.

AKG-Mediated Signaling Pathways in Redox Homeostasis

AKG acts as a signaling molecule, or "oncometabolite," influencing pathways that regulate cellular stress responses.

Activation of Constitutive Androstane Receptor (CAR) Signaling

AKG has been shown to activate the constitutive androstane receptor (CAR), a nuclear receptor that regulates the expression of genes involved in xenobiotic detoxification and oxidative stress responses. Upon activation by AKG, CAR forms a heterodimer with the retinoid X receptor alpha (RXRα) and binds to response elements in the promoter regions of target genes, upregulating the expression of antioxidant proteins. Interestingly, this activation is associated with a reduction in the expression of Nrf2 and Keap1 proteins, suggesting a complex regulatory interplay.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AKG_ext Alpha-Ketoglutarate (Exogenous) AKG_int AKG AKG_ext->AKG_int Transport CAR CAR AKG_int->CAR Activates CAR_RXR CAR-RXRα Heterodimer CAR->CAR_RXR Dimerizes with RXR RXRα RXR->CAR_RXR ARE Antioxidant Response Element (ARE) CAR_RXR->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD1, SOD2, UCP2) ARE->Antioxidant_Genes Induces Transcription

Figure 1: AKG activates the CAR signaling pathway to promote antioxidant gene expression.

Regulation of the mTOR Pathway

AKG is an inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. By inhibiting mTOR, AKG can induce autophagy, a cellular recycling process that removes damaged organelles and protein aggregates, thereby mitigating oxidative damage. This inhibitory action has also been linked to AKG's geroprotective effects, as mTOR signaling is heavily implicated in the aging process.

AKG Alpha-Ketoglutarate mTOR mTOR Pathway AKG->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Removal Removal of Damaged Organelles & Proteins Autophagy->Removal Leads to StressResponse Cellular Stress Response Removal->StressResponse Enhances

Figure 2: AKG inhibits the mTOR pathway, leading to the induction of autophagy.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of alpha-ketoglutarate on redox-related parameters.

Table 1: Effect of AKG on Metabolite Concentrations and ROS
ParameterModel SystemTreatmentResultReference
Intracellular AKGPorcine Intestinal CellsAKG SupplementationIncreased to 26.9 ± 1.31 µmol/g protein
ROS LevelsPorcine Intestinal CellsAKG + H₂O₂Significant reduction in ROS vs. H₂O₂ alone
ROS LevelsCumulus Cells30 µM AKGSignificant reduction in ROS
ROS LevelsCumulus Cells750 µM AKGSignificant increase in ROS
TBARS (Blood)Aged Mice (12 mo)Ca-AKG DietSignificantly lower vs. control (similar to young mice)
TBARS (Liver)Aged Mice (12 mo)Ca-AKG DietSignificant decrease vs. control
Table 2: Effect of AKG on Glutathione Synthesis and Antioxidant Enzymes
ParameterModel SystemTreatmentResultReference
GSH Synthesis RateHuman Erythrocytes10 mM AKG0.85 ± 0.09 µmol·(L RBC)⁻¹·min⁻¹ (vs. 0.52 ± 0.09 in control)
Total Antioxidant Status (TAS)Aged Mice (12 mo)Ca-AKG DietSignificantly higher vs. control
Glutathione Peroxidase (GPx)Aged Mice (12 mo)Na-AKG DietSignificantly increased activity
Superoxide Dismutase (SOD)Aged Mice (12 mo)Na-AKG DietDecreased activity
Antioxidant Enzyme ActivitiesPorcine Intestinal CellsAKG TreatmentIncreased activities (P < 0.05)

Experimental Protocols

Accurate assessment of AKG's role in redox homeostasis requires robust experimental methodologies.

Quantification of Alpha-Ketoglutarate in Biological Samples

This protocol describes a common method using a colorimetric or fluorometric assay kit.

  • Sample Preparation (Tissue):

    • Excise 10-50 mg of tissue and immediately place it in ice-cold PBS to wash.

    • Blot dry, record wet weight, and add 4-10 volumes of ice-cold assay buffer.

    • Homogenize on ice using a Dounce or bead-based homogenizer.

    • Centrifuge at 10,000 x g for 10-15 minutes at 4°C.

    • Collect the supernatant. For samples with high protein content, deproteinize using a 10 kDa MWCO spin filter or perchloric acid precipitation.

  • Assay Procedure (96-well plate format):

    • Prepare a series of AKG standards (e.g., 0 to 10 nmol/well) to generate a standard curve.

    • Add 50 µL of prepared samples and standards to separate wells.

    • Prepare a Reaction Mix containing the assay buffer, converting enzyme, and probe/developer as per the manufacturer's instructions.

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measure the output using a microplate reader:

      • Colorimetric: Absorbance at ~570 nm.

      • Fluorometric: Excitation/Emission at ~535/587 nm.

    • Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the AKG concentration in the samples.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Culture and Treatment:

    • Plate cells (e.g., IPEC-J2, HT22) in a suitable format (e.g., 96-well black plate for fluorescence).

    • Culture cells to desired confluency.

    • Pre-treat cells with desired concentrations of AKG for a specified time (e.g., 24 hours).

    • Induce oxidative stress by adding an agent like H₂O₂ (e.g., 100-600 µM) for a defined period (e.g., 1-12 hours).

  • Staining and Measurement:

    • Remove the treatment media and wash cells gently with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free media.

    • Incubate for 20-30 minutes at 37°C in the dark.

    • Remove the DCFH-DA solution and wash the cells again with PBS.

    • Add PBS or culture media to the wells.

    • Measure fluorescence immediately using a microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~488/525 nm).

    • Normalize fluorescence intensity to cell number or protein content.

General Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the protective effects of AKG against an oxidative insult in a cell-based model.

start Start: Cell Seeding pretreatment Step 1: Pre-treatment (e.g., 24h with various AKG concentrations) start->pretreatment stress Step 2: Induce Oxidative Stress (e.g., 12h with H₂O₂) pretreatment->stress endpoint Step 3: Endpoint Assays stress->endpoint ros ROS Measurement (DCFH-DA Assay) endpoint->ros viability Cell Viability (CCK-8 / MTT Assay) endpoint->viability redox Redox State (GSH/GSSG Ratio) endpoint->redox western Protein Expression (Western Blot for SOD, Nrf2, etc.) endpoint->western analysis Data Analysis & Interpretation ros->analysis viability->analysis redox->analysis western->analysis

Figure 3: A general workflow for assessing the cytoprotective effects of AKG.

Conclusion and Future Directions

Alpha-ketoglutarate is a multifaceted metabolite that plays a pivotal role in cellular redox homeostasis. Its ability to directly scavenge ROS, fuel glutathione synthesis, enhance antioxidant enzyme activity, and modulate key signaling pathways like CAR and mTOR underscores its importance as a key node in the cell's defense against oxidative stress. The dose-dependent effects observed in some studies, where high concentrations can be pro-oxidant, highlight the complexity of its biological functions and the need for careful dose-response investigations.

For drug development professionals, AKG and its derivatives represent promising therapeutic avenues for conditions associated with oxidative stress, such as age-related diseases, neurodegeneration, and metabolic disorders. Future research should focus on elucidating the tissue-specific mechanisms of AKG action, identifying and validating the full spectrum of its downstream molecular targets, and developing stable, bioavailable AKG derivatives for clinical applications. Understanding the intricate balance of its metabolic and signaling roles will be paramount to harnessing its full therapeutic potential.

References

Whitepaper: The Central Role of 2-Oxoglutaric Acid in Neurotransmitter Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Oxoglutaric acid, more commonly known as alpha-ketoglutarate (α-KG), is a pivotal intermediate in the tricarboxylic acid (TCA) cycle.[1][2] Its position at the crossroads of carbon and nitrogen metabolism endows it with a critical role far beyond cellular energy production.[3] This technical guide provides an in-depth examination of α-KG's essential function as the primary metabolic precursor for the brain's principal excitatory and inhibitory neurotransmitters, glutamate and gamma-aminobutyric acid (GABA), respectively.[4][5] We will explore the core biochemical pathways, present relevant quantitative data, detail common experimental protocols for investigation, and discuss the broader implications for neuroscience and therapeutic development.

Core Biochemical Pathways

The synthesis of glutamate and GABA is intrinsically linked to central energy metabolism through α-KG. This connection is primarily managed through two interconnected processes: direct synthesis via the TCA cycle and the astrocyte-neuron metabolic shuttle known as the Glutamate-GABA-Glutamine Cycle.

Direct Synthesis of Glutamate from α-Ketoglutarate

As a key intermediate of the TCA cycle, α-KG can be siphoned off to produce glutamate through two main enzymatic reactions:

  • Reductive Amination by Glutamate Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the direct conversion of α-KG to glutamate by incorporating an ammonium ion. This reaction is reversible and serves as a crucial link between amino acid metabolism and the TCA cycle.

  • Transamination by Aminotransferases: Enzymes such as Aspartate Aminotransferase (AAT) and Alanine Aminotransferase (ALAT) facilitate the transfer of an amino group from an amino acid (e.g., aspartate, alanine) to α-KG, yielding glutamate and the corresponding α-keto acid. This is a major pathway for glutamate synthesis in the brain.

Synthesis of GABA from Glutamate

The brain's primary inhibitory neurotransmitter, GABA, is synthesized directly from glutamate in a single, irreversible step.

  • Decarboxylation by Glutamate Decarboxylase (GAD): This cytosolic enzyme, which serves as a definitive marker for GABAergic neurons, removes a carboxyl group from glutamate to form GABA.

The GABA Shunt and the Glutamate-GABA-Glutamine Cycle

These pathways illustrate the elegant metabolic cooperation between neurons and glial cells (astrocytes) to sustain neurotransmitter pools.

  • The GABA Shunt: This is a closed-loop metabolic pathway that both synthesizes and conserves the GABA supply. It proceeds in four steps:

    • Glutamate is formed from the TCA cycle intermediate α-KG.

    • Glutamate is converted to GABA by GAD.

    • GABA is catabolized by GABA transaminase (GABA-T) to succinic semialdehyde, a reaction that regenerates glutamate from α-KG.

    • Succinic semialdehyde is oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate, which re-enters the TCA cycle, thus completing the shunt.

  • The Glutamate-GABA-Glutamine Cycle: To replenish neurotransmitter stores rapidly, neurons rely on astrocytes. After release, glutamate and GABA are taken up from the synaptic cleft primarily by nearby astrocytes.

    • In astrocytes, glutamate is converted to glutamine by the astrocyte-specific enzyme glutamine synthetase . GABA taken up by astrocytes is converted back to glutamate and then to glutamine.

    • Glutamine, being non-neuroactive, is safely transported from astrocytes back to neurons.

    • Inside the neuron, the mitochondrial enzyme phosphate-activated glutaminase (PAG) hydrolyzes glutamine back into glutamate, which can then be repackaged into vesicles or converted to GABA.

The ultimate carbon backbone for this entire cycle is derived from glucose via the TCA cycle, with α-KG serving as the key point of exit for de novo synthesis of these neurotransmitters.

Quantitative Data on α-KG and Neurotransmitter Synthesis

The efficiency and regulation of these pathways are governed by enzyme kinetics and substrate availability. The tables below summarize key quantitative parameters.

Table 1: Key Enzymes in α-KG-Dependent Neurotransmitter Synthesis

Enzyme Abbreviation Reaction Catalyzed Cofactor(s) Primary Location
Glutamate Dehydrogenase GDH α-KG + NH₄⁺ ↔ Glutamate NAD⁺/NADH or NADP⁺/NADPH Mitochondria (Neurons & Astrocytes)
Aspartate Aminotransferase AAT α-KG + Aspartate ↔ Glutamate + Oxaloacetate Pyridoxal Phosphate (PLP) Mitochondria, Cytosol (Neurons & Astrocytes)
Glutamate Decarboxylase GAD Glutamate → GABA + CO₂ Pyridoxal Phosphate (PLP) Cytosol (GABAergic Neurons)
GABA Transaminase GABA-T GABA + α-KG → Succinic Semialdehyde + Glutamate Pyridoxal Phosphate (PLP) Mitochondria (Neurons & Astrocytes)
Glutamine Synthetase GS Glutamate + NH₄⁺ + ATP → Glutamine + ADP + Pi ATP, Mg²⁺ Cytosol (Primarily Astrocytes)

| Phosphate-Activated Glutaminase | PAG | Glutamine + H₂O → Glutamate + NH₄⁺ | Phosphate | Mitochondria (Neurons) |

Table 2: Representative Kinetic and Metabolic Parameters

Parameter Analyte/Enzyme Value Organism/Tissue Notes
Km for α-KG Glutamate Dehydrogenase ~0.5 - 3.0 mM Mammalian Brain Varies with pH, coenzyme, and allosteric regulators.
Kt for 2-OG Uptake Synaptosomes ~1 µM Rat/Bovine Retina & Brain Represents a high-affinity transport system into neurons.
TCA Cycle Rate Human Neocortex ~0.73 µmol/min/g Human Brain Determined by 13C NMR, indicating the flux that supplies α-KG.

| Glutamine Synthesis Rate | Human Neocortex | ~0.47 µmol/min/g | Human Brain | Reflects the rate of the astrocyte-neuron shuttle. |

Table 3: Approximate Metabolite Concentrations in Brain Tissue

Metabolite Concentration (nmol/g wet weight) Species Reference
α-Ketoglutarate 70 ± 10 Rat
Glutamate 5,000 - 12,000 Mammalian General literature values

| GABA | 1,000 - 2,000 | Mammalian | |

Key Experimental Protocols

Investigating the role of α-KG in neurotransmitter synthesis requires precise methodologies for quantification and flux analysis.

Protocol: Quantification of α-KG, Glutamate, and GABA in Brain Tissue via HPLC

This protocol outlines a standard method for measuring the steady-state levels of α-KG and related amino acid neurotransmitters.

  • Tissue Preparation:

    • Rapidly excise brain tissue and immediately freeze it in liquid nitrogen to halt metabolic activity.

    • Weigh the frozen tissue (typically 10-50 mg) and homogenize it on ice in 4-10 volumes of an ice-cold buffer.

    • Deproteinize the sample to prevent enzymatic interference. A common method is perchloric acid (PCA) precipitation: add ice-cold PCA to a final concentration of ~1 M, vortex, and incubate on ice for 10 minutes.

    • Centrifuge at >13,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and neutralize it with a base (e.g., 2 M KOH) before analysis.

  • Chromatographic Analysis:

    • High-Performance Liquid Chromatography (HPLC) is the conventional method for separation.

    • Derivatization: Since α-KG and amino acids are not natively fluorescent or electrochemically active, pre-column derivatization is required. Ortho-phthalaldehyde (OPA) is a common reagent that reacts with primary amines (glutamate, GABA) to form fluorescent products.

    • Separation: Use a C18 reversed-phase column for separation.

    • Detection: Employ a fluorescence detector for OPA-derivatized amino acids or an electrochemical detector for broader applications.

    • Quantification: Calculate concentrations by comparing the peak areas of the samples to those of a standard curve generated from known concentrations of α-KG, glutamate, and GABA.

Protocol: Measurement of α-KG-Related Enzyme Activity

Enzyme activity assays are crucial for understanding metabolic potential and regulation.

  • Assay Principle (Commercial Kits): A common method for α-KG involves a coupled enzymatic reaction. α-KG is transaminated, producing glutamate and pyruvate. The pyruvate is then used in a reaction that converts a colorless probe into a product that can be measured colorimetrically (absorbance ~570 nm) or fluorometrically (Ex/Em = 535/587 nm).

  • Procedure:

    • Prepare tissue or cell lysates as described in Protocol 3.1, ensuring to omit the deproteinization step if the assay is compatible with protein extracts.

    • Add the sample to a reaction mix containing the necessary enzymes, substrates, and the detection probe.

    • Incubate at a controlled temperature (e.g., 37°C) for a set time (30-60 minutes).

    • Measure the output signal using a microplate reader.

    • Calculate the α-KG concentration or enzyme activity based on a standard curve.

Protocol: Metabolic Flux Analysis using Stable Isotope Tracing

This advanced technique allows for the dynamic measurement of pathway activity.

  • Isotope Labeling:

    • Introduce a stable isotope-labeled substrate, such as [U-13C]glucose, into the system (e.g., via in vivo infusion or incubation with brain slices or cultured cells).

    • The 13C label will be incorporated into downstream metabolites as it is processed through glycolysis and the TCA cycle.

  • Sample Analysis:

    • Extract metabolites from the tissue or cells at specific time points as described in Protocol 3.1.

    • Analyze the extracts using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can distinguish between unlabeled metabolites and their 13C-labeled isotopologues.

  • Data Interpretation:

    • By measuring the rate of 13C incorporation and the distribution of labeled carbons within α-KG, glutamate, and GABA, one can calculate the flux (i.e., the rate of synthesis) through these metabolic pathways. This provides a dynamic view of neurotransmitter synthesis that is not captured by steady-state concentration measurements.

Visualizations of Pathways and Workflows

alpha_KG_synthesis_pathway

glutamate_glutamine_cycle

experimental_workflow

Implications for Neurological Disease and Drug Development

The integrity of α-KG metabolism is paramount for healthy brain function. Reductions in the activity of the α-ketoglutarate dehydrogenase complex (KGDHC), the enzyme that metabolizes α-KG within the TCA cycle, have been documented in multiple neurodegenerative disorders, including Alzheimer's disease. Such metabolic defects can impair the brain's energy production and disrupt the supply of α-KG for neurotransmitter synthesis, plausibly contributing to the cognitive and functional decline seen in these conditions.

Consequently, targeting pathways related to α-KG metabolism represents a promising avenue for therapeutic intervention. Strategies could include:

  • Developing compounds that bypass deficits in KGDHC activity.

  • Modulating the activity of enzymes like GDH or aminotransferases to enhance the synthesis of glutamate and GABA from available α-KG.

  • Using α-KG supplementation, which has shown potential in ameliorating metabolic dysfunction and oxidative stress in preclinical models.

Conclusion

This compound is not merely a cog in the wheel of the TCA cycle; it is a master regulator that directly couples cellular energy status to the synthesis of the brain's most abundant neurotransmitters. Its role as the direct precursor to glutamate, and subsequently GABA, places it at the heart of excitatory and inhibitory balance. A thorough understanding of the biochemical pathways, regulatory mechanisms, and quantitative dynamics of α-KG metabolism is essential for researchers and clinicians in neuroscience. The experimental protocols detailed herein provide a framework for investigating these processes, paving the way for novel insights and the development of targeted therapeutics for a range of neurological disorders rooted in metabolic dysfunction.

References

Methodological & Application

Application Note: Quantification of 2-Oxoglutaric Acid in Cell Lysates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxoglutaric Acid, also known as α-Ketoglutarate (α-KG), is a pivotal intermediate metabolite in the Krebs cycle (tricarboxylic acid cycle), a fundamental pathway for cellular energy production.[1] It sits at the critical intersection of carbon and nitrogen metabolism, serving as a key nitrogen transporter and a precursor for the synthesis of several amino acids.[1][2] Intracellular levels of this compound are dynamic and reflect the metabolic state of the cell, fluctuating in response to the availability of nutrients like glucose and nitrogen.[2] Given its central role, accurately quantifying this compound is crucial for research in numerous areas, including cancer metabolism, metabolic disorders, and the development of novel therapeutics.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in cultured cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation and metabolite extraction procedure, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) and detection by Multiple Reaction Monitoring (MRM), ensuring high accuracy and reproducibility.

Principle

The method is based on stable isotope dilution LC-MS/MS. Cell metabolism is first quenched, and intracellular metabolites are extracted using an ice-cold solvent mixture. A known concentration of a stable isotope-labeled internal standard (SIL-IS), this compound-¹³C₄, is spiked into the cell lysate to correct for matrix effects and variations during sample preparation and analysis. The extract is then directly injected into the LC-MS/MS system. This compound and its SIL-IS are separated from other cellular components on a HILIC column and detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved by creating a calibration curve based on the peak area ratio of the analyte to the internal standard.

Signaling Pathway and Experimental Workflow

Krebs_Cycle Figure 1: Role of this compound in the Krebs Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Oxoglutarate This compound (α-Ketoglutarate) Isocitrate->Oxoglutarate SuccinylCoA Succinyl-CoA Oxoglutarate->SuccinylCoA Glutamate Glutamate Oxoglutarate->Glutamate Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate joins with Acetyl-CoA

Caption: Figure 1: Role of this compound in the Krebs Cycle.

Experimental_Workflow Figure 2: LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Cell Culture & Harvesting B 2. Quenching & Lysis (Ice-Cold 80% Methanol) A->B C 3. Addition of Internal Standard (this compound-¹³C₄) B->C D 4. Centrifugation (Pellet proteins) C->D E 5. Supernatant Collection D->E F 6. LC-MS/MS Injection E->F G 7. HILIC Separation F->G H 8. MRM Detection G->H I 9. Peak Integration H->I J 10. Calibration Curve Generation I->J K 11. Concentration Calculation J->K

Caption: Figure 2: LC-MS/MS Experimental Workflow.

Experimental Protocols

Materials and Reagents
  • This compound (≥99% purity): Sigma-Aldrich or equivalent.

  • This compound-¹³C₄ disodium salt: Cambridge Isotope Laboratories, Inc. or equivalent.[3]

  • Methanol (LC-MS Grade): Fisher Scientific or equivalent.

  • Acetonitrile (LC-MS Grade): Fisher Scientific or equivalent.

  • Water (LC-MS Grade): Fisher Scientific or equivalent.

  • Ammonium Hydroxide (Optima™ LC/MS Grade): Fisher Scientific or equivalent.

  • Formic Acid (Optima™ LC/MS Grade): Fisher Scientific or equivalent.

  • Phosphate Buffered Saline (PBS), ice-cold.

  • Cultured cells of interest (e.g., in 6-well plates).

  • Microcentrifuge tubes.

  • LC-MS vials with inserts.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-¹³C₄ (Internal Standard, IS) in LC-MS grade water. Store at -80°C.

  • Working Standard Mixture: Create a series of calibration standards by serially diluting the this compound stock solution in 80% methanol. A typical concentration range might be from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound-¹³C₄ primary stock in 80% methanol. This solution will be added to all samples and calibration standards.

Sample Preparation from Cell Lysates

This protocol is adapted for cells grown in a 6-well plate.

  • Cell Culture: Grow cells to the desired confluency under specific experimental conditions.

  • Metabolism Quenching: Aspirate the culture medium. Immediately wash the cells once with 2 mL of ice-cold PBS per well.

  • Metabolite Extraction: Place the 6-well plate on a bed of dry ice to ensure the cells remain frozen. Add 1 mL of pre-chilled (-80°C) 80% aqueous methanol to each well.

  • Internal Standard Addition: Add a precise volume (e.g., 10 µL) of the Internal Standard Working Solution to the methanol in each well.

  • Incubation & Lysis: Incubate the plates at -80°C for 15 minutes to allow for cell lysis and protein precipitation.

  • Cell Collection: Scrape the cells from the plate surface into the methanol solution and transfer the entire mixture to a pre-chilled microcentrifuge tube.

  • Protein Removal: Centrifuge the tubes at >15,000 x g for 10 minutes at 4°C to pellet insoluble proteins and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new clean microcentrifuge tube.

  • Sample Analysis: Transfer the supernatant to an LC-MS vial for analysis. If not analyzing immediately, store samples at -80°C.

LC-MS/MS Method

The following tables outline the recommended starting parameters for the LC-MS/MS analysis.

Table 1: Liquid Chromatography Parameters

Parameter Value
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column ZIC-HILIC (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water, pH 9.5
Mobile Phase B Acetonitrile
Gradient 85% B to 20% B over 10 minutes, hold for 2 min, re-equilibrate at 85% B for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

Parameter Value
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 400°C
MRM Transitions See Table 3

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
This compound 145.0 101.0 10
This compound-¹³C₄ (IS) 149.0 60.0 Optimize experimentally

MRM transitions are based on published data. The collision energy for the internal standard should be optimized on the specific instrument used.

Data Analysis and Quantitative Results

  • Peak Integration: Integrate the chromatographic peaks for both this compound and the internal standard using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of this compound in the cell lysate samples by interpolating their peak area ratios from the calibration curve.

  • Normalization: Normalize the final concentration to a measure of sample mass, such as cell count or total protein content, to allow for meaningful comparisons between different samples.

Table 4: Representative Quantitative Performance

Parameter Result
Linearity (R²) > 0.99
Limit of Quantification (LOQ) Low ng/mL range
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 93.6% - 108.9%

(Performance data are representative and based on similar analyses of organic acids).

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in cell lysates. The protocol utilizes a straightforward sample preparation technique with stable isotope dilution for high accuracy. The use of HILIC chromatography provides excellent retention for this polar metabolite, while MRM detection ensures high selectivity and sensitivity. This method is well-suited for researchers in academic and industrial settings who require precise measurement of this key metabolic intermediate to advance studies in cellular metabolism and drug discovery.

References

protocol for measuring alpha-ketoglutarate levels with a colorimetric assay kit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a crucial intermediate metabolite in the tricarboxylic acid (TCA) cycle, playing a central role in cellular energy metabolism.[1][2][3] Beyond its function in the TCA cycle, α-KG is integral to nitrogen transport, amino acid synthesis, and acts as a cofactor for various enzymes involved in epigenetic regulation.[3][4] Given its multifaceted roles, the quantification of α-KG levels in biological samples is critical for research in metabolism, aging, cancer, and various other disease states.

Colorimetric assay kits offer a straightforward, sensitive, and rapid method for quantifying α-KG in a variety of samples including serum, plasma, urine, tissue homogenates, and cell lysates. The majority of these assays are based on a coupled enzymatic reaction. In this reaction, α-ketoglutarate is first transaminated to generate pyruvate. The pyruvate is then utilized in a subsequent reaction to convert a colorless probe into a colored product, the absorbance of which can be measured using a microplate reader, typically at a wavelength of 570 nm. The intensity of the color is directly proportional to the α-KG concentration in the sample.

This document provides a detailed protocol for the measurement of α-KG using a generic colorimetric assay kit, compiling best practices from commercially available kits. It also includes data presentation guidelines and visualizations to aid in experimental design and data interpretation.

Quantitative Data Summary

The following table summarizes typical quantitative data from commercially available alpha-ketoglutarate colorimetric assay kits, providing a basis for comparison.

ParameterKit A (Example)Kit B (Example)Kit C (Example)
Detection Method ColorimetricColorimetric/FluorometricColorimetric
Assay Range (Colorimetric) 50-1,000 µM0.01 - 10 nmol/well2–10 nmole
Sample Types Plasma, Serum, Urine, TissueTissue, Adherent & Suspension CellsTissue, Cells
Wavelength 570 nm570 nm570 nm
Incubation Time 30 minutes30-60 minutes60-180 minutes
Incubation Temperature 37°C37°CRoom Temperature

Experimental Protocols

This section details the methodology for quantifying α-KG in biological samples using a colorimetric assay kit.

I. Reagent Preparation
  • Assay Buffer : Allow the buffer to equilibrate to room temperature before use.

  • α-KG Standard : Reconstitute the α-KG standard (typically 10-100 mM) in double-distilled water (ddH₂O) or the provided diluent to create a stock solution. Keep on ice during use. Prepare fresh dilutions for each experiment.

  • Enzyme Mix(es) : Reconstitute lyophilized enzyme mixes with the provided assay buffer. Pipette gently to dissolve. Aliquot and store at -20°C, avoiding repeated freeze-thaw cycles.

  • Probe/Substrate : If provided in a DMSO solution, warm the vial to room temperature to thaw completely before use.

  • Working Reaction Mix : Prepare the working reaction mix shortly before use by combining the enzyme mix(es), probe/substrate, and assay buffer according to the kit's specific instructions. This solution is often light-sensitive and should be protected from light and used promptly.

II. Standard Curve Preparation
  • Prepare a high-concentration α-KG standard by diluting the stock solution in assay buffer or ddH₂O.

  • Perform a serial dilution of the high-concentration standard to create a range of standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

  • Add a consistent volume (e.g., 50 µL) of each standard dilution to separate wells of a 96-well clear microplate.

  • Bring the final volume in each well to a consistent amount (e.g., 100 µL) with assay buffer if necessary.

III. Sample Preparation

The appropriate sample preparation is crucial for accurate results.

  • Cell Samples (Adherent or Suspension) :

    • Harvest approximately 2 x 10⁶ cells and wash with cold PBS.

    • Resuspend the cell pellet in 100-500 µL of ice-cold assay buffer.

    • Homogenize the cells by pipetting up and down or using a Dounce homogenizer.

    • Centrifuge at 10,000-15,000 x g for 5-10 minutes at 4°C to pellet insoluble material.

    • Collect the supernatant for the assay.

  • Tissue Samples :

    • Harvest 10-50 mg of tissue and wash with cold PBS.

    • Blot the tissue dry and record the wet weight.

    • Add 4-10 volumes of ice-cold assay buffer and homogenize on ice using a Dounce or bead-based homogenizer.

    • Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Serum and Plasma :

    • Collect blood and process to obtain serum or plasma.

    • Samples can often be used directly, but a deproteinization step is recommended.

  • Deproteinization (Recommended for all samples with high protein content) :

    • To minimize interference from enzymes in the sample, deproteinize the supernatant using a 10 kDa molecular weight cut-off (MWCO) spin filter.

    • Alternatively, perchloric acid (PCA) precipitation can be used: add ice-cold PCA to a final concentration of 1 M, incubate on ice for 5 minutes, centrifuge, and neutralize the supernatant with ice-cold potassium hydroxide (KOH).

IV. Assay Procedure
  • Add 50 µL of the prepared standards and samples to a 96-well plate in duplicate.

  • For samples that may contain pyruvate, prepare a parallel sample well that will receive a negative control reaction mix (without the α-KG converting enzyme) to measure background absorbance.

  • Add 50 µL of the working reaction mix to each well containing standards and samples.

  • Mix the contents of the wells thoroughly, often by using a horizontal shaker or by pipetting.

  • Incubate the plate at 37°C for 30-90 minutes, protected from light. The optimal incubation time can vary between kits.

  • Measure the absorbance at 570 nm using a microplate reader.

V. Data Analysis
  • Subtract the absorbance value of the 0 nmol/well standard (blank) from all other standard and sample readings.

  • If a sample background was measured, subtract this value from the corresponding sample reading.

  • Plot the corrected absorbance values for the standards against the known α-KG concentrations to generate a standard curve.

  • Determine the α-KG concentration in the samples from the linear regression equation of the standard curve.

  • Calculate the final concentration of α-KG in the original sample by accounting for any dilution factors used during sample preparation.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway involving alpha-ketoglutarate.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation add_reaction_mix Add Reaction Mix reagent_prep->add_reaction_mix standard_prep Standard Curve Preparation plate_loading Load Plate with Standards & Samples standard_prep->plate_loading sample_prep Sample Preparation sample_prep->plate_loading plate_loading->add_reaction_mix incubation Incubate at 37°C add_reaction_mix->incubation read_absorbance Read Absorbance (570 nm) incubation->read_absorbance data_processing Subtract Blank read_absorbance->data_processing standard_curve Generate Standard Curve data_processing->standard_curve concentration_calc Calculate α-KG Concentration standard_curve->concentration_calc

Caption: Experimental workflow for the colorimetric measurement of alpha-ketoglutarate.

tca_cycle_pathway cluster_tca TCA Cycle Isocitrate Isocitrate Alpha_KG Alpha-Ketoglutarate (α-KG) Isocitrate->Alpha_KG Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA Alpha_KG->Succinyl_CoA α-KG Dehydrogenase Glutamate Glutamate Alpha_KG->Glutamate Transaminases Proline Proline Alpha_KG->Proline Hydroxylation Nitrogen_Transport Nitrogen Transport Alpha_KG->Nitrogen_Transport Glutamate->Alpha_KG Glutamate Dehydrogenase Glutamine Glutamine Glutamate->Glutamine

Caption: Alpha-ketoglutarate's central role in the TCA cycle and amino acid metabolism.

References

Application Notes and Protocols for Metabolic Flux Analysis Using Stable Isotope-Labeled 2-Oxoglutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates allows for the tracing of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that is not attainable with traditional metabolomics alone.[1][2][3] 2-Oxoglutaric acid, also known as alpha-ketoglutarate (α-KG), is a key intermediate in the tricarboxylic acid (TCA) cycle and serves as a critical link between carbon and nitrogen metabolism.[4] By using stable isotope-labeled this compound (e.g., [U-13C5]-α-KG or [1-13C]-α-KG), researchers can gain valuable insights into TCA cycle activity, amino acid metabolism, and pathways of particular relevance in cancer metabolism, such as reductive carboxylation.[5]

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using stable isotope-labeled this compound in mammalian cell culture.

Key Metabolic Pathways Traced by Labeled this compound

The central role of this compound allows for the investigation of several key metabolic pathways:

  • Tricarboxylic Acid (TCA) Cycle: As a direct intermediate, labeled α-KG can be used to measure the flux through the oxidative TCA cycle.

  • Amino Acid Metabolism: The carbon backbone of α-KG is a precursor for the synthesis of glutamate, glutamine, proline, and arginine.

  • Reductive Carboxylation: In certain pathological states, such as hypoxia or in cells with mitochondrial dysfunction, α-KG can be reductively carboxylated to isocitrate and subsequently citrate, a key pathway for de novo lipogenesis.

cluster_tca TCA Cycle cluster_amino_acid Amino Acid Metabolism cluster_reductive_carboxylation Reductive Carboxylation Isocitrate Isocitrate 2-Oxoglutarate 2-Oxoglutarate Isocitrate->2-Oxoglutarate IDH (oxidative) Citrate Citrate Isocitrate->Citrate 2-Oxoglutarate->Isocitrate IDH (reductive) Succinyl-CoA Succinyl-CoA 2-Oxoglutarate->Succinyl-CoA OGDH Glutamate Glutamate 2-Oxoglutarate->Glutamate Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Citrate->Isocitrate Acetyl-CoA (lipogenesis) Acetyl-CoA (lipogenesis) Citrate->Acetyl-CoA (lipogenesis) Glutamine Glutamine Glutamate->Glutamine Proline Proline Glutamate->Proline Labeled 2-Oxoglutarate Labeled 2-Oxoglutarate Labeled 2-Oxoglutarate->2-Oxoglutarate

Metabolic fate of this compound.

Experimental Workflow

A typical metabolic flux analysis experiment using stable isotope-labeled this compound involves several key steps, from experimental design to data analysis.

Experimental Design Experimental Design Cell Culture and Labeling Cell Culture and Labeling Experimental Design->Cell Culture and Labeling Tracer selection, labeling duration Metabolite Extraction Metabolite Extraction Cell Culture and Labeling->Metabolite Extraction Quenching and extraction LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Metabolite Extraction->LC-MS/MS or GC-MS Analysis Sample preparation Data Processing Data Processing LC-MS/MS or GC-MS Analysis->Data Processing Peak integration, isotopomer distribution Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis Flux modeling and calculation

Experimental workflow for MFA.

Detailed Protocols

Protocol 1: Cell Culture and Labeling with [U-13C5]-2-Oxoglutaric Acid

This protocol is designed for adherent mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Custom labeling medium (e.g., DMEM without glucose and glutamine)

  • [U-13C5]-2-Oxoglutaric acid (or other desired labeled variant)

  • Other necessary nutrients for the custom medium (e.g., glucose, glutamine)

  • Cell culture plates (e.g., 6-well or 10 cm dishes)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the custom labeling medium by supplementing the base medium with dFBS, glucose, and other essential nutrients, excluding unlabeled this compound. Add the stable isotope-labeled this compound to the desired final concentration.

  • Media Exchange and Labeling:

    • Aspirate the complete growth medium from the cell culture plates.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium containing the [U-13C5]-2-Oxoglutaric Acid to the cells.

  • Incubation: Return the plates to the incubator and incubate for a predetermined duration to allow for the incorporation of the labeled substrate and to reach isotopic steady state. The optimal labeling time should be determined empirically for each cell line and experimental condition but is often in the range of 6-24 hours.

  • Metabolite Extraction: Proceed immediately to Protocol 2 for metabolite extraction.

Protocol 2: Metabolite Extraction from Adherent Cells

Materials:

  • Ice-cold PBS

  • Liquid nitrogen

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (capable of 4°C and >13,000 x g)

Procedure:

  • Quenching Metabolism:

    • Remove the culture plates from the incubator and place them on ice.

    • Quickly aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench metabolic activity.

  • Metabolite Extraction:

    • Before the liquid nitrogen completely evaporates, add an appropriate volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 10 cm dish).

    • Use a cell scraper to scrape the cells into the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >13,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of TCA Cycle Intermediates and Amino Acids

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • A suitable chromatography column for separating polar metabolites (e.g., a HILIC column or a mixed-mode column).

Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the reconstituted sample onto the column.

    • Separate the metabolites using a gradient of mobile phases. A common approach for polar metabolites is a gradient of acetonitrile and water with a weak acid or base as a modifier.

  • Mass Spectrometry Analysis:

    • Analyze the eluting metabolites using the mass spectrometer in negative ion mode for acidic compounds like TCA cycle intermediates.

    • Use a targeted approach, such as Multiple Reaction Monitoring (MRM), to detect and quantify the specific metabolites of interest and their isotopologues. For each metabolite, monitor the transition from the precursor ion (M) to a specific product ion for each isotopologue (M+0, M+1, M+2, etc.).

Data Presentation

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue. This data should be presented in a clear, tabular format.

Table 1: Representative Mass Isotopomer Distribution (MID) of Key Metabolites after Labeling with [U-13C5]-2-Oxoglutaric Acid

MetaboliteM+0M+1M+2M+3M+4M+5
Glutamate 0.150.050.100.100.100.50
Succinate 0.300.050.150.100.40N/A
Malate 0.350.050.200.100.30N/A
Aspartate 0.400.050.250.100.20N/A
Citrate (oxidative) 0.500.050.250.050.150.00
Citrate (reductive) 0.200.050.050.100.100.50

Note: These are hypothetical values for illustrative purposes. Actual MIDs will vary depending on the cell type, experimental conditions, and relative pathway fluxes.

Data Analysis and Interpretation

The analysis of MID data allows for the calculation of relative and absolute metabolic fluxes.

MID Data MID Data Correction for Natural Abundance Correction for Natural Abundance MID Data->Correction for Natural Abundance Flux Modeling Software Flux Modeling Software Correction for Natural Abundance->Flux Modeling Software Corrected MIDs Flux Map Flux Map Flux Modeling Software->Flux Map Calculated fluxes

Data analysis workflow.
  • Correction for Natural Isotope Abundance: The raw MID data must be corrected for the natural abundance of 13C (~1.1%) and other stable isotopes.

  • Flux Modeling: The corrected MIDs are then used as input for computational models that simulate the flow of the isotope through a defined metabolic network. Software packages such as INCA, Metran, or WUFlux can be used for this purpose.

  • Flux Calculation: By fitting the model-simulated MIDs to the experimental data, the software can estimate the fluxes through the various reactions in the network.

Interpretation of Labeling Patterns:

  • High M+5 Glutamate: Indicates significant uptake and direct conversion of the labeled this compound.

  • High M+4 in Succinate, Fumarate, Malate, and Aspartate: Suggests high oxidative TCA cycle flux.

  • High M+5 in Citrate: This is a key indicator of reductive carboxylation, as the oxidative TCA cycle would produce M+4 citrate from M+5 α-KG.

Applications in Drug Development

Metabolic flux analysis using stable isotope-labeled this compound can be a valuable tool in drug development for:

  • Target Validation: Assessing the impact of a drug candidate on specific metabolic pathways.

  • Mechanism of Action Studies: Elucidating how a compound alters cellular metabolism to achieve its therapeutic effect.

  • Biomarker Discovery: Identifying metabolic changes that can serve as indicators of drug efficacy or toxicity.

  • Understanding Drug Resistance: Investigating metabolic adaptations that contribute to the development of drug resistance.

By providing a quantitative measure of metabolic pathway activity, this technique offers a deeper understanding of the metabolic reprogramming that is a hallmark of many diseases, including cancer, and can guide the development of novel therapeutic strategies that target these metabolic vulnerabilities.

References

Application Note: Quantitative Analysis of 2-Oxoglutaric Acid in Biological Fluids by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxoglutaric acid, also known as alpha-ketoglutaric acid (α-KG), is a pivotal intermediate in the Krebs (tricarboxylic acid) cycle, placing it at the crossroads of cellular energy metabolism and amino acid biosynthesis. Its concentration in biological fluids can serve as a valuable biomarker for mitochondrial function and various metabolic states. Gas chromatography-mass spectrometry (GC-MS) offers a robust, sensitive, and selective platform for the accurate quantification of this compound in complex biological matrices such as plasma, serum, and urine.[1] Due to its polar and non-volatile nature, a chemical derivatization step is required to facilitate its analysis by GC-MS. This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound from biological fluids.

Principle of the Method

The method is based on the extraction of this compound from a biological sample, followed by a two-step chemical derivatization process. First, the ketone functional group is protected by methoximation.[1][2] Second, the carboxylic acid groups are converted into their volatile trimethylsilyl (TMS) ether derivatives.[3] The resulting derivative is thermally stable and volatile, making it suitable for separation on a gas chromatograph and subsequent detection and quantification by a mass spectrometer. Quantification is achieved by using a stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents
  • Samples: Human plasma or serum, collected in sodium heparin tubes.

  • Standards: this compound, stable isotope-labeled internal standard (e.g., ¹³C₅-2-Oxoglutaric acid).

  • Reagents:

    • Methanol (HPLC Grade)

    • Pyridine

    • Methoxyamine hydrochloride (MeOX·HCl)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Ethyl acetate (HPLC Grade)

    • Ultrapure water

    • Nitrogen gas, high purity

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Microcentrifuge

  • Evaporator (e.g., nitrogen stream concentrator or SpeedVac)

  • Heating block or incubator

  • Vortex mixer

  • Pipettes and appropriate tips

  • 1.5 mL microcentrifuge tubes

  • 2 mL GC vials with inserts

Sample Preparation (Plasma/Serum)
  • Thawing and Aliquoting: Thaw frozen plasma/serum samples on ice. Vortex briefly to ensure homogeneity. Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 10 µg/mL ¹³C₅-2-Oxoglutaric acid in water) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 800 µL of ice-cold 8:1 Methanol:Water solution to precipitate proteins.

  • Vortex and Incubate: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a new GC vial insert.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator (SpeedVac). This step is critical as the derivatization reagents are sensitive to moisture.

Derivatization Protocol

This protocol details a widely used two-step process involving methoximation followed by silylation.

  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Add 40 µL of this solution to each dried sample extract.

    • Cap the vials tightly and vortex.

    • Incubate the mixture at 60°C for 60 minutes to convert the keto group to its methoxime derivative.

  • Silylation:

    • After the vials have cooled to room temperature, add 50-100 µL of BSTFA (+ 1% TMCS).

    • Cap the vials tightly and vortex.

    • Incubate the mixture at 60-80°C for 30-60 minutes. This step converts the carboxylic acid groups to their TMS derivatives.

  • Final Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following parameters serve as a starting point and may require optimization for specific instruments.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injection Mode: Splitless

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 10°C/min.

      • Ramp 2: Increase to 280°C at 15°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. A full scan acquisition can be used for initial method development to identify characteristic ions.

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from standards and calculating the analyte concentration in unknown samples based on the peak area ratio of the analyte to the internal standard.

AnalyteDerivative FormApprox. Retention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compoundMethoxyamine-di-TMS10 - 15189217, 175
¹³C₅-2-Oxoglutaric Acid (IS)Methoxyamine-di-TMS10 - 15194222, 180

Note: Retention times and m/z values are typical and should be confirmed experimentally. The ions listed are based on common fragmentation patterns for similar derivatized keto acids and may require verification.

Visualization

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

// Nodes Sample [label="Biological Sample\n(Plasma/Serum)"]; Add_IS [label="Add Internal Standard\n(¹³C₅-2-OA)"]; Precipitate [label="Protein Precipitation\n(Cold Methanol)"]; Centrifuge [label="Centrifugation\n(10,000 rpm, 10 min)"]; Supernatant [label="Collect Supernatant"]; Dry [label="Evaporate to Dryness\n(Nitrogen Stream)"]; Deriv1 [label="Step 1: Methoximation\n(MeOX·HCl in Pyridine, 60°C)"]; Deriv2 [label="Step 2: Silylation\n(BSTFA + 1% TMCS, 70°C)"]; GCMS [label="GC-MS Analysis\n(SIM Mode)"]; Data [label="Data Processing\n(Quantification)"];

// Edges Sample -> Add_IS; Add_IS -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> Dry; Dry -> Deriv1; Deriv1 -> Deriv2; Deriv2 -> GCMS; GCMS -> Data; } caption { label = "Figure 1. Experimental workflow for GC-MS analysis of this compound."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; }

Figure 1. Experimental workflow for GC-MS analysis of this compound.

References

Application of 2-Oxoglutaric Acid as a Supplement in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaric acid, also known as alpha-ketoglutarate (α-KG), is a key intermediate in the Krebs cycle, a fundamental process for cellular energy production.[1] Beyond its central role in metabolism, this compound acts as a crucial signaling molecule and a regulator of epigenetic processes and protein synthesis.[1][2] In mammalian cell culture, supplementation with this compound has been shown to influence a variety of cellular functions, including proliferation, differentiation, and metabolism, making it a valuable tool for optimizing cell culture conditions and for research in various fields, including aging and metabolic diseases.[3][4]

These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments, along with quantitative data to guide experimental design and ensure reproducible results.

Data Presentation

The effects of this compound supplementation can be highly dependent on the cell type and experimental conditions. The following tables summarize quantitative data from studies using this compound in mammalian cell culture.

Table 1: Recommended Working Concentrations and Observed Effects

ParameterValueReference
Typical Working Concentration Range0.1 mM - 30 mM
Concentrations Reported to Induce Cell Death100 mM
Optimal Concentration for C2C12 Cell Growth0.1 mM - 1.0 mM
Concentration to Improve Hepatocyte Viability0.5 mM - 5 mM

Table 2: Effect of this compound on Cell Culture Media pH

Data from a study using Dulbecco's Modified Eagle Medium (DMEM). The pH of your specific media may vary and should be adjusted accordingly.

Final α-KG Concentration (mM)Resulting pH (before adjustment)
0 (Control)7.79
0.17.75
17.68
107.11
206.53
305.99
1004.36

Table 3: Effects of this compound on C2C12 Myoblast Growth and Metabolism

α-KG Concentration (mM)Colony-Forming Efficiency (%)Specific Growth Rate (/day)Cell Doubling Time (hours)
0 (Control)500.8619.4
0.1680.9517.6
1.0550.9417.8
10.0440.7720.9
20.0100.7124.6
30.060.6524.7
100Rapid Cell Death--

Experimental Protocols

Preparation of a Sterile 100 mM this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound that can be diluted to the desired final concentration in cell culture media.

Materials:

  • This compound powder (e.g., Sigma-Aldrich, CAS 328-50-7)

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile 15 mL or 50 mL conical tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile storage tubes

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out the required amount of this compound powder. For a 10 mL of 100 mM stock solution, weigh 146.1 mg.

  • Dissolving: Transfer the powder to a sterile conical tube. Add approximately 8 mL of sterile water or PBS. Vortex thoroughly until the powder is completely dissolved.

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS.

  • pH Measurement and Adjustment: Aseptically measure the pH of the stock solution. The pH of a 50 g/L solution is approximately 1.5. If necessary, adjust the pH to the desired range (typically 7.2-7.4) by adding small increments of sterile 1 M NaOH. Mix well and re-check the pH after each addition.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Supplementation of Cell Culture Medium

This protocol describes the dilution of the stock solution into the final cell culture medium.

Materials:

  • Prepared sterile 100 mM this compound stock solution

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: If using a frozen aliquot of the stock solution, thaw it at room temperature or in a 37°C water bath.

  • Dilution: In a sterile environment, add the appropriate volume of the 100 mM stock solution to your pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 1 mM, add 100 µL of the 100 mM stock solution.

  • Mixing: Gently mix the medium by swirling or pipetting up and down to ensure uniform distribution of the this compound.

  • Application: The supplemented medium is now ready for use in your cell culture experiments.

Assessment of Cell Viability and Proliferation using MTT Assay

This protocol provides a general guideline for assessing cell viability and proliferation in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells (media and MTT only) from all other readings. Express the results as a percentage of the vehicle-treated control.

Quantification of this compound in Cell Culture Supernatant

This protocol outlines a general procedure for quantifying the concentration of this compound in cell culture supernatant using a commercially available colorimetric or fluorometric assay kit (e.g., Abcam ab83431, Sigma-Aldrich MAK054).

Materials:

  • Cell culture supernatant

  • This compound Assay Kit (and its components)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm

Procedure:

  • Sample Preparation: Collect cell culture supernatant and centrifuge to remove any cells or debris. If necessary, deproteinize the samples according to the kit manufacturer's instructions.

  • Standard Curve Preparation: Prepare a series of this compound standards with known concentrations as described in the kit protocol.

  • Assay Procedure:

    • Add 50 µL of deproteinized samples and standards to a 96-well plate.

    • Prepare the reaction mix according to the kit's instructions.

    • Add the reaction mix to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • For colorimetric assays, measure the absorbance at 570 nm.

    • For fluorometric assays, measure fluorescence at Ex/Em = 535/587 nm.

  • Data Analysis: Subtract the blank reading from all sample and standard readings. Plot the standard curve and determine the equation of the line. Calculate the concentration of this compound in the samples using the standard curve.

Visualizations

The following diagrams illustrate the central role of this compound in cellular metabolism and signaling, as well as a typical experimental workflow for its application in cell culture.

TCA_Cycle cluster_TCA TCA Cycle cluster_AminoAcids Amino Acid Metabolism Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate TwoOxoglutarate 2-Oxoglutarate Isocitrate->TwoOxoglutarate SuccinylCoA Succinyl-CoA TwoOxoglutarate->SuccinylCoA Proline Proline TwoOxoglutarate->Proline Arginine Arginine TwoOxoglutarate->Arginine Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetylCoA->Citrate Glutamate Glutamate Glutamate->TwoOxoglutarate Glutamate Dehydrogenase

Caption: Role of 2-Oxoglutarate in the TCA Cycle and Amino Acid Metabolism.

Signaling_Pathways cluster_epigenetics Epigenetic Regulation cluster_hif Hypoxia Signaling cluster_mTOR mTOR Signaling TwoOxoglutarate 2-Oxoglutarate TET_Enzymes TET Enzymes TwoOxoglutarate->TET_Enzymes Cofactor Histone_Demethylases Histone Demethylases TwoOxoglutarate->Histone_Demethylases Cofactor Prolyl_Hydroxylases Prolyl Hydroxylases TwoOxoglutarate->Prolyl_Hydroxylases Cofactor mTORC1 mTORC1 TwoOxoglutarate->mTORC1 Modulates DNA_Demethylation DNA Demethylation TET_Enzymes->DNA_Demethylation Histone_Modification Histone Modification Histone_Demethylases->Histone_Modification HIF1a_Degradation HIF-1α Degradation Prolyl_Hydroxylases->HIF1a_Degradation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: 2-Oxoglutarate as a Signaling Molecule.

Experimental_Workflow cluster_analysis Analysis start Start prep_stock Prepare 100 mM This compound Stock start->prep_stock seed_cells Seed Mammalian Cells in Culture Plates start->seed_cells prepare_media Prepare Supplemented Media (0.1 - 30 mM 2-OG) prep_stock->prepare_media treat_cells Treat Cells with Supplemented Media seed_cells->treat_cells prepare_media->treat_cells incubate Incubate for Desired Duration treat_cells->incubate viability_assay Cell Viability/Proliferation (e.g., MTT Assay) incubate->viability_assay metabolite_analysis Metabolite Analysis (e.g., Supernatant Quantification) incubate->metabolite_analysis protein_analysis Protein/Gene Expression (e.g., Western Blot, qPCR) incubate->protein_analysis end End viability_assay->end metabolite_analysis->end protein_analysis->end

Caption: Experimental Workflow for this compound Supplementation.

References

Application Notes and Protocols for Determining 2-Oxoglutarate Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Oxoglutarate Dehydrogenase (OGDH) complex, also known as the α-ketoglutarate dehydrogenase complex, is a critical enzyme assembly located in the mitochondrial matrix.[1][2][3][4] It serves as a key regulatory point in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of 2-oxoglutarate to succinyl-CoA, with the concomitant reduction of NAD+ to NADH.[2] This reaction is a vital step in cellular energy metabolism, providing reducing equivalents for the electron transport chain and a precursor for various biosynthetic pathways. Dysregulation of OGDH activity has been implicated in a range of pathologies, including neurodegenerative diseases and cancer, making it an important target for research and drug development.

The OGDH complex consists of three enzymatic components:

  • E1 (2-oxoglutarate dehydrogenase): Catalyzes the decarboxylation of 2-oxoglutarate.

  • E2 (dihydrolipoyl succinyltransferase): Transfers the succinyl group to Coenzyme A (CoA).

  • E3 (dihydrolipoamide dehydrogenase): Regenerates the oxidized form of the lipoamide cofactor.

This document provides detailed application notes and protocols for a reliable and sensitive enzymatic assay to determine OGDH activity, suitable for various biological samples.

Principle of the Enzymatic Assay

The activity of the OGDH complex is most commonly determined by a continuous spectrophotometric assay. The assay measures the rate of reduction of nicotinamide adenine dinucleotide (NAD+) to NADH, which is directly proportional to the enzymatic activity of the OGDH complex. The increase in NADH concentration is monitored by measuring the increase in absorbance at 340 nm.

The overall reaction catalyzed by the OGDH complex is as follows:

2-Oxoglutarate + NAD+ + CoA → Succinyl-CoA + NADH + H+ + CO2

The rate of NADH production can be quantified using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Data Presentation

Table 1: Kinetic Parameters of the 2-Oxoglutarate Dehydrogenase Complex
ParameterValueOrganism/TissueReference
Km for 2-Oxoglutarate 0.15 mMAzotobacter vinelandii
0.220 mMMammalian
0.14 ± 0.04 mMHuman
Km for CoA 0.014 mMAzotobacter vinelandii
0.025 mMMammalian
Km for NAD+ 0.17 mMAzotobacter vinelandii
0.050 mMMammalian
Vmax 9 ± 3 µmol/min/mgHuman
Inhibitors NADH, Succinyl-CoAGeneral
Activators ADP, Ca2+General
Table 2: Specific Activity of OGDH in Different Rat Tissues
TissueSpecific Activity (units/g tissue)
Skeletal MuscleLow
LiverModerate
HeartHigh
Brown Adipose TissueHigh

Adapted from a study on rat tissues, providing a relative comparison of OGDH activity.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer (e.g., KGDH Buffer):

    • 50 mM Potassium Phosphate buffer, pH 7.5

    • 1 mM MgCl₂

    • 0.2 mM Thiamine Pyrophosphate (TPP)

    • Prepare fresh and keep on ice.

  • Substrate Solution:

    • 10 mM 2-Oxoglutarate: Dissolve the appropriate amount of 2-oxoglutarate in distilled water.

  • Cofactor Solutions:

    • 10 mM NAD+: Dissolve the appropriate amount of NAD+ in distilled water.

    • 2 mM Coenzyme A (CoA): Dissolve the appropriate amount of CoA in distilled water.

  • Sample Preparation (Mitochondrial Lysate):

    • Isolate mitochondria from tissue or cell samples using standard differential centrifugation protocols.

    • Resuspend the mitochondrial pellet in a lysis buffer (e.g., Assay Buffer with a mild detergent like Triton X-100).

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

    • Dilute the lysate with Assay Buffer to the desired concentration (e.g., 15-30 µg of protein per 20 µL).

Spectrophotometric Assay Protocol
  • Set up the Spectrophotometer:

    • Set the wavelength to 340 nm.

    • Set the temperature to 37°C.

    • Use a kinetic measurement mode to record absorbance changes over time.

  • Prepare the Reaction Mixture:

    • In a 96-well plate or a cuvette, add the following reagents in order:

      • Assay Buffer

      • Sample (e.g., 20 µL of mitochondrial lysate)

      • NAD+ solution

      • CoA solution

  • Initiate the Reaction:

    • Add the 2-Oxoglutarate substrate solution to the reaction mixture to start the reaction.

    • The final volume of the reaction mixture should be standardized (e.g., 200 µL for a 96-well plate).

  • Data Acquisition:

    • Immediately start recording the absorbance at 340 nm for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the kinetic curve.

    • Calculate the OGDH activity using the following formula:

      Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [Protein])

      Where:

      • ε (molar extinction coefficient of NADH) = 6.22 mM⁻¹cm⁻¹

      • l (path length of the cuvette or well) in cm

      • [Protein] is the concentration of protein in the assay in mg/mL.

Visualizations

OGDH Complex in the TCA Cycle

OGDH_TCA_Cycle cluster_OGDH OGDH Complex Isocitrate Isocitrate OG 2-Oxoglutarate Isocitrate->OG Isocitrate Dehydrogenase E1 E1 (OGDH) OG->E1 SuccinylCoA Succinyl-CoA Succinate Succinate SuccinylCoA->Succinate E2 E2 (DLST) E1->E2 Succinyl- lipoamide CO2 CO2 E1->CO2 E2->SuccinylCoA E3 E3 (DLD) E2->E3 Dihydro- lipoamide E3->E1 Lipoamide NADH NADH E3->NADH NAD NAD+ NAD->E3 CoA CoA-SH CoA->E2

Caption: The role of the 2-Oxoglutarate Dehydrogenase (OGDH) complex in the TCA cycle.

Experimental Workflow for OGDH Activity Assay

OGDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis SamplePrep Sample Preparation (Mitochondrial Isolation & Lysis) ReactionSetup Set up Reaction Mixture (Buffer, Sample, NAD+, CoA) SamplePrep->ReactionSetup ReagentPrep Reagent Preparation (Buffer, Substrates, Cofactors) ReagentPrep->ReactionSetup Initiation Initiate Reaction (Add 2-Oxoglutarate) ReactionSetup->Initiation Measurement Kinetic Measurement (Absorbance at 340 nm) Initiation->Measurement RateCalculation Calculate Rate (ΔA340/min) Measurement->RateCalculation ActivityCalculation Calculate Specific Activity RateCalculation->ActivityCalculation

References

Techniques for Measuring the Cellular Uptake of Exogenous 2-Oxoglutaric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various techniques to measure the cellular uptake of exogenous 2-Oxoglutaric Acid (2-OG), also known as alpha-ketoglutarate. 2-OG is a key metabolic intermediate, and understanding its transport into cells is crucial for research in metabolism, cancer biology, and drug development.

Introduction

This compound is a central molecule in cellular metabolism, linking the tricarboxylic acid (TCA) cycle with amino acid metabolism and various other pathways.[1] The cellular uptake of exogenous 2-OG is primarily mediated by the mitochondrial 2-oxoglutarate/malate carrier (OGC), encoded by the SLC25A11 gene.[2][3][4] This carrier facilitates an electroneutral exchange of 2-OG for malate or other dicarboxylic acids across the inner mitochondrial membrane.[5] Dysregulation of 2-OG transport has been implicated in various diseases, including cancer. Accurate measurement of 2-OG cellular uptake is therefore essential for studying these processes and for the development of targeted therapeutics.

This guide details four principal methods for quantifying 2-OG uptake: Radiolabeled Uptake Assays, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Fluorescent Analog-Based Assays, and Enzymatic Assays. Each method is presented with its underlying principles, detailed protocols, and a discussion of its advantages and limitations.

Quantitative Data Summary

The following table provides a comparative overview of the different techniques for measuring 2-OG cellular uptake.

Technique Principle Limit of Detection (LOD) / Limit of Quantification (LOQ) Throughput Relative Cost Advantages Disadvantages
Radiolabeled Uptake Assay Measures the accumulation of a radiolabeled 2-OG analog (e.g., [14C]-2-OG) inside cells.High sensitivity, pmol to fmol range.Low to medium.High (due to radioisotope handling and disposal).High sensitivity and specificity. Direct measurement of uptake.Requires handling of radioactive materials. Lower throughput.
LC-MS/MS Separates and quantifies intracellular 2-OG by its mass-to-charge ratio after cell lysis.High sensitivity, typically in the low ng/mL to pg/mL range. LOQ can be as low as 0.20 µM.Medium to high.High (instrumentation and maintenance).High specificity and can measure multiple metabolites simultaneously. Does not require labeled compounds for endogenous measurement.Requires expensive equipment and expertise. Sample preparation can be complex.
Fluorescent Analog-Based Assay Utilizes a fluorescently-labeled 2-OG analog to visualize and quantify uptake via fluorescence intensity.Dependent on the fluorophore and instrumentation, typically in the nM to µM range.High.Medium.Enables high-throughput screening and real-time imaging. Avoids radioactivity.Synthesis and validation of specific 2-OG analogs can be challenging. Potential for altered transport kinetics compared to the native molecule.
Enzymatic Assay Measures the intracellular concentration of 2-OG through coupled enzymatic reactions that produce a detectable signal (e.g., colorimetric or fluorometric).Dependent on the assay kit, typically in the µM range.High.Low to medium.Relatively simple and inexpensive. Can be adapted for high-throughput formats.Indirect measurement of uptake. Susceptible to interference from other cellular components.

Signaling and Metabolic Pathways

The primary route for exogenous this compound uptake into the mitochondrial matrix is through the Solute Carrier Family 25 Member 11 (SLC25A11), also known as the oxoglutarate carrier (OGC). This transporter facilitates the exchange of cytosolic 2-OG for mitochondrial malate. Once inside the mitochondria, 2-OG enters the Tricarboxylic Acid (TCA) cycle.

2_OG_Uptake_and_Metabolism Cellular Uptake and Initial Metabolism of this compound cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix 2OG_ext Exogenous 2-OG 2OG_cyt Cytosolic 2-OG 2OG_ext->2OG_cyt Uptake SLC25A11 SLC25A11 (OGC) 2OG_cyt->SLC25A11 2OG_mit Mitochondrial 2-OG SLC25A11->2OG_mit Transport TCA_Cycle TCA Cycle 2OG_mit->TCA_Cycle Metabolism Malate_mit Malate Malate_mit->SLC25A11 Antiport

Cellular uptake and mitochondrial transport of 2-OG.

Once inside the mitochondrial matrix, 2-oxoglutarate is a key substrate for the enzyme 2-oxoglutarate dehydrogenase, which converts it to succinyl-CoA as part of the TCA cycle. Furthermore, 2-OG is a crucial co-substrate for a large family of 2-oxoglutarate-dependent dioxygenases (2-OGDDs) that are involved in various processes including collagen synthesis, hypoxic response, and epigenetic modifications.

Experimental Protocols

Radiolabeled Uptake Assay

This method directly measures the uptake of 2-OG by using a radiolabeled form, such as [14C]-2-Oxoglutaric Acid.

Workflow Diagram:

Radiolabeled_Uptake_Workflow Workflow for Radiolabeled 2-OG Uptake Assay Cell_Culture 1. Culture cells to confluence in 24-well plates Wash_Cells 2. Wash cells with pre-warmed uptake buffer Cell_Culture->Wash_Cells Add_Radiolabel 3. Add uptake buffer containing [14C]-2-OG Wash_Cells->Add_Radiolabel Incubate 4. Incubate for a defined time period (e.g., 1-30 min) Add_Radiolabel->Incubate Stop_Uptake 5. Stop uptake by aspirating medium and washing with ice-cold buffer Incubate->Stop_Uptake Lyse_Cells 6. Lyse cells with lysis buffer Stop_Uptake->Lyse_Cells Scintillation_Counting 7. Transfer lysate to scintillation vial and measure radioactivity Lyse_Cells->Scintillation_Counting

Experimental workflow for the radiolabeled 2-OG uptake assay.

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Initiate Uptake: Add 0.5 mL of uptake buffer containing [14C]-2-OG (final concentration, e.g., 1-10 µM) to each well. For competition experiments, co-incubate with a surplus of unlabeled 2-OG or other potential inhibitors.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 10, 30 minutes) to determine the kinetics of uptake.

  • Terminate Uptake: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold PBS.

  • Cell Lysis: Add 0.5 mL of lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate for 30 minutes at room temperature with gentle shaking.

  • Quantification: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well, determined from a parallel plate.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This technique offers high specificity and sensitivity for the absolute quantification of intracellular 2-OG.

Workflow Diagram:

LCMS_Workflow Workflow for LC-MS/MS-based 2-OG Uptake Assay Cell_Treatment 1. Incubate cells with exogenous 2-OG Quenching 2. Rapidly quench metabolism with cold solvent Cell_Treatment->Quenching Extraction 3. Extract intracellular metabolites Quenching->Extraction Derivatization 4. (Optional) Derivatize for improved chromatography Extraction->Derivatization LCMS_Analysis 5. Analyze by LC-MS/MS Derivatization->LCMS_Analysis Data_Processing 6. Quantify 2-OG based on standard curve LCMS_Analysis->Data_Processing

Experimental workflow for LC-MS/MS analysis of 2-OG uptake.

Protocol:

  • Cell Treatment: Culture cells and treat with exogenous 2-OG for the desired time.

  • Metabolism Quenching: Rapidly aspirate the medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to arrest all enzymatic activity.

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris. Collect the supernatant containing the metabolites.

  • Sample Preparation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C.

  • Reconstitution and Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Inject the sample into the LC-MS/MS system.

  • LC-MS/MS Conditions: Use a suitable column (e.g., HILIC) and mobile phase gradient for the separation of polar metabolites. Set the mass spectrometer to monitor the specific mass transition for 2-OG.

  • Quantification: Generate a standard curve using known concentrations of 2-OG to quantify the absolute amount in the samples.

Fluorescent Analog-Based Assay

This method employs a fluorescent derivative of 2-OG for high-throughput screening and imaging. As a specific, validated fluorescent 2-OG analog is not widely commercially available, this section outlines a general protocol and key considerations for developing such an assay. A potential strategy involves labeling 2-OG with a fluorophore like NBD (7-nitrobenz-2-oxa-1,3-diazole).

Workflow Diagram:

Fluorescent_Assay_Workflow Workflow for Fluorescent 2-OG Analog Uptake Assay Analog_Synthesis 1. Synthesize and purify fluorescent 2-OG analog Analog_Validation 2. Validate analog transport (e.g., competition assay) Analog_Synthesis->Analog_Validation Cell_Seeding 3. Seed cells in a black-walled, clear-bottom 96-well plate Analog_Validation->Cell_Seeding Incubation 4. Incubate cells with the fluorescent analog Cell_Seeding->Incubation Washing 5. Wash cells to remove unbound analog Incubation->Washing Fluorescence_Reading 6. Measure intracellular fluorescence using a plate reader or microscope Washing->Fluorescence_Reading

Workflow for developing and using a fluorescent 2-OG analog.

Protocol:

  • Analog Synthesis and Validation (Crucial First Step):

    • Synthesize a fluorescent derivative of 2-OG.

    • Validate that the analog is transported by the same mechanism as unlabeled 2-OG. This can be done through competition assays with excess unlabeled 2-OG and by using cells with known expression levels of SLC25A11. It is important to note that fluorescent tags can alter the transport mechanism of the parent molecule.

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.

  • Assay:

    • Wash cells with uptake buffer.

    • Add the fluorescent 2-OG analog at a suitable concentration (determined through dose-response experiments).

    • Incubate for a specific time at 37°C.

    • Wash the cells thoroughly with ice-cold PBS to remove extracellular fluorescence.

  • Quantification: Measure the intracellular fluorescence using a fluorescence plate reader or by fluorescence microscopy for single-cell analysis.

Enzymatic Assay

This method quantifies the intracellular concentration of 2-OG by using it as a substrate in an enzymatic reaction that produces a measurable output. Commercial kits are available for this purpose.

Workflow Diagram:

Enzymatic_Assay_Workflow Workflow for Enzymatic Assay of Intracellular 2-OG Cell_Treatment 1. Incubate cells with exogenous 2-OG Cell_Lysis 2. Lyse cells and collect the supernatant Cell_Treatment->Cell_Lysis Reaction_Setup 3. Prepare reaction mixture (enzyme, substrate, probe) Cell_Lysis->Reaction_Setup Incubation 4. Add cell lysate and incubate to allow reaction Reaction_Setup->Incubation Signal_Measurement 5. Measure colorimetric or fluorometric signal Incubation->Signal_Measurement Quantification 6. Calculate 2-OG concentration from a standard curve Signal_Measurement->Quantification

Experimental workflow for the enzymatic assay of 2-OG.

Protocol (based on a generic colorimetric kit):

  • Sample Preparation: After incubating cells with exogenous 2-OG, wash and lyse the cells. Centrifuge to remove insoluble material and collect the supernatant.

  • Standard Curve Preparation: Prepare a standard curve using the provided 2-OG standard.

  • Enzymatic Reaction:

    • Add the reaction mix (containing enzymes and a probe) to each well of a 96-well plate.

    • Add the cell lysate and standards to the respective wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the background reading and determine the 2-OG concentration in the samples from the standard curve.

Conclusion

The choice of method for measuring the cellular uptake of this compound depends on the specific research question, available resources, and desired throughput. Radiolabeled assays offer high sensitivity for direct uptake measurements, while LC-MS/MS provides high specificity and the ability to perform broader metabolomic analyses. Fluorescent analog-based assays are well-suited for high-throughput screening and live-cell imaging, provided a validated analog is available. Enzymatic assays represent a simpler, more accessible option for quantifying intracellular 2-OG levels. By understanding the principles and protocols of each technique, researchers can select the most appropriate method to advance their studies on the critical role of 2-OG in cellular physiology and disease.

References

Application Notes & Protocols: High-Throughput Screening for 2-Oxoglutaric Acid Analog Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxoglutaric acid (2-OG), also known as alpha-ketoglutarate, is a key intermediate in the Krebs cycle and plays a central role in cellular metabolism.[1][2] Beyond its metabolic functions, 2-OG serves as a critical co-substrate for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs).[2][3] These enzymes are involved in a wide array of biological processes, including epigenetic regulation through histone and DNA demethylation, oxygen sensing, and collagen biosynthesis.[4] Dysregulation of 2-OGDDs has been implicated in various diseases, including cancer and metabolic disorders, making them attractive targets for therapeutic intervention.

This document provides a detailed protocol for a fluorescence-based high-throughput screening (HTS) assay to identify and characterize analogs of this compound that act as inhibitors of 2-OGDDs. The described assay monitors the depletion of 2-OG, which is a direct measure of enzyme activity.

Principle of the Assay

The activity of 2-OGDDs is determined by measuring the amount of 2-OG consumed during the enzymatic reaction. The remaining 2-OG is derivatized with o-phenylenediamine (OPD) to produce a fluorescent product. The fluorescence intensity is inversely proportional to the enzyme's activity. In the presence of an effective inhibitor, the consumption of 2-OG will be reduced, resulting in a higher fluorescence signal. This method provides a robust and sensitive platform for HTS of large compound libraries.

Signaling Pathway Diagram

The following diagram illustrates the central role of a 2-OG-dependent dioxygenase, in this case, a histone demethylase (KDM), in epigenetic regulation. These enzymes utilize 2-OG to remove methyl groups from histones, thereby influencing gene expression. Analogs of 2-OG can competitively inhibit this process.

G Simplified 2-OG Dependent Histone Demethylation Pathway cluster_0 Epigenetic Regulation 2OG_analog 2-OG Analog (Inhibitor) KDM Histone Demethylase (2-OGDD Enzyme) 2OG_analog->KDM inhibits 2OG This compound (Co-substrate) 2OG->KDM binds Demethylated_Histone Demethylated Histone (Product) KDM->Demethylated_Histone produces Methylated_Histone Methylated Histone (Substrate) Methylated_Histone->KDM binds Gene_Expression Altered Gene Expression Demethylated_Histone->Gene_Expression leads to

Caption: Role of 2-OG in histone demethylation and its inhibition.

Experimental Workflow Diagram

The diagram below outlines the major steps in the high-throughput screening process, from the initial preparation of assay plates to the final identification of hit compounds.

G High-Throughput Screening Workflow cluster_workflow Screening Process plate_prep 1. Plate Preparation (Dispense 2-OG Analogs) enzyme_add 2. Reagent Addition (Enzyme, Substrate, Cofactors) plate_prep->enzyme_add incubation 3. Enzymatic Reaction (Incubate at 37°C) enzyme_add->incubation stop_reaction 4. Reaction Quenching (Add Stop Solution) incubation->stop_reaction derivatization 5. Derivatization (Add OPD and Incubate) stop_reaction->derivatization read_plate 6. Fluorescence Reading (Ex: 340 nm, Em: 420 nm) derivatization->read_plate data_analysis 7. Data Analysis (Calculate % Inhibition, Z') read_plate->data_analysis hit_confirmation 8. Hit Confirmation & IC50 (Dose-Response) data_analysis->hit_confirmation

Caption: HTS workflow for identifying 2-OG analog inhibitors.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human 2-OGDD (e.g., a histone demethylase like JMJD2E or a prolyl hydroxylase like PHD2)

  • Substrate: Specific peptide or protein substrate for the chosen 2-OGDD

  • Cofactors: this compound, (NH₄)₂Fe(SO₄)₂·6H₂O, L-Ascorbic acid

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5

  • Test Compounds: Library of this compound analogs

  • Stop Solution: e.g., Perchloric acid

  • Derivatization Reagent: o-phenylenediamine (OPD) in HCl

  • Plates: 384-well, black, flat-bottom assay plates

Reagent Preparation
  • Assay Buffer: Prepare 50 mM HEPES buffer, pH 7.5.

  • Enzyme Stock Solution: Reconstitute the lyophilized enzyme in assay buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.

  • Substrate Stock Solution: Dissolve the substrate in assay buffer to a stock concentration (e.g., 10 mM).

  • Cofactor Stock Solutions:

    • This compound: 10 mM in assay buffer.

    • Ferrous Ammonium Sulfate: 10 mM in 20 mM HCl. Prepare fresh.

    • Ascorbic Acid: 20 mM in assay buffer. Prepare fresh.

  • Compound Plates: Serially dilute test compounds in DMSO to create a concentration range for IC₅₀ determination.

Assay Protocol (384-well format)
  • Compound Dispensing: Add 1 µL of test compound (2-OG analog) or DMSO (for controls) to the wells of a 384-well plate.

  • Enzyme Mix Preparation: Prepare a master mix containing the enzyme, substrate, and cofactors in assay buffer. The final concentrations in a 50 µL reaction volume may be, for example:

    • 2-OGDD enzyme: 2 µM

    • Peptide substrate: 10 µM

    • This compound: 50 µM

    • Ferrous ammonium sulfate: 50 µM

    • Ascorbic acid: 100 µM

  • Initiate Reaction: Add 49 µL of the enzyme mix to each well.

  • Incubation: Mix the plate on a shaker for 1 minute and then incubate at 37°C for 60 minutes.

  • Stop Reaction: Add 10 µL of stop solution (e.g., 1 M perchloric acid) to each well to quench the enzymatic reaction.

  • Derivatization: Add 20 µL of o-phenylenediamine solution (e.g., 5 mg/mL in 2 M HCl) to each well. Incubate at 90°C for 20 minutes to allow for the formation of the fluorescent product.

  • Fluorescence Measurement: After cooling to room temperature, measure the fluorescence intensity using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 420 nm.

Data Presentation and Analysis

Controls
  • Positive Control (0% Inhibition): Reaction with enzyme and DMSO (no inhibitor).

  • Negative Control (100% Inhibition): Reaction with a known potent inhibitor or without the enzyme.

Data Analysis
  • Percentage Inhibition Calculation:

    Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

Example Data Tables

Table 1: Raw Fluorescence Data from a Single Plate

Well IDCompoundConcentration (µM)Fluorescence (RFU)
A1DMSO (Pos Ctrl)-15,234
A2DMSO (Pos Ctrl)-14,987
B1Known Inhibitor (Neg Ctrl)10045,678
B2Known Inhibitor (Neg Ctrl)10046,012
C1Analog-0011035,890
C2Analog-0011036,123
D1Analog-0021016,543
D2Analog-0021016,876

Table 2: Calculated Percentage Inhibition

CompoundConcentration (µM)Avg. Fluorescence% Inhibition
DMSO (Pos Ctrl)-15,1110.0%
Known Inhibitor (Neg Ctrl)10045,845100.0%
Analog-0011036,00767.9%
Analog-0021016,7105.2%

Table 3: Summary of Hit Compounds and IC₅₀ Values

Compound IDHit?IC₅₀ (µM)
Analog-001Yes7.2
Analog-002No>100
Analog-003Yes15.8
.........

Conclusion

The described fluorescence-based assay provides a robust, sensitive, and high-throughput method for the discovery of novel inhibitors of 2-OG-dependent dioxygenases. The protocol is adaptable to various enzymes within this family and can be scaled for large-scale screening campaigns. The identification of potent and selective 2-OG analog inhibitors holds significant promise for the development of new therapeutics for a range of human diseases.

References

Application Notes: Alpha-Ketoglutarate (α-KG) Analysis in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alpha-ketoglutarate (α-KG) is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, serving as a critical link between carbon and nitrogen metabolism.[1][2][3][4] It is a precursor for the synthesis of several amino acids, including glutamate and glutamine, and plays a central role in cellular energy production, nitrogen transport, and redox homeostasis.[5] Given its diverse roles in cellular physiology and its implications in aging and various disease states, the accurate quantification of α-KG in tissue samples is essential for researchers, scientists, and drug development professionals. These application notes provide detailed protocols for sample preparation and analysis of α-KG in tissue homogenates using common laboratory techniques.

Data Presentation

Quantitative data is crucial for comparing metabolic states across different tissues and experimental conditions. The following tables summarize reported α-KG levels and compare the performance of various analytical methods.

Table 1: Reported α-Ketoglutarate Levels in Various Rat Tissues

Tissueα-Ketoglutarate Concentration (nmol/g wet weight)SpeciesReference
Liver130 ± 20Rat
Kidney90 ± 10Rat
Brain70 ± 10Rat
Heart40 ± 5Rat
Skeletal Muscle20 ± 3Rat

Table 2: Comparison of Analytical Methods for α-KG Quantification

ParameterColorimetric AssayFluorometric AssayLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Coupled enzymatic reaction producing a colored product.Coupled enzymatic reaction producing a fluorescent product.Chromatographic separation followed by mass-to-charge ratio detection.
Detection Wavelength ~570 nm.Ex/Em = 530-540 / 585-595 nm.Specific mass transitions (e.g., m/z 145 -> 101).
Sensitivity Lower.High.Highest sensitivity and specificity.
Assay Range (Typical) 50-1,000 µM.0.60-100 µM.0.1–500 µM.
Limit of Detection ~13 µM.~0.2-0.6 µM.As low as 0.05 nmol in a sample.
Pros Simple, inexpensive, high-throughput.High sensitivity, high-throughput.Highest specificity, accurate quantification with internal standards.
Cons Potential for interference from other sample components.Can be sensitive to fluorescent contaminants.Requires expensive equipment and specialized expertise.

Experimental Protocols

Accurate α-KG measurement is highly dependent on proper sample handling and preparation to prevent metabolite degradation.

Tissue Sample Preparation

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Assay Buffer (specific to the chosen assay kit)

  • Dounce homogenizer or bead-based homogenizer

  • Microcentrifuge

  • Deproteinization spin filters (e.g., 10 kDa MWCO) or Perchloric Acid (PCA) and Potassium Hydroxide (KOH)

Procedure:

  • Tissue Harvesting: Promptly excise the tissue and immediately place it in ice-cold PBS to wash away blood. Snap-freeze the tissue in liquid nitrogen and store it at -80°C for later use, or proceed directly to homogenization.

  • Homogenization:

    • Blot the tissue dry and record its wet weight (a typical starting amount is 10-50 mg).

    • Add 4-10 volumes of ice-cold assay buffer per gram of tissue.

    • Homogenize the tissue on ice using a Dounce homogenizer (20-30 passes) or a bead-based homogenizer until no visible tissue clumps remain.

  • Centrifugation: Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the α-KG.

  • Deproteinization (Crucial for LC-MS, Recommended for Assays):

    • Method A: Spin Filter: For samples with high protein content, use a 10 kDa MWCO spin filter to deproteinize the supernatant, which minimizes enzyme interference in colorimetric/fluorometric assays.

    • Method B: Perchloric Acid (PCA) Precipitation (for LC-MS):

      • Add an equal volume of ice-cold PCA to the supernatant.

      • Vortex and incubate on ice for 5 minutes.

      • Centrifuge at 13,000 x g for 5 minutes at 4°C.

      • Transfer the supernatant to a new tube and neutralize it by adding 2 M KOH.

      • Centrifuge again to pellet the potassium perchlorate precipitate and collect the supernatant for analysis.

Colorimetric & Fluorometric Assay Protocol

These assays are typically based on a coupled enzymatic reaction where α-KG is transaminated to generate a product that reacts with a probe, producing a colorimetric or fluorometric signal.

Materials:

  • α-Ketoglutarate Assay Kit (Colorimetric or Fluorometric)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of α-KG standards (e.g., 0 to 10 nmol/well) by diluting the provided stock solution in the assay buffer as per the kit's instructions.

  • Sample Preparation: Add 1-50 µL of the prepared tissue supernatant to the wells of the microplate. Adjust the final volume to 50 µL with assay buffer.

  • Reaction Mix Preparation: Prepare a reaction mix according to the kit's manual. This typically includes an assay buffer, enzyme mix, and a probe (colorimetric or fluorometric).

  • Reaction Initiation: Add the reaction mix to each well containing standards and samples.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Colorimetric: Measure absorbance at ~570 nm.

    • Fluorometric: Measure fluorescence at Ex/Em = ~535/587 nm.

  • Calculation: Subtract the blank reading from all standard and sample readings. Plot the standard curve and determine the α-KG concentration in the samples from this curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS provides the highest sensitivity and specificity for α-KG quantification by separating it from other metabolites before detection.

Materials:

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Appropriate LC column (e.g., C18 or HILIC)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • α-KG standard

  • Isotopically labeled internal standard (e.g., ¹³C₅-α-KG) for accurate quantification.

Procedure (General):

  • Sample Preparation: Use the deproteinized and neutralized tissue supernatant prepared via PCA precipitation.

  • Standard Curve Preparation: Prepare a series of α-KG standards mixed with a constant concentration of the isotopically labeled internal standard. This should be done in a matrix that mimics the sample to account for matrix effects.

  • LC Separation: Inject the samples and standards onto the LC system. Use a gradient elution method to separate α-KG from other sample components.

  • MS Detection: Operate the mass spectrometer in negative ion mode and monitor the specific mass transitions for α-KG (e.g., m/z 145 -> 101) and the internal standard.

  • Quantification: Create a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the α-KG concentration in the samples from this curve.

Mandatory Visualizations

Signaling Pathway

TCA_Cycle Simplified TCA Cycle Highlighting α-Ketoglutarate Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG IDH SuccinylCoA Succinyl-CoA aKG->SuccinylCoA α-KGDH Glutamate Glutamate aKG->Glutamate Proline Proline & Arginine Glutamate->Proline Synthesis

Caption: Role of α-Ketoglutarate in the TCA cycle and amino acid synthesis.

Experimental Workflow

experimental_workflow Workflow for α-KG Analysis in Tissue start Start: Tissue Sample harvest 1. Harvest & Wash Tissue (Ice-cold PBS) start->harvest homogenize 2. Weigh & Homogenize (Dounce or Bead Beater) harvest->homogenize centrifuge1 3. Centrifuge (10,000 x g) & Collect Supernatant homogenize->centrifuge1 deprotein_choice 4. Deproteinization centrifuge1->deprotein_choice spin_filter Spin Filter (10 kDa) For Assays deprotein_choice->spin_filter Recommended pca_precip PCA Precipitation & Neutralization For LC-MS deprotein_choice->pca_precip Essential assay_path 5a. Colorimetric / Fluorometric Assay spin_filter->assay_path lcms_path 5b. LC-MS Analysis pca_precip->lcms_path assay_steps Standard Curve Add Sample & Reagents Incubate (37°C) Read Plate assay_path->assay_steps end End: Data Analysis assay_steps->end lcms_steps Standard Curve (with IS) LC Separation MS Detection Quantify lcms_path->lcms_steps lcms_steps->end

Caption: From tissue to data: a generalized workflow for α-KG analysis.

References

Application Notes and Protocols: Utilizing 2-Oxoglutaric Acid in Hypoxia-Inducible Factor (HIF) Stabilization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-Inducible Factors (HIFs) are master transcriptional regulators that play a critical role in the cellular response to low oxygen levels (hypoxia). The stability and activity of the HIF-α subunit are tightly regulated by a class of enzymes known as Prolyl Hydroxylase Domain (PHD) enzymes. These enzymes require oxygen and 2-Oxoglutaric Acid (also known as α-ketoglutarate or 2-OG) as co-substrates to hydroxylate specific proline residues on HIF-α, targeting it for proteasomal degradation under normoxic conditions.[1][2] Consequently, the availability of this compound is a key determinant of HIF-α stability, making it a valuable tool for researchers studying the hypoxic signaling pathway and developing therapeutics that modulate HIF activity.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its analogs to study HIF stabilization.

Principle of this compound in HIF Stabilization

Under normal oxygen conditions (normoxia), PHD enzymes utilize molecular oxygen and this compound to hydroxylate HIF-α. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that polyubiquitinates HIF-α, leading to its rapid degradation by the proteasome.[2] In hypoxic conditions, the lack of oxygen limits PHD activity, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of target genes involved in angiogenesis, erythropoiesis, and metabolism.

This compound and its cell-permeable analogs can be used to manipulate this pathway experimentally:

  • Supplementation with this compound: Increasing the intracellular concentration of 2-OG can enhance PHD activity, promoting HIF-α degradation, provided that oxygen is not limiting.

  • Use of this compound Analogs: Certain analogs of 2-OG can act as competitive inhibitors of PHD enzymes. By binding to the active site of PHDs, these analogs block the binding of endogenous 2-OG, thereby inhibiting PHD activity and leading to the stabilization of HIF-α even under normoxic conditions. A notable example is Dimethyl-2-ketoglutarate (DKG), which has been shown to stabilize HIF-1α by inhibiting PHD2.[1][2]

  • Investigating Related Metabolites: The metabolite L-2-hydroxyglutarate (L-2-HG), formed from this compound, can act as a competitive inhibitor of PHDs, leading to HIF stabilization.

Key Applications

  • Studying the mechanism of HIF-α degradation: Investigating the role of 2-OG as a co-substrate for PHDs.

  • Screening for PHD inhibitors: Using 2-OG analogs to identify novel compounds that stabilize HIF-α.

  • Simulating hypoxia: Inducing a "pseudohypoxic" state in cells under normoxic conditions to study the downstream effects of HIF stabilization.

  • Therapeutic development: Exploring the potential of 2-OG analogs as therapeutic agents for conditions such as anemia and ischemia.

Data Presentation

Table 1: Concentration and Effects of this compound Analogs on HIF-1α Stabilization
CompoundCell LineConcentrationIncubation TimeEffect on HIF-1αReference
Dimethyl-2-ketoglutarate (DKG)NHDF, HS-5, MCF-10ANot specifiedNot specifiedIncreased protein level
Dimethyl-2-ketoglutarate (DKG)MDA-MB-231Not specified> 2 hoursExtended half-life
Diethyl-3-oxoglutarate (DE-3-oxo)NLF, HCT1161 mMNot specifiedDecreased protein abundance
Octyl-L-2HGBone-marrow-derived macrophages (BMDMs)Dose-dependent6 hours (peak)Increased protein level
Cobalt Chloride (CoCl₂) (Hypoxia mimetics)Various100-150 µM4-8 hoursInduction of HIF-1α
Dimethyloxalylglycine (DMOG)Various0.1–1 mMNot specifiedStabilization of HIF-1α

Signaling Pathway and Experimental Workflow Diagrams

HIF_Stabilization_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition cluster_nucleus_internals Hypoxia / PHD Inhibition 2_OG This compound PHD PHD Enzymes 2_OG->PHD O2 Oxygen O2->PHD OH_HIF_alpha Hydroxylated HIF-α PHD->OH_HIF_alpha HIF_alpha HIF-α HIF_alpha->PHD hydroxylation HIF_alpha_stable Stable HIF-α VHL VHL Complex OH_HIF_alpha->VHL recognition Proteasome Proteasomal Degradation VHL->Proteasome ubiquitination HIF_complex HIF Complex HIF_alpha_stable->HIF_complex Nucleus Nucleus HIF_alpha_stable->Nucleus HIF_beta HIF-β (ARNT) HIF_beta->HIF_complex HIF_beta->Nucleus HRE Hypoxia Response Elements (HRE) HIF_complex->HRE Target_Genes Target Gene Expression HRE->Target_Genes

Caption: HIF-α Stabilization Pathway.

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_analysis Analysis of HIF-α Stabilization and Activity Cell_Culture 1. Culture cells to 70-80% confluency Treatment 2. Treat with 2-OG analog (e.g., DKG) or vehicle control Cell_Culture->Treatment Incubation 3. Incubate for desired time course (e.g., 2-8 hours) Treatment->Incubation Cell_Lysis 4. Lyse cells rapidly on ice Incubation->Cell_Lysis Protein_Quant 5. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quant Western_Blot 6a. Western Blot for HIF-1α protein levels Protein_Quant->Western_Blot Luciferase_Assay 6b. Luciferase Reporter Assay for HIF transcriptional activity Protein_Quant->Luciferase_Assay

Caption: Experimental Workflow.

Experimental Protocols

Protocol 1: Cell Culture and Treatment to Induce HIF-1α Stabilization

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound analog stock solution (e.g., Dimethyl-2-ketoglutarate, DKG)

  • Vehicle control (e.g., DMSO or sterile water)

  • Tissue culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate tissue culture vessels and grow until they reach 70-80% confluency.

  • Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentration of the this compound analog. Also, prepare a vehicle control medium. For example, Dimethyl-2-ketoglutarate (DKG) has been used to induce HIF-1α. As a positive control for HIF-1α stabilization, you can use a known hypoxia mimetic like Cobalt Chloride (CoCl₂) at a final concentration of 100-150 µM.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the treatment or vehicle control medium.

  • Incubation: Incubate the cells under standard cell culture conditions (37°C, 5% CO₂) for the desired duration. A time-course experiment (e.g., 2, 4, 6, 8 hours) is recommended to determine the optimal incubation time for maximal HIF-1α stabilization.

  • Cell Harvesting: After incubation, proceed immediately to cell lysis to prevent the degradation of stabilized HIF-1α.

Protocol 2: Western Blot Analysis of HIF-1α Protein Levels

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Bradford or BCA protein assay kit

  • SDS-PAGE gels (e.g., 7.5%)

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Loading control primary antibody (e.g., β-actin or α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.

Protocol 3: Luciferase Reporter Assay for HIF Transcriptional Activity

Materials:

  • Cells transiently or stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct

  • Dual-luciferase reporter assay system (e.g., Firefly and Renilla luciferase)

  • Passive lysis buffer

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a multi-well plate.

    • Transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase under a constitutive promoter) using a suitable transfection reagent.

  • Treatment: 24 hours post-transfection, treat the cells with the this compound analog or vehicle control as described in Protocol 1.

  • Cell Lysis:

    • After the treatment period, wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Transfer a small volume (e.g., 20 µl) of the cell lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence (this represents HRE-driven expression).

    • Add the Renilla luciferase substrate (Stop & Glo® reagent) and measure the luminescence again (this serves as an internal control for transfection efficiency and cell number).

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each sample.

    • Normalize the results to the vehicle control to determine the fold-change in HIF transcriptional activity.

Troubleshooting and Considerations

  • HIF-1α Degradation: HIF-1α is extremely labile under normoxic conditions. It is critical to perform cell harvesting and lysis steps as quickly as possible on ice to prevent its degradation.

  • Cell-Type Specificity: The response to this compound and its analogs can vary between different cell lines. It is important to optimize treatment conditions for each cell type.

  • Off-Target Effects: Be aware that high concentrations of 2-OG analogs may have off-target effects. It is advisable to perform dose-response experiments to identify the optimal concentration.

  • Positive Controls: Always include a positive control for HIF-1α induction, such as treatment with a hypoxia mimetic (e.g., CoCl₂) or exposure to true hypoxia (e.g., 1% O₂).

  • Antibody Validation: Ensure the specificity of the HIF-1α antibody used for Western blotting, as multiple isoforms and post-translationally modified forms may exist.

References

Application Notes and Protocols for 13C-Labeling of 2-Oxoglutaric Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaric acid, also known as alpha-ketoglutarate (α-KG), is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. It stands at the crossroads of carbon and nitrogen metabolism, playing a crucial role in energy production, amino acid synthesis, and as a signaling molecule.[1] The use of stable isotope-labeled this compound, particularly with carbon-13 (13C), allows researchers to trace its metabolic fate and quantify the flux through various interconnected pathways. This technique, often referred to as metabolic flux analysis, provides invaluable insights into cellular physiology and pathophysiology, making it a powerful tool in drug discovery and development.

These application notes provide detailed protocols for conducting 13C-labeling studies using this compound in mammalian cell cultures, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes representative quantitative data from 13C-labeling experiments. It is important to note that the percentage of isotopic enrichment can vary significantly depending on the cell type, experimental conditions, and the specific labeled precursor used. Due to the low cell permeability of this compound, cell-permeable ester derivatives are often employed to enhance intracellular delivery.[2][3][4]

ParameterValueDownstream MetaboliteIsotopic Enrichment (% of total pool)Analytical MethodReference
Tracer [1-13C]-α-ketoglutarateGlutamateSignificantly increasedMass Spectrometry[2]
Tracer Diethyl-[1-13C]-α-ketoglutarateGlutamateDetected in real-timeHyperpolarized 13C-MRS
Tracer Diethyl-[1-13C]-α-ketoglutarateGlutamineDetected in real-timeHyperpolarized 13C-MRS
Tracer [U-13C5]-Glutamine (precursor to α-KG)α-Ketoglutarate>70% M+5GC-MS
Tracer [U-13C5]-Glutamine (precursor to α-KG)CitrateM+5 (via reductive carboxylation)GC-MS
Tracer [U-13C5]-Glutamine (precursor to α-KG)MalateM+4 (via oxidative metabolism)GC-MS

M+n denotes the mass isotopologue with 'n' 13C atoms. The enrichment values are illustrative and highlight the successful tracing of the 13C label.

Experimental Protocols

I. Cell Culture and 13C-Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental objectives.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Custom labeling medium: Glucose- and glutamine-free medium supplemented with dialyzed FBS and all necessary amino acids and nutrients, except for unlabeled this compound or its precursors.

  • [1-13C]-2-Oxoglutaric acid or a cell-permeable analog (e.g., Diethyl-[1-13C]-α-ketoglutarate)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the 13C-labeling medium. Dissolve the 13C-labeled this compound or its analog to the desired final concentration (e.g., 2 mM, but should be optimized). Ensure the pH is adjusted to physiological levels (7.2-7.4).

  • Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove the old medium.

  • Labeling: Remove the PBS and add the pre-warmed 13C-labeling medium to the cells.

  • Incubation: Incubate the cells for a specific duration to allow for the uptake and metabolism of the 13C-labeled substrate. The incubation time is critical and should be determined empirically to achieve isotopic steady state for the metabolites of interest. This can range from minutes for rapid turnover pathways to several hours for slower ones. A time-course experiment is recommended for initial optimization.

  • Metabolism Quenching and Metabolite Extraction: To halt metabolic activity and extract metabolites, rapidly perform the following steps: a. Place the culture vessel on dry ice. b. Aspirate the labeling medium. c. Immediately add a cold extraction solvent (e.g., 80% methanol, -80°C). d. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. e. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. f. Collect the supernatant containing the metabolites for subsequent analysis.

II. Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • Dried metabolite extract

  • Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane (MTBSTFA + 1% TBDMCS))

  • GC-MS system with an appropriate column (e.g., DB-5ms)

Procedure:

  • Drying: Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: To increase the volatility of the organic acids for GC analysis, perform a derivatization step. a. Add the derivatization reagent to the dried extract. b. Incubate at a specific temperature (e.g., 60-70°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis: a. Inject the derivatized sample into the GC-MS. b. Use a suitable temperature gradient to separate the metabolites. c. Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode to detect and quantify the different mass isotopologues of this compound and its downstream metabolites.

  • Data Analysis: a. Identify the metabolites based on their retention times and mass fragmentation patterns by comparing them to a library of standards. b. Determine the mass isotopomer distribution (MID) for each metabolite of interest. c. Correct the raw data for the natural abundance of 13C to accurately determine the fractional enrichment from the labeled precursor.

III. Sample Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

  • Dried metabolite extract

  • NMR buffer (e.g., phosphate buffer in D2O containing a chemical shift standard like DSS)

  • NMR tubes

Procedure:

  • Resuspension: Resuspend the dried metabolite extract in the NMR buffer.

  • pH Adjustment: Ensure the pH of the sample is adjusted to the pH of the NMR buffer.

  • Transfer: Transfer the sample to an NMR tube.

  • NMR Data Acquisition: a. Acquire 1D 1H and/or 13C NMR spectra. b. For more detailed analysis, 2D NMR experiments such as 1H-13C HSQC can be performed to resolve overlapping signals and confirm assignments.

  • Data Analysis: a. Identify metabolites by comparing the chemical shifts and coupling patterns to spectral databases. b. Quantify the 13C enrichment by analyzing the intensity of the 13C satellite peaks in the 1H spectrum or by direct integration of signals in the 13C spectrum.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_gcms_workflow GC-MS Workflow cluster_nmr_workflow NMR Workflow cluster_data_analysis Data Interpretation start Seed Mammalian Cells culture Grow to Desired Confluency start->culture wash Wash with PBS culture->wash add_medium Add 13C-Labeling Medium (containing 13C-2-Oxoglutaric Acid) wash->add_medium incubate Incubate for a Defined Period add_medium->incubate quench Quench Metabolism (e.g., Cold Methanol) incubate->quench extract Extract Metabolites quench->extract dry Dry Metabolite Extract extract->dry analysis_choice Choose Analytical Method dry->analysis_choice gcms GC-MS analysis_choice->gcms nmr NMR analysis_choice->nmr derivatize Derivatize Sample gcms->derivatize resuspend Resuspend in NMR Buffer nmr->resuspend inject_gcms Inject into GC-MS derivatize->inject_gcms analyze_gcms Analyze Mass Isotopomers inject_gcms->analyze_gcms data_analysis Metabolic Flux Analysis analyze_gcms->data_analysis acquire_nmr Acquire NMR Spectra resuspend->acquire_nmr analyze_nmr Analyze 13C Enrichment acquire_nmr->analyze_nmr analyze_nmr->data_analysis metabolic_pathway cluster_tca TCA Cycle cluster_amino_acid Amino Acid Metabolism akg [13C]-2-Oxoglutarate succinyl_coa [13C]-Succinyl-CoA akg->succinyl_coa Oxidative Metabolism citrate [13C]-Citrate akg->citrate Reductive Carboxylation glutamate [13C]-Glutamate akg->glutamate Transamination succinate [13C]-Succinate succinyl_coa->succinate fumarate [13C]-Fumarate succinate->fumarate malate [13C]-Malate fumarate->malate oaa Oxaloacetate malate->oaa oaa->citrate isocitrate [13C]-Isocitrate citrate->isocitrate isocitrate->akg glutamine [13C]-Glutamine glutamate->glutamine

References

Application of Alpha-Ketoglutarate in In Vitro Enzymatic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutarate (AKG), also known as 2-oxoglutarate, is a pivotal intermediate in the tricarboxylic acid (TCA) cycle and a key signaling molecule in numerous cellular processes.[1][2][3] Beyond its central role in energy metabolism, AKG serves as a critical co-substrate for a large superfamily of non-heme iron(II)-dependent dioxygenases and is a key participant in amino acid metabolism through transamination reactions.[4][5] This document provides detailed application notes and protocols for the use of alpha-ketoglutarate in in vitro enzymatic reactions, targeting researchers, scientists, and professionals in drug development.

Alpha-ketoglutarate's involvement in epigenetic regulation, collagen synthesis, and cellular signaling makes the enzymes that utilize it attractive targets for therapeutic intervention. Therefore, robust and reproducible in vitro assays are essential for studying the activity of these enzymes and for screening potential inhibitors or activators.

Core Applications of Alpha-Ketoglutarate in In Vitro Assays

The primary applications of AKG in in vitro enzymatic reactions are centered on its role as:

  • A Co-substrate for α-Ketoglutarate-Dependent Dioxygenases: This large family of enzymes utilizes AKG, molecular oxygen, and Fe(II) to catalyze a wide range of oxidative reactions, including hydroxylation, demethylation, and desaturation. Prominent members include histone demethylases (KDMs), DNA demethylases (TET enzymes), and prolyl hydroxylases involved in hypoxia-inducible factor (HIF) regulation.

  • A Substrate in Aminotransferase Reactions: AKG is a key substrate for aminotransferases (also known as transaminases), which catalyze the interconversion of amino acids and α-keto acids. These reactions are fundamental to amino acid biosynthesis and degradation.

Data Presentation: Quantitative Parameters for In Vitro Assays

The following tables summarize typical quantitative data for in vitro enzymatic assays involving alpha-ketoglutarate. These values are intended as a starting point and may require optimization for specific enzymes and experimental conditions.

Table 1: Typical Reaction Conditions for α-Ketoglutarate-Dependent Dioxygenase Assays

ParameterTypical Range/ValueNotes
Alpha-Ketoglutarate (AKG) 10 µM - 1 mMThe optimal concentration is dependent on the Km of the specific enzyme for AKG. It is often used in excess.
Fe(II) (e.g., as (NH4)2Fe(SO4)2) 10 µM - 100 µMFreshly prepared solutions are crucial to prevent oxidation to Fe(III).
Ascorbate 100 µM - 2 mMActs as a reducing agent to maintain iron in the Fe(II) state.
Enzyme Concentration 10 nM - 500 nMHighly dependent on the specific activity of the enzyme preparation.
Substrate 1 µM - 100 µMDependent on the Km of the enzyme for the primary substrate (e.g., methylated peptide, DNA).
Buffer 50 mM Tris-HCl or HEPESpH is typically maintained between 7.0 and 8.0.
Temperature 25°C - 37°C
Incubation Time 15 min - 2 hoursShould be within the linear range of the reaction.

Table 2: Typical Reaction Conditions for Aminotransferase (e.g., ALT/GPT) Assays

ParameterTypical Range/ValueNotes
Alpha-Ketoglutarate (AKG) 1 mM - 15 mMServes as the amino group acceptor.
Amino Acid Substrate (e.g., L-Alanine) 10 mM - 500 mMThe specific amino acid depends on the aminotransferase being assayed.
Enzyme Source Serum, plasma, tissue homogenate, or purified enzyme
Pyridoxal-5'-Phosphate (PLP) 10 µM - 100 µMA common cofactor for aminotransferases.
Buffer 100 mM Tris-HCl or Phosphate bufferpH is typically maintained between 7.4 and 7.8.
Temperature 37°C
Incubation Time 10 min - 60 min

Experimental Protocols

Protocol 1: In Vitro Assay for a Generic α-Ketoglutarate-Dependent Histone Demethylase

This protocol describes a typical in vitro assay to measure the activity of a histone lysine demethylase (KDM) by detecting the formaldehyde produced from the demethylation of a trimethylated histone peptide.

Materials:

  • Purified histone demethylase enzyme

  • Trimethylated histone peptide substrate (e.g., H3K4me3)

  • Alpha-ketoglutarate (AKG)

  • Ammonium iron(II) sulfate hexahydrate ((NH4)2Fe(SO4)2·6H2O)

  • L-Ascorbic acid

  • HEPES buffer (pH 7.5)

  • Formaldehyde detection reagent (e.g., Nash reagent or a commercial fluorometric kit)

  • 96-well microplate (black for fluorescence)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10X assay buffer: 500 mM HEPES, pH 7.5.

    • Prepare fresh stock solutions of AKG (100 mM), (NH4)2Fe(SO4)2 (10 mM), and L-ascorbic acid (100 mM) in nuclease-free water.

    • Prepare the histone peptide substrate at a stock concentration of 1 mM.

    • Dilute the purified enzyme to the desired working concentration in 1X assay buffer.

  • Reaction Setup:

    • In a 96-well microplate, prepare the reaction mixture by adding the components in the following order (for a 50 µL final volume):

      • Nuclease-free water to adjust the final volume

      • 5 µL of 10X assay buffer

      • 5 µL of 1 mM L-ascorbic acid (final concentration: 100 µM)

      • 0.5 µL of 10 mM (NH4)2Fe(SO4)2 (final concentration: 100 µM)

      • 5 µL of 10 mM AKG (final concentration: 1 mM)

      • 5 µL of 1 mM histone peptide substrate (final concentration: 100 µM)

    • Include appropriate controls: no enzyme, no AKG, and no peptide substrate.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 10 µL of the diluted enzyme solution to each well.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes. Ensure the reaction time is within the linear range, which may require a time-course experiment for optimization.

  • Detection of Formaldehyde:

    • Stop the reaction and detect the produced formaldehyde using a suitable method. For a fluorometric assay:

      • Add 50 µL of the formaldehyde detection reagent from a commercial kit to each well.

      • Incubate at 37°C for 15-30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all readings.

    • Generate a standard curve using known concentrations of formaldehyde.

    • Determine the concentration of formaldehyde produced in each sample from the standard curve and calculate the enzyme activity.

Protocol 2: In Vitro Assay for Alanine Aminotransferase (ALT/GPT) Activity

This protocol outlines a coupled enzymatic assay to determine ALT activity by measuring the consumption of NADH. ALT catalyzes the transfer of an amino group from L-alanine to AKG, producing pyruvate and L-glutamate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the ALT activity.

Materials:

  • Sample containing ALT (e.g., serum, cell lysate)

  • Reaction buffer (100 mM Tris-HCl, pH 7.5)

  • L-Alanine solution (500 mM)

  • Alpha-ketoglutarate (AKG) solution (150 mM)

  • NADH solution (1.5 mM)

  • Lactate dehydrogenase (LDH) (e.g., 1000 units/mL)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a master mix containing the following components per reaction:

      • 100 µL Reaction buffer

      • 20 µL L-Alanine solution

      • 10 µL NADH solution

      • 5 µL LDH solution

  • Reaction Setup:

    • Add 135 µL of the master mix to each well of a 96-well UV-transparent microplate.

    • Add 10 µL of the sample (e.g., serum) to each well.

    • Include a blank control containing 10 µL of water or buffer instead of the sample.

  • Incubation and Initial Reading:

    • Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

    • Measure the initial absorbance at 340 nm (Ainitial).

  • Initiation of the ALT Reaction:

    • Initiate the reaction by adding 10 µL of the AKG solution to each well.

    • Mix thoroughly.

  • Kinetic Measurement:

    • Immediately start monitoring the decrease in absorbance at 340 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA340/min) within the linear portion of the reaction.

    • Calculate the ALT activity using the Beer-Lambert law: Activity (U/L) = (ΔA340/min * Total reaction volume (mL) * 1000) / (ε * Light path (cm) * Sample volume (mL)) Where ε (the molar extinction coefficient for NADH at 340 nm) is 6220 M-1cm-1.

Mandatory Visualizations

AKG_Dioxygenase_Mechanism cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products AKG α-Ketoglutarate Enzyme Fe(II)-Enzyme AKG->Enzyme O2 O₂ O2->Enzyme Substrate Substrate (e.g., R-H) Substrate->Enzyme Succinate Succinate Enzyme->Succinate Decarboxylation CO2 CO₂ Enzyme->CO2 Product Hydroxylated Product (R-OH) Enzyme->Product Hydroxylation

Caption: General mechanism of an α-ketoglutarate-dependent dioxygenase.

Aminotransferase_Reaction cluster_substrates Substrates cluster_enzyme cluster_products Products AKG α-Ketoglutarate Enzyme Aminotransferase (e.g., ALT) AKG->Enzyme AminoAcid Amino Acid 1 (e.g., Alanine) AminoAcid->Enzyme Glutamate Glutamate Enzyme->Glutamate KetoAcid α-Keto Acid 2 (e.g., Pyruvate) Enzyme->KetoAcid

Caption: Role of α-ketoglutarate in a typical aminotransferase reaction.

In_Vitro_Enzyme_Assay_Workflow prep 1. Prepare Reagents (Buffer, AKG, Substrates, Enzyme) setup 2. Set up Reaction Mixture in Microplate prep->setup initiate 3. Initiate Reaction (Add Enzyme) setup->initiate incubate 4. Incubate at Optimal Temperature initiate->incubate detect 5. Stop Reaction and Detect Product incubate->detect analyze 6. Data Analysis detect->analyze

Caption: General workflow for an in vitro enzymatic assay using α-ketoglutarate.

References

Application Notes and Protocols for the Analysis of 2-Oxoglutaric Acid in Mitochondrial Fractions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxoglutaric acid, also known as α-ketoglutarate (α-KG), is a pivotal intermediate in cellular metabolism.[1] Situated at the crossroads of the tricarboxylic acid (TCA) cycle and amino acid metabolism, its levels within the mitochondrial matrix are a critical indicator of the cell's energetic and biosynthetic status.[2][3] Accurate quantification of this compound in isolated mitochondria is crucial for understanding mitochondrial function, identifying metabolic dysregulation in disease, and assessing the impact of therapeutic interventions.

These application notes provide detailed protocols for the primary methods used to analyze this compound in mitochondrial fractions: colorimetric/fluorometric enzymatic assays and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Methods Overview

The choice of analytical method depends on the required sensitivity, specificity, and available instrumentation.

  • Colorimetric and Fluorometric Assays: These methods are based on a coupled enzymatic reaction.[4][5] 2-oxoglutarate is converted to a product that can be detected by a change in color or fluorescence. These assays are suitable for high-throughput screening and are generally more accessible than mass spectrometry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules, offering high sensitivity and specificity. LC-MS/MS can distinguish this compound from other structurally similar metabolites, providing highly accurate and reliable data.

Data Presentation

The following table summarizes the quantitative performance of the described methods for this compound analysis.

MethodPrincipleTypical Detection Range (Colorimetric)Typical Detection Range (Fluorometric)AdvantagesDisadvantages
Enzymatic Assay Coupled enzymatic reactions leading to a colorimetric or fluorometric signal proportional to the this compound concentration.2–10 nmol/well0.2–1 nmol/wellHigh-throughput, relatively low cost, accessible instrumentation.Potential for interference from other enzymes or compounds in the sample.
LC-MS/MS Chromatographic separation followed by mass spectrometric detection and quantification.Not ApplicableNot ApplicableHigh sensitivity, high specificity, ability to multiplex with other metabolites.Requires specialized and expensive equipment, lower throughput than plate-based assays.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Tissue (Rat Liver)

This protocol describes the isolation of mitochondria from rat liver tissue by differential centrifugation.

Materials:

  • Isolation Buffer I: 250 mM Sucrose, 10 mM Tris-HCl, 10 mM KH2PO4, 0.5 mM EGTA, 1% fatty acid-free BSA, and 2 μg/mL aprotinin, pH 7.3.

  • Isolation Buffer II: Same as Isolation Buffer I, but without BSA.

  • Dounce homogenizer and Teflon pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal and excise the liver. Place it in ice-cold Isolation Buffer I.

  • Mince the liver finely with scissors and wash several times with Isolation Buffer I to remove blood.

  • Homogenize the tissue in 5 volumes of Isolation Buffer I using a Dounce homogenizer with a loose-fitting pestle (6-8 passes).

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in 20 mL of Isolation Buffer I and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Repeat the wash step with Isolation Buffer II.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

Protocol 2: Colorimetric/Fluorometric Enzymatic Assay for this compound

This protocol is a general guideline for using a commercial colorimetric/fluorometric assay kit.

Materials:

  • Commercial this compound Assay Kit (contains assay buffer, enzyme mix, probe, and standard).

  • Isolated mitochondrial fraction.

  • 96-well microplate (clear for colorimetric, black for fluorometric).

  • Microplate reader.

  • 10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter (optional).

Procedure:

  • Sample Preparation:

    • Thaw the isolated mitochondrial fraction on ice.

    • To deproteinize, which is recommended to avoid interference from endogenous enzymes, pass the sample through a 10 kDa MWCO spin filter.

    • Dilute the sample with assay buffer to bring the this compound concentration into the linear range of the assay.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards by diluting the provided stock solution in the assay buffer. A typical range for the standard curve is 0 to 10 nmol/well.

  • Assay:

    • Add 50 µL of the prepared standards and samples to the wells of the 96-well plate in duplicate.

    • Prepare a reaction mix according to the kit's instructions, typically by mixing the assay buffer, enzyme mix, and probe.

    • Add the reaction mix to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Colorimetric: Measure the absorbance at ~570 nm.

    • Fluorometric: Measure the fluorescence at Ex/Em = 535/587 nm.

  • Calculation:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve and determine the this compound concentration in the samples from the curve.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the quantification of this compound in mitochondrial fractions using LC-MS/MS.

Materials:

  • Isolated mitochondrial fraction.

  • Internal Standard (e.g., 13C-labeled this compound).

  • Methanol, ice-cold.

  • LC-MS/MS system with a suitable column (e.g., HILIC).

Procedure:

  • Metabolite Extraction:

    • To 50 µL of the mitochondrial sample, add 200 µL of ice-cold 80% methanol containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatographic gradient.

    • Detect this compound and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Quantify the concentration of this compound in the samples using a standard curve prepared with known concentrations of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Acquisition & Analysis tissue Tissue/Cell Culture homogenization Homogenization in Isolation Buffer tissue->homogenization centrifugation1 Low-Speed Centrifugation (700 x g) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (14,000 x g) supernatant1->centrifugation2 pellet Mitochondrial Pellet centrifugation2->pellet wash Wash Steps pellet->wash final_pellet Isolated Mitochondria wash->final_pellet enzymatic_assay Enzymatic Assay (Colorimetric/Fluorometric) final_pellet->enzymatic_assay lcms LC-MS/MS final_pellet->lcms plate_reader Plate Reader enzymatic_assay->plate_reader mass_spec Mass Spectrometer lcms->mass_spec quantification Quantification plate_reader->quantification mass_spec->quantification

Caption: Experimental workflow for this compound analysis.

tca_cycle cluster_tca Mitochondrial Matrix cluster_aa Amino Acid Metabolism Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Oxoglutarate 2-Oxoglutarate Isocitrate->Oxoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA Oxoglutarate->SuccinylCoA 2-Oxoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamate Glutamate Glutamate->Oxoglutarate Glutamate Dehydrogenase Glutamine Glutamine Glutamine->Glutamate

Caption: this compound's role in the TCA cycle.

References

Fluorometric Measurement of Alpha-Ketoglutarate in 96-Well Plates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a pivotal intermediate in the Krebs cycle, playing a crucial role in cellular energy metabolism.[1][2] It serves as a critical link between carbon and nitrogen metabolism, acting as a nitrogen scavenger and a precursor for the synthesis of glutamate and glutamine, which are vital for protein synthesis and inhibiting protein degradation.[1][2] Beyond its metabolic functions, α-KG is involved in a variety of cellular processes, including amino acid synthesis, nitrogen transport, and ammonia detoxification.[3] Emerging evidence also highlights its role as a signaling molecule that can regulate gene expression and cellular pathways, and it has been noted for its potential to extend lifespan and delay age-related diseases.

This application note provides a detailed protocol for the sensitive fluorometric quantification of α-KG in a 96-well plate format. The assay is based on a coupled enzymatic reaction where α-ketoglutarate is converted to an intermediate that reacts with a fluorescent probe. The resulting fluorescence intensity is directly proportional to the α-KG concentration in the sample. This method is suitable for various biological samples, including cell lysates, tissue homogenates, serum, and plasma.

Assay Principle

The fluorometric assay for α-ketoglutarate involves a series of enzymatic reactions. In the presence of a specific enzyme mix, α-ketoglutarate is converted to pyruvate. Pyruvate then participates in a reaction that generates a highly fluorescent product. The fluorescence is measured at an excitation wavelength of 530-570 nm and an emission wavelength of 585-600 nm. The intensity of the fluorescence is proportional to the amount of α-KG in the sample.

Materials and Reagents

While specific components may vary between commercial kits, a typical fluorometric α-ketoglutarate assay kit for a 96-well plate format includes:

ReagentStorage Temperature
α-KG Assay Buffer4°C
α-KG Standard (lyophilized)-20°C
α-KG Enzyme Mix-20°C
α-KG Substrate Mix-20°C
Fluorescence Probe-20°C (light sensitive)
Black, clear-bottom 96-well platesRoom Temperature

Experimental Protocols

1. Reagent Preparation

  • α-KG Assay Buffer: Allow the buffer to come to room temperature before use. If provided as a concentrate, dilute it to 1X with deionized water.

  • α-KG Standard: Reconstitute the lyophilized α-KG standard with the provided buffer or deionized water to create a stock solution (e.g., 100 mM). This stock solution should be stored at -20°C.

  • α-KG Standard Curve Preparation: Prepare a series of α-KG standards by diluting the stock solution with α-KG Assay Buffer. A typical standard curve ranges from 0 to 10 nmol/well or 0 to 100 µM. It is crucial to prepare fresh standards for each experiment.

    StandardVolume of Diluted α-KG Standard (µL)α-KG Assay Buffer (µL)Final α-KG (nmol/well)
    S0 (Blank)0500
    S12480.2
    S24460.4
    S36440.6
    S48420.8
    S510401.0
  • Reaction Mix: Prepare the reaction mix by combining the α-KG Enzyme Mix, α-KG Substrate Mix, and Fluorescence Probe in the α-KG Assay Buffer according to the kit's instructions. The reaction mix should be prepared fresh and kept on ice, protected from light.

2. Sample Preparation

  • Cells (Adherent or Suspension): Harvest approximately 2 x 10^6 cells and wash with cold PBS. Homogenize the cell pellet in 100-200 µL of ice-cold α-KG Assay Buffer. Centrifuge at 10,000 x g for 5-10 minutes at 4°C to remove insoluble material. The supernatant can be used for the assay.

  • Tissues: Homogenize 10-20 mg of tissue in 100-200 µL of ice-cold α-KG Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Serum and Plasma: Serum and plasma samples can often be used directly after appropriate dilution with the α-KG Assay Buffer. It is recommended to test several dilutions to ensure the readings are within the linear range of the standard curve.

  • Deproteinization: For samples with high protein content, deproteinization using a 10 kDa molecular weight cutoff spin filter is recommended to prevent enzyme interference.

3. Assay Procedure

  • Add 50 µL of each standard and sample to a black, clear-bottom 96-well plate in duplicate or triplicate.

  • Add 50 µL of the freshly prepared Reaction Mix to each well containing the standards and samples.

  • Mix the contents of the wells thoroughly, for example, by using a horizontal shaker or by pipetting.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may vary depending on the kit manufacturer.

  • Measure the fluorescence at an excitation wavelength between 530-570 nm and an emission wavelength between 585-600 nm using a fluorescence microplate reader.

Data Analysis

  • Background Subtraction: Subtract the average fluorescence value of the blank (S0) from all standard and sample readings.

  • Standard Curve: Plot the background-subtracted fluorescence values of the standards against their corresponding concentrations to generate a standard curve.

  • Determine Sample Concentration: Use the equation of the linear regression from the standard curve to calculate the concentration of α-KG in the samples. Remember to account for any dilution factors used during sample preparation.

Troubleshooting

IssuePossible CauseSolution
High Background Contaminated reagents or plateUse fresh reagents and a new plate.
Insufficient dilution of the fluorescent probeDilute the probe further with the assay buffer.
Low Signal Inactive enzymesEnsure proper storage and handling of enzyme mixes.
Insufficient incubation timeIncrease the incubation time as recommended by the kit protocol.
High Well-to-Well Variability Inaccurate pipettingUse calibrated pipettes and ensure proper mixing.
Bubbles in wellsCentrifuge the plate briefly to remove bubbles before reading.

Visualizations

experimental_workflow prep Reagent & Sample Preparation plate Add Standards & Samples to 96-Well Plate prep->plate reaction Add Reaction Mix plate->reaction incubation Incubate at 37°C (30-60 min, protected from light) reaction->incubation read Measure Fluorescence (Ex: 530-570nm, Em: 585-600nm) incubation->read analysis Data Analysis read->analysis

Caption: Experimental workflow for the fluorometric measurement of α-KG.

tca_cycle_pathway Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA aKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Glutamate Glutamate aKG->Glutamate Proline Proline & other Amino Acids aKG->Proline Signaling Epigenetic Regulation & Cell Signaling aKG->Signaling Glutamate->aKG

Caption: Central role of α-Ketoglutarate in metabolic pathways.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal Intensity in 2-Oxoglutaric Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of 2-Oxoglutaric Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, specifically low signal intensity, and to optimize their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to low signal intensity during the LC-MS analysis of this compound in a question-and-answer format.

Q1: I am observing very low or no signal for my this compound analyte. What are the most common causes?

Low signal intensity in the LC-MS analysis of this compound is a frequent challenge due to its chemical properties and the complexities of the analytical method. The primary reasons include:

  • Poor Ionization Efficiency: As a small, polar keto acid, this compound can exhibit poor ionization in its underivatized form, particularly with electrospray ionization (ESI).[1]

  • Analyte Instability: Keto acids can be unstable and may degrade during sample preparation and analysis.[2]

  • Suboptimal Liquid Chromatography (LC) Conditions: Inadequate chromatographic separation can lead to co-elution with matrix components, causing ion suppression.[1] Due to its high polarity, this compound may have poor retention on traditional reversed-phase (RP) columns.[2][3]

  • Inefficient Sample Preparation: Failure to effectively remove interfering substances such as salts and detergents from the sample matrix can significantly reduce the analyte signal.

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the target analyte.

Q2: How can I improve the signal intensity of this compound through sample preparation?

Effective sample preparation is crucial for enhancing signal intensity. Consider the following strategies:

  • Solid-Phase Extraction (SPE): Use SPE to clean up your sample and remove interfering matrix components. Strong anion exchange cartridges can be effective for retaining and concentrating acidic compounds like this compound.

  • Protein Precipitation: For biological samples like plasma or serum, precipitate proteins using cold organic solvents (e.g., methanol, acetonitrile) to remove the bulk of the protein content.

  • Avoid Incompatible Reagents: Ensure your sample preparation workflow avoids non-volatile salts and detergents (e.g., SDS, Triton X-100), which are known to cause ion suppression and contaminate the MS system. If necessary, use MS-compatible detergents and ensure their removal before analysis.

Q3: Can chemical derivatization improve the signal of this compound?

Yes, chemical derivatization is a highly effective strategy to enhance the signal intensity of keto acids. Derivatization modifies the this compound molecule to:

  • Improve Ionization Efficiency: By adding a readily ionizable tag.

  • Increase Hydrophobicity: This improves retention on reversed-phase LC columns.

  • Enhance Stability: The derivative may be more stable than the original molecule.

Common derivatization reagents for keto acids include:

  • 2,4-Dinitrophenylhydrazine (DNPH): Reacts with the ketone group.

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): A common reagent for carbonyl compounds.

  • Diacetyl-L-tartaric anhydride (DATAN): Can be used for derivatization to separate enantiomers if needed, and also improves signal.

Q4: What are the optimal Liquid Chromatography (LC) conditions for this compound analysis?

Due to its high polarity, retaining this compound on a standard C18 column can be challenging. Consider these approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of polar compounds like this compound.

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange properties can provide excellent retention and selectivity.

  • Ion-Pairing Chromatography: While effective, be cautious as ion-pairing reagents can contaminate the MS system and cause signal suppression. If used, ensure the system is thoroughly flushed afterward.

  • Mobile Phase Optimization:

    • Use high-purity, MS-grade solvents and additives.

    • The pH of the mobile phase can significantly impact the retention and ionization of this compound. Acidic mobile phases (e.g., using formic acid) are common for negative ion mode analysis.

Q5: Which Mass Spectrometry (MS) parameters should I optimize for better signal intensity?

Systematic optimization of MS parameters is critical.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of acidic compounds like this compound.

  • Source Parameters: Carefully optimize the following:

    • Capillary Voltage: Adjust for optimal ion generation.

    • Nebulizer Pressure: Affects droplet size.

    • Drying Gas Flow Rate and Temperature: Crucial for efficient desolvation.

  • Collision Energy (for MS/MS): If using tandem mass spectrometry, optimize the collision energy to achieve the most stable and intense fragment ions for quantification.

  • Mass Resolution and Calibration: Ensure the mass spectrometer is properly calibrated to maintain mass accuracy and resolution.

Experimental Protocols

Protocol 1: Derivatization of this compound with DNPH

This protocol provides a general guideline for the derivatization of this compound using 2,4-Dinitrophenylhydrazine (DNPH).

  • Sample Preparation: Start with a deproteinized and/or extracted sample.

  • Derivatization Reaction:

    • To 50 µL of your sample extract, add 50 µL of a 1 mg/mL solution of DNPH in a suitable acidic solvent (e.g., 2% HCl in acetonitrile).

    • Vortex the mixture gently.

    • Incubate at room temperature for 30 minutes.

  • Analysis: The derivatized sample can be directly injected for LC-MS analysis.

Protocol 2: HILIC-MS Method for this compound Analysis

This is a general HILIC-MS method that can be adapted for the analysis of underivatized this compound.

  • LC Column: A HILIC column (e.g., BEH Amide, ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Start with a high percentage of Mobile Phase B (e.g., 95%) to promote hydrophilic interaction.

    • Decrease the percentage of Mobile Phase B over the run to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2-5 µL.

  • MS Detection: ESI in negative ion mode. Monitor the transition for this compound (e.g., m/z 145 -> 101).

Quantitative Data Summary

Table 1: Common LC-MS Parameters for this compound (and related compounds) Analysis

ParameterTypical SettingReference
Ionization Mode ESI Negative
Precursor Ion (m/z) 145General
Product Ion (m/z) 101General
LC Column Type HILIC, Mixed-Mode, or Reversed-Phase (with derivatization)
Mobile Phase Additive Formic Acid, Ammonium Acetate, Ammonium Hydroxide

Visualizations

Troubleshooting_Workflow start Low Signal Intensity for This compound check_sample Sample Preparation Issues? start->check_sample check_lc LC Separation Issues? start->check_lc check_ms MS Detection Issues? start->check_ms solution_sample Implement SPE Cleanup Optimize Protein Precipitation Consider Derivatization check_sample->solution_sample Yes solution_lc Switch to HILIC or Mixed-Mode Column Optimize Mobile Phase pH and Gradient check_lc->solution_lc Yes solution_ms Optimize Source Parameters (Voltage, Gas Flow, Temp) Confirm Negative Ion Mode Check Mass Calibration check_ms->solution_ms Yes re_evaluate Re-evaluate Signal solution_sample->re_evaluate solution_lc->re_evaluate solution_ms->re_evaluate end Signal Improved re_evaluate->end Successful end_fail Consult Instrument Specialist re_evaluate->end_fail Unsuccessful

Caption: A troubleshooting workflow for low signal intensity in this compound analysis.

Derivatization_Pathway analyte This compound (Poorly Retained, Low Ionization) derivative This compound Derivative (Improved Retention & Ionization) analyte->derivative Reaction reagent Derivatization Reagent (e.g., DNPH) reagent->derivative lc_ms LC-MS Analysis derivative->lc_ms

Caption: The logical relationship of chemical derivatization for enhancing this compound analysis.

References

common sources of interference in alpha-ketoglutarate colorimetric assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Alpha-Ketoglutarate (α-KG) Colorimetric Assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to α-KG colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the alpha-ketoglutarate (α-KG) colorimetric assay?

A1: The α-Ketoglutarate colorimetric assay is a coupled enzyme assay. In this process, α-KG is converted into pyruvate through a transamination reaction.[1][2][3] The generated pyruvate is then used in a subsequent reaction to produce a colored product that can be measured by absorbance, typically around 570 nm.[2][4] The intensity of the color is directly proportional to the amount of α-KG present in the sample.

Q2: Why is sample deproteinization necessary before running the assay?

A2: Biological samples such as tissue homogenates and cell lysates contain endogenous enzymes that can interfere with the assay's enzymatic cascade. To prevent this interference and to avoid turbidity from high protein concentrations, it is recommended to deproteinize samples. This is often achieved by using a 10 kDa molecular weight cutoff (MWCO) spin filter.

Q3: My sample is known to contain pyruvate. How can I accurately measure α-KG?

A3: Pyruvate is a known interfering substance as it can generate a background signal in this assay. To correct for endogenous pyruvate, you should run two parallel reactions for each sample. One well will contain the complete reaction mix, while the second well (the sample blank) will contain a reaction mix where the α-KG converting enzyme is omitted. The α-KG concentration is then calculated from the difference in absorbance readings between these two wells.

Q4: Can I use samples containing reducing agents like DTT or β-mercaptoethanol?

A4: No, it is strongly advised to avoid samples containing dithiothreitol (DTT) or β-mercaptoethanol. The colorimetric probe used in many commercial kits is unstable in the presence of thiols at concentrations above 10 μM.

Q5: What is the importance of pH in this assay?

A5: The pH is a critical factor. The colorimetric probe is unstable at a pH greater than 8.5. Additionally, pH can directly influence the enzymatic reactions and the metabolism of α-KG itself. It is crucial to use the assay buffer provided in the kit to maintain the optimal pH for the reaction.

Troubleshooting Guide

This guide addresses common problems encountered during the α-KG colorimetric assay.

High Background Signal

A high background reading can obscure the signal from your samples and standards, leading to inaccurate results.

Possible Cause Recommended Solution Citation
Endogenous Pyruvate Prepare a sample blank for each sample by omitting the α-KG Converting Enzyme from the reaction mix. Subtract the reading of the sample blank from the reading of the test sample.
Contaminated Reagents Use fresh, high-purity water and reagents. Ensure that pipette tips are clean and dedicated to specific reagents to avoid cross-contamination.
Incorrect Incubation Time/Temp Adhere strictly to the incubation time and temperature specified in the protocol. Over-incubation can lead to non-specific signal generation.
Probe Instability Ensure the assay buffer pH is not above 8.5. Protect the probe and reaction mix from light as they can be light-sensitive.
Low or No Signal

A weak or absent signal can indicate a problem with the assay components or the experimental setup.

Possible Cause Recommended Solution Citation
Inactive Enzymes Ensure all enzyme solutions have been reconstituted and stored correctly. Avoid repeated freeze-thaw cycles. Keep enzymes on ice while in use.
Degraded α-KG Standard Prepare fresh α-KG standards for each experiment. Reconstituted standards may have a limited shelf-life.
Incorrect Wavelength Verify that the plate reader is set to the correct absorbance wavelength as specified in your kit's protocol (typically 570 nm).
Insufficient Incubation Ensure the plate is incubated for the full duration recommended by the protocol to allow for complete color development.
Inconsistent Results or High Variability

High variability between replicate wells can compromise the reliability of your data.

Possible Cause Recommended Solution Citation
Pipetting Errors Use calibrated pipettes and be careful to dispense accurate volumes. When preparing reaction mixes, make a master mix to dispense into wells rather than adding individual components to each well.
Air Bubbles in Wells Pipette gently against the side of the well to avoid introducing air bubbles, which can interfere with the light path during absorbance readings.
Inadequate Mixing Mix the contents of the wells thoroughly after adding the reaction mix by using a horizontal shaker or by gently pipetting up and down.
Temperature Gradients Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface that could create a temperature gradient across the wells.

Experimental Protocols

Protocol 1: Sample Deproteinization

This protocol is essential for removing interfering proteins and enzymes from biological samples.

  • Homogenization : Homogenize tissue (10-20 mg) or cells (2 x 106) in 100-200 µL of ice-cold α-KG Assay Buffer.

  • Centrifugation : Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.

  • Filtration : Transfer the supernatant to a 10 kDa MWCO spin filter.

  • Final Centrifugation : Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Collection : Collect the filtrate, which now contains the deproteinized sample ready for the assay.

Protocol 2: Correcting for Endogenous Pyruvate

This control is critical for samples that may have high levels of endogenous pyruvate.

  • Prepare Sample Wells : In a 96-well plate, set up two wells for each sample.

  • Prepare Reaction Mixes :

    • Test Sample Mix : Prepare the reaction mix according to the kit protocol, including the α-KG Converting Enzyme.

    • Sample Blank Mix : Prepare a separate reaction mix that contains all components except for the α-KG Converting Enzyme. Replace the enzyme volume with an equal volume of α-KG Assay Buffer.

  • Run Assay : Add the appropriate reaction mix to the corresponding wells and proceed with the incubation and measurement steps as per the protocol.

  • Calculate Corrected Value : Subtract the absorbance of the "Sample Blank" well from the absorbance of the "Test Sample" well. This corrected value corresponds to the signal generated from α-KG alone.

Visual Guides

General Experimental Workflow

The following diagram outlines the standard workflow for an α-KG colorimetric assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Standards & Samples B Deproteinize Samples (Protocol 1) A->B C Add Standards & Samples to 96-Well Plate B->C D Add Reaction Mix (with/without Enzyme for Blank) C->D E Incubate at 37°C (Protected from Light) D->E F Measure Absorbance (570 nm) E->F G Subtract Blank from Readings F->G H Calculate α-KG Concentration from Standard Curve G->H

Caption: General workflow for α-KG colorimetric assays.

Troubleshooting Logic for High Background

Use this decision tree to diagnose the cause of high background signals in your assay.

G Start High Background Signal Observed Q1 Did you run a sample blank (without converting enzyme)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the 0-standard (blank) reading also high? A1_Yes->Q2 Sol1 Run a sample blank to correct for endogenous pyruvate. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are reagents freshly prepared? Protected from light? A2_Yes->Q3 Sol3 Issue is likely sample-specific. Consider sample matrix effects or other interfering substances. A2_No->Sol3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol4 High background is likely due to reagent contamination or probe degradation. A3_Yes->Sol4 Sol2 Prepare fresh reagents. Protect probe from light. A3_No->Sol2

Caption: Decision tree for troubleshooting high background.

References

Technical Support Center: Optimizing 2-Oxoglutaric Acid Extraction from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the extraction efficiency and accuracy of 2-Oxoglutaric Acid (α-Ketoglutarate) from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound, more commonly known as alpha-ketoglutarate (α-KG), is a critical intermediate metabolite in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), a central pathway for cellular energy production.[1][2] It plays a multifaceted role in cellular metabolism, acting as an energy donor, a precursor in amino acid synthesis, and a key signaling molecule.[2] Given its vital functions, accurately measuring its levels in tissue samples is crucial for research in metabolomics, disease pathology, and drug development.[3]

Q2: What makes the extraction of this compound from tissues challenging?

A2: The primary challenges in extracting this compound include its chemical instability, low physiological concentrations in some tissues, and the complexity of the biological matrix.[4] The metabolome can change rapidly, so swift sample processing is required to quench metabolic activity and prevent degradation. Furthermore, artifacts can be introduced during the extraction process itself. For example, α-ketoglutarate can be reductively aminated to glutamate in common methanol:water extraction buffers, leading to inaccurate quantification.

Q3: What are the most common methods for extracting this compound?

A3: Solvent-based extraction is the most common approach. Methods vary in their polarity and ability to separate metabolites from interfering substances like proteins and lipids. Common solvent systems include:

  • Methanol/Chloroform/Water (Biphasic): This method, based on Folch or Bligh-Dyer protocols, is effective for separating polar metabolites (like this compound) into the aqueous phase and lipids into the organic phase, providing high coverage and good reproducibility.

  • 80% Methanol (Monophasic): A simpler and rapid method that involves precipitating proteins with cold methanol. It is widely used but may be less effective at removing non-polar interfering substances.

  • Perchloric Acid (PCA): Effective for precipitating proteins, but it can lead to greater variation between replicates due to pH shifts in the sample.

Q4: Which analytical techniques are used to quantify this compound post-extraction?

A4: The most common and sensitive techniques are mass spectrometry-based methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods often require a derivatization step to improve the stability and chromatographic behavior of this compound. Liquid chromatography with electrochemical detection (LC-EC) has also been described as a highly sensitive method.

Key Metabolic Pathway: The Krebs Cycle

To understand the context of this compound, it is essential to visualize its position within the Krebs Cycle.

Krebs_Cycle Simplified Krebs Cycle Pathway Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Oxoglutarate 2-Oxoglutarate (α-Ketoglutarate) Isocitrate->Oxoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA Oxoglutarate->SuccinylCoA KGDHC Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Joins cycle

Caption: Simplified Krebs Cycle showing 2-Oxoglutarate as a key intermediate.

Recommended Experimental Protocol: Biphasic Extraction

This protocol is based on the robust methanol/chloroform/water extraction method, which effectively separates polar metabolites from lipids.

Materials:

  • Tissue sample (flash-frozen in liquid nitrogen and stored at -80°C)

  • Pre-chilled (-20°C) HPLC-grade Methanol (MeOH)

  • Pre-chilled (-20°C) HPLC-grade Chloroform (CHCl₃)

  • Ultrapure water (4°C)

  • Internal standards (e.g., ¹³C-labeled this compound)

  • Homogenizer (e.g., bead beater or tissue homogenizer)

  • Centrifuge capable of 4°C and >13,000 x g

Workflow Diagram:

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_separation Phase Separation s1 1. Weigh frozen tissue (~20-50 mg) s2 2. Pulverize tissue under liquid N₂ s1->s2 s3 3. Add 1 mL cold Methanol (-20°C) + IS s2->s3 s4 4. Homogenize sample (keep on ice) s3->s4 s5 5. Add 0.5 mL Chloroform (-20°C) & vortex s4->s5 s6 6. Add 0.5 mL cold Water (4°C) & vortex s5->s6 s7 7. Centrifuge (15 min, 13,000xg, 4°C) s6->s7 s8 8. Collect upper aqueous phase s7->s8 s9 9. Dry extract under vacuum or N₂ s8->s9 s10 10. Store at -80°C or reconstitute for analysis s9->s10

Caption: Workflow for biphasic extraction of this compound from tissue.

Procedure:

  • Sample Preparation: Weigh 20-50 mg of frozen tissue and keep it on dry ice. Pulverize the tissue to a fine powder using a pre-chilled mortar and pestle or a cryo-grinder. This step is critical for efficient extraction.

  • Quenching & Homogenization: Transfer the powdered tissue to a pre-chilled tube. Immediately add 1 mL of ice-cold 80% methanol containing your internal standard. Homogenize the sample thoroughly while keeping it on ice to quench all enzymatic activity.

  • Biphasic Separation:

    • To the homogenate, add 0.5 mL of cold chloroform. Vortex vigorously for 30 seconds.

    • Add 0.5 mL of cold ultrapure water. Vortex again for 30 seconds. The final solvent ratio will be approximately 2:1:1 methanol:chloroform:water.

  • Phase Separation: Centrifuge the mixture at >13,000 x g for 15 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer (containing polar metabolites), a protein disc in the middle, and a lower chloroform layer (containing lipids).

  • Collection: Carefully collect the upper aqueous phase, being sure not to disturb the protein interface, and transfer it to a new tube.

  • Drying and Storage: Dry the collected aqueous extract using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen. Store the dried extract at -80°C until analysis.

  • Reconstitution: Before analysis (e.g., by LC-MS), reconstitute the dried extract in a suitable solvent, such as 50-100 µL of the initial mobile phase.

Troubleshooting Guide

Q5: My yield of this compound is consistently low. What are the potential causes?

A5: Low yield is a common problem that can stem from several stages of the protocol.

  • Inefficient Homogenization: If the tissue is not completely disrupted, the extraction solvent cannot access all the cells. Ensure the tissue is ground to a fine, homogenous powder before adding the solvent.

  • Sample Degradation: this compound is a metabolically active compound. Any delay between tissue harvesting, freezing, and extraction can lead to its degradation. Always flash-freeze samples in liquid nitrogen immediately and keep them at -80°C. Perform the entire extraction process on ice or at 4°C.

  • Incorrect Phase Collection: In the biphasic extraction, this compound is polar and will be in the upper, aqueous phase. Accidental collection of the protein interface or the lower lipid layer will result in low yields.

  • Suboptimal Solvent Volumes: Ensure the ratio of solvent to tissue mass is sufficient. A common starting point is 1 mL of extraction solvent per 20-50 mg of tissue.

Q6: I am seeing high variability between my technical replicates. How can I improve reproducibility?

A6: High variability often points to inconsistencies in sample handling and preparation.

  • Inconsistent Sample Homogeneity: If you are subsampling from a larger piece of tissue, metabolic heterogeneity within the tissue can cause variation. Grinding the entire sample to a homogenous powder before weighing aliquots can mitigate this.

  • Pipetting Errors: When using small volumes of solvents or collecting the supernatant, precision is key. Use calibrated pipettes and move slowly to avoid disturbing layers during phase separation.

  • Use of Internal Standards: Spiking an internal standard (e.g., a stable isotope-labeled version of this compound) into the extraction solvent at the very first step is crucial. This standard accounts for variability in extraction efficiency and sample loss during processing, significantly improving reproducibility.

  • Extraction Method: Some methods are inherently more variable. For instance, perchloric acid extractions have been shown to produce more variation than solvent-based methods like methanol/chloroform/water.

Q7: My analytical results are inconsistent, suggesting my analyte is not stable. How can I address this?

A7: Analyte stability is a major concern for this compound.

  • Chemical Transformation: As noted, this compound can be converted to glutamate in methanol:water solutions, an artifact that can skew results. While challenging to prevent entirely, minimizing the time the extract spends in this buffer at room temperature is advisable. Some studies suggest adding ninhydrin to the extraction buffer to suppress this reaction, but this may interfere with certain analyses.

  • Degradation in Final Extract: After drying, the extract should be stored at -80°C. Reconstituted samples should be analyzed promptly or kept in an autosampler cooled to 4°C for no more than 24-48 hours. Perform stability tests if samples will be in the autosampler for extended periods.

  • Derivatization: For GC-MS analysis, derivatization is necessary. Incomplete or inconsistent derivatization will lead to poor results. Ensure the reaction goes to completion by optimizing temperature and time.

Troubleshooting Decision Tree:

Troubleshooting Problem Problem Encountered LowYield Low Yield Problem->LowYield HighVar High Variability Problem->HighVar PoorPeak Poor/Inconsistent Analytical Peak Problem->PoorPeak Cause_Homog Cause: Incomplete Homogenization? LowYield->Cause_Homog Cause_Degrad Cause: Sample Degradation? LowYield->Cause_Degrad Cause_Phase Cause: Incorrect Phase Collection? LowYield->Cause_Phase Cause_IS Cause: No Internal Standard? HighVar->Cause_IS Cause_TissueHet Cause: Tissue Heterogeneity? HighVar->Cause_TissueHet Cause_Handling Cause: Inconsistent Handling? HighVar->Cause_Handling Cause_Stability Cause: Analyte Instability? PoorPeak->Cause_Stability Cause_Deriv Cause: Incomplete Derivatization? PoorPeak->Cause_Deriv Cause_Artifact Cause: Conversion to Glutamate? PoorPeak->Cause_Artifact Sol_Homog Solution: Pulverize tissue to fine powder under N₂. Cause_Homog->Sol_Homog Sol_Degrad Solution: Keep samples ice/cold at all times. Cause_Degrad->Sol_Degrad Sol_Phase Solution: Carefully collect only the upper aqueous phase. Cause_Phase->Sol_Phase Sol_IS Solution: Add stable isotope-labeled IS at Step 1. Cause_IS->Sol_IS Sol_TissueHet Solution: Homogenize entire sample before aliquoting. Cause_TissueHet->Sol_TissueHet Sol_Handling Solution: Use calibrated pipettes; standardize vortex/centrifuge times. Cause_Handling->Sol_Handling Sol_Stability Solution: Analyze samples immediately after prep; store at -80°C. Cause_Stability->Sol_Stability Sol_Deriv Solution: Optimize derivatization reaction time and temperature. Cause_Deriv->Sol_Deriv Sol_Artifact Solution: Minimize time in extraction buffer before drying. Cause_Artifact->Sol_Artifact

Caption: A decision tree for troubleshooting common extraction issues.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method depends on the specific research goals, available equipment, and the tissue type. The following table summarizes the characteristics of common methods based on published studies.

FeatureMethanol/Chloroform/Water80% MethanolPerchloric Acid (PCA)
Principle Biphasic liquid-liquid extractionProtein precipitationProtein precipitation via acidification
Yield Good to ExcellentGoodGood
Reproducibility GoodGoodFair to Poor
Purity of Extract Excellent (removes lipids)Fair (some lipids may remain)Good (removes proteins effectively)
Complexity ModerateLow (simple and fast)Low, but requires neutralization step
Best For Comprehensive metabolomics, tissues with high lipid content (e.g., brain, liver)Rapid screening, high-throughput applications, cell culturesDeproteinization when lipids are not a major concern
Key Drawback More steps and solvent useLess effective lipid removalCan cause metabolite degradation; introduces acid that must be removed

References

improving the sensitivity of fluorometric assays for 2-Oxoglutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Fluorometric Assays of 2-Oxoglutaric Acid. This guide is designed to help researchers, scientists, and drug development professionals optimize their experiments, troubleshoot common issues, and improve the sensitivity of their assays.

Frequently Asked Questions (FAQs)

???+ question "Q1: What is the underlying principle of fluorometric assays for this compound (α-KG)?"

???+ question "Q2: Why is sample deproteinization necessary and what methods are recommended?"

???+ question "Q3: What are the primary causes of high background fluorescence in the assay?"

???+ question "Q4: Which substances are known to interfere with the α-KG fluorometric assay?"

???+ question "Q5: How can I improve the signal-to-noise ratio of my assay?"

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiment.

ProblemPossible CauseRecommended Solution
Low Signal or No Activity Insufficient α-KG in Sample: The concentration of α-KG is below the detection limit of the assay.Concentrate the sample if possible. Alternatively, use a larger starting volume of the sample for extraction. Consider switching to a more sensitive fluorometric assay if using a colorimetric one.[1]
Assay Buffer is Too Cold: Enzymatic reactions are temperature-dependent and will be slow at cold temperatures.Always allow the assay buffer and other reagents to equilibrate to room temperature before starting the assay.[1][2]
Degraded Reagents: The converting or development enzymes have lost activity due to improper storage or repeated freeze-thaw cycles.Reconstitute fresh enzyme stocks. Aliquot enzymes after reconstitution to avoid multiple freeze-thaw cycles and store them at -20°C.[3][4]
High Background Signal Pyruvate Contamination: The sample contains endogenous pyruvate, which is an intermediate in the detection reaction.Prepare a sample blank for each sample by omitting the α-KG Converting Enzyme from the reaction mix. Subtract the fluorescence of this blank from the sample reading.
Contaminated Reagents or Water: Impurities in the reagents or water are fluorescent.Use fresh, high-purity (ultrapure) water and reagents for all preparations. If using a commercial kit, use the provided buffers.
Fluorescent Probe Concentration is Too High: The probe itself contributes to the background signal.For some assays, the fluorescent substrate can be diluted 5 to 10-fold with the assay buffer just before use to reduce background without significantly impacting the signal from the sample.
High Well-to-Well Variability Inaccurate Pipetting: Small volumes used in 96-well plates can lead to significant errors if pipetting is not precise.Use calibrated pipettes and proper pipetting techniques. Ensure tips are fully submerged when aspirating and dispense slowly. Assay each standard and sample in duplicate or triplicate.
Temperature Variation Across Plate: The plate was not incubated at a uniform temperature, causing reaction rates to differ across wells.Ensure the plate incubator provides uniform heating. Avoid placing the plate near vents or on cold surfaces.
Incomplete Mixing: Reagents were not mixed thoroughly in the wells, leading to an uneven reaction.After adding the reaction mix, mix the contents of the wells thoroughly using a horizontal shaker or by gently pipetting up and down.
Sample Readings Out of Range Sample Concentration Too High or Too Low: The α-KG concentration in the prepared sample falls outside the linear range of the standard curve.Prepare several serial dilutions of your sample to ensure that at least one of the readings falls within the linear range of the standard curve. Adjust the sample dilution factor accordingly in your final calculations.
Quantitative Assay Parameters

The following table summarizes key quantitative data from commercially available fluorometric assay kits for easy comparison.

ParameterAssay Kit 1 (e.g., Sigma-Aldrich MAK054)Assay Kit 2 (e.g., Abcam ab83431)Assay Kit 3 (e.g., Cell Biolabs MET-5132)
Detection Method Fluorometric (Ex/Em = 535/587 nm)Fluorometric (Ex/Em = 535/587 nm)Fluorometric (Ex/Em = 530-570/590-600 nm)
Detection Range 0.2–1 nmole/well0.01 - 10 nmol/well0 - 25 µM
Sensitivity ~0.2 nmole= 0.01 nmol/well~0.2 µM
Incubation Time 30 minutes30 minutes60-120 minutes
Sample Types Tissues, CellsTissue, Adherent & Suspension cellsPlasma, Serum, Tissue Homogenates, Cell Suspensions

Experimental Protocols & Visualizations

General Assay Workflow

The following diagram illustrates the typical workflow for a fluorometric α-KG assay, from initial sample preparation to final data analysis.

G cluster_prep Phase 1: Sample Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Sample 1. Collect Sample (Tissue, Cells, etc.) Homogenize 2. Homogenize Sample in Assay Buffer Sample->Homogenize Deproteinize 3. Deproteinize (e.g., 10 kDa Spin Filter) Homogenize->Deproteinize Plate 5. Add Standards & Samples to 96-Well Plate Deproteinize->Plate Standards 4. Prepare α-KG Standard Curve Standards->Plate ReactionMix 6. Add Reaction Mix to all wells Plate->ReactionMix Incubate 7. Incubate at 37°C (30-60 min, protected from light) ReactionMix->Incubate Read 8. Read Fluorescence (e.g., Ex/Em = 535/587 nm) Incubate->Read Plot 9. Plot Standard Curve (Fluorescence vs. Concentration) Read->Plot Calculate 10. Calculate α-KG Concentration in Samples Plot->Calculate

Caption: General workflow for a fluorometric this compound assay.

Coupled Enzymatic Reaction Pathway

This diagram shows the two-step enzymatic reaction commonly used in commercial kits to generate a fluorescent signal from α-KG.

G cluster_step1 Step 1: Transamination cluster_step2 Step 2: Fluorescence Generation aKG This compound (α-KG) Pyruvate Pyruvate aKG->Pyruvate  α-KG Converting Enzyme Probe Non-Fluorescent Probe Pyruvate->Probe links reaction Fluor Fluorescent Product Probe->Fluor  α-KG Development Enzyme

Caption: Coupled enzymatic reaction for α-KG fluorometric detection.

Protocol 1: Coupled Enzyme Fluorometric Assay

This protocol is a generalized procedure based on commercially available kits.

A. Sample Preparation (Deproteinization)

  • Tissue/Cells: Homogenize tissue (~10 mg) or cells (~2 x 10^6) in 200 µL of ice-cold Assay Buffer.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Deproteinization: Transfer the supernatant to a 10 kDa MWCO spin filter. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection: Collect the filtrate. This deproteinized sample is ready for the assay. Keep samples on ice.

B. Assay Procedure

  • Standard Preparation: Prepare a 1 mM stock solution of α-KG Standard. Create a dilution series (e.g., 0, 2, 4, 6, 8, 10 µM) using the Assay Buffer.

  • Plate Loading: Add 50 µL of your deproteinized samples, standards, and a buffer blank into separate wells of a black, clear-bottom 96-well plate.

  • Reaction Mix Preparation: For each well, prepare a master mix containing:

    • 46 µL Assay Buffer

    • 2 µL α-KG Converting Enzyme

    • 2 µL α-KG Development Enzyme

    • 1 µL Fluorescent Probe

  • Initiate Reaction: Add 50 µL of the Reaction Mix to each well. Mix thoroughly.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Read the fluorescence using a microplate reader at Ex/Em = 535/587 nm.

  • Calculation: Subtract the blank reading from all standards and samples. Plot the standard curve and determine the α-KG concentration in your samples from the linear regression of the curve.

Protocol 2: o-Phenylenediamine (OPD) Derivatization Assay

This protocol is based on an alternative method for detecting α-KG, often used for studying 2-oxoglutarate-dependent oxygenases.

A. Enzymatic Reaction (α-KG Consumption)

  • Reaction Setup: In a microcentrifuge tube, set up your enzymatic reaction in a total volume of 90 µL. This should contain your enzyme, buffer, co-factors (e.g., Ascorbate, Fe(II)), and the substrate that will be acted upon by the enzyme.

  • Initiation: Start the reaction by adding α-KG to a final concentration of 50-100 µM.

  • Incubation: Incubate at the optimal temperature for your enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding 10 µL of 1 M HCl.

B. Derivatization and Measurement

  • OPD Addition: Add 100 µL of a freshly prepared 2 mg/mL o-phenylenediamine solution (in 1 M HCl).

  • Heat Incubation: Incubate the mixture at 95°C for 20 minutes to allow the derivatization of the remaining α-KG.

  • Neutralization: Cool the samples to room temperature and neutralize the reaction by adding 50 µL of 2.5 M NaOH.

  • Transfer to Plate: Transfer 200 µL of the final solution to a black 96-well plate.

  • Measurement: Read the fluorescence at Ex/Em = 340/420 nm. The signal is inversely proportional to the enzyme activity (i.e., higher activity leads to less remaining α-KG and thus lower fluorescence).

References

addressing matrix effects in the quantification of alpha-ketoglutarate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of alpha-ketoglutarate (α-KG).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of α-KG?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in a sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS), these effects can lead to ion suppression or enhancement, causing an underestimation or overestimation of the true analyte concentration.[1] For a small, polar molecule like α-KG, matrix effects can significantly compromise the accuracy, precision, and sensitivity of quantification.[1]

Q2: What are the most common analytical techniques for α-KG quantification and their susceptibility to matrix effects?

A2: The most prevalent methods for α-KG quantification are LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS).[2] Both are susceptible to matrix effects, with LC-MS/MS being particularly prone to ion suppression from non-volatile matrix components.[2] Colorimetric and fluorometric assays are also used but may lack the specificity of mass spectrometry-based methods.

Q3: What are the primary strategies to mitigate matrix effects in α-KG analysis?

A3: The main strategies to counteract matrix effects include:

  • Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to remove interfering matrix components before analysis.

  • Chromatographic Separation: Optimizing the LC method to separate α-KG from co-eluting matrix components can significantly reduce interference.

  • Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS), such as ¹³C-labeled α-KG, are the gold standard for compensating for matrix effects as they behave nearly identically to the analyte during extraction and ionization.

  • Derivatization: Chemically modifying α-KG can improve its chromatographic retention and ionization efficiency, and shift its elution to a region with less matrix interference.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity

Possible Causes and Solutions:

Possible CauseSuggested Solution
Ion Suppression Co-eluting matrix components are interfering with the ionization of α-KG. Solution: Improve sample cleanup using SPE or LLE. Optimize the chromatographic gradient to better separate α-KG from the interfering region.
Inefficient Derivatization The derivatization reaction may be incomplete. Solution: Optimize reaction conditions such as temperature, time, and reagent concentration.
Suboptimal MS Parameters Ion source parameters may not be optimal for α-KG or its derivative. Solution: Tune the mass spectrometer, optimizing parameters like spray voltage, gas flows, and temperature.
Analyte Degradation α-KG is metabolically active and can degrade if not handled properly. Solution: Keep samples on ice or at 4°C during preparation and analyze them promptly.
Issue 2: Inaccurate or Irreproducible Quantification

Possible Causes and Solutions:

Possible CauseSuggested Solution
Variable Matrix Effects The extent of ion suppression varies between samples, leading to inconsistent results. Solution: The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS) for α-KG. This will compensate for variations in matrix effects between samples.
Improper Calibration Curve The calibration curve does not accurately reflect the sample matrix. Solution: Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). If a blank matrix is unavailable, consider standard addition.
Sample Preparation Inconsistency Variations in the sample preparation procedure can lead to differing recoveries and matrix effects. Solution: Ensure consistent execution of the sample preparation protocol for all samples, including standards and quality controls.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical for minimizing matrix effects and ensuring accurate quantification of α-KG. Below is a summary of reported recovery rates for different techniques.

Sample Preparation TechniqueMatrixAnalyteReported RecoveryReference
Derivatization & Liquid-Liquid Extraction (LLE)Human Plasmaα-KG71.36% - 89.65%
Two-Step Solid-Phase Extraction (SPE)Human Urineα-KG> 86.64%
Protein Precipitation (PPT) with AcetonitrileHuman PlasmaDrug Cocktail> 80%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for α-KG from Urine

This protocol is a general guideline based on a validated method for α-KG in human urine.

  • Sample Pre-treatment: Acidify the urine sample with formic acid.

  • SPE Cartridge Conditioning: Condition a silica gel SPE cartridge followed by a quaternary amine SPE cartridge with the appropriate solvents as per the manufacturer's instructions.

  • Sample Loading: Load the pre-treated urine sample onto the tandem SPE cartridges.

  • Washing: Wash the cartridges with a solvent that removes interfering compounds but retains α-KG.

  • Elution: Elute α-KG from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of α-KG with Girard's Reagent T (Generalized)

This protocol is a generalized procedure for the derivatization of ketones, like α-KG, with Girard's Reagent T to enhance LC-MS detection.

  • Sample Preparation: The sample containing α-KG should be in a suitable solvent, such as a mixture of methanol and acetic acid.

  • Reagent Addition: Add a solution of Girard's Reagent T to the sample. The molar ratio of the reagent to the expected amount of α-KG should be optimized, but a 10-fold excess is a reasonable starting point.

  • Reaction Incubation: Vortex the mixture and incubate at room temperature or with gentle heating (e.g., 37°C) for a duration that should be optimized (e.g., 15-30 minutes).

  • Reaction Quenching/Dilution: The reaction can be stopped by freezing or by dilution with the initial mobile phase for direct injection into the LC-MS system.

  • LC-MS/MS Analysis: The derivatized α-KG will have a permanent positive charge, making it highly suitable for positive mode electrospray ionization.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Urine, etc.) ppt Protein Precipitation (PPT) sample->ppt Cleanup lle Liquid-Liquid Extraction (LLE) sample->lle Cleanup spe Solid-Phase Extraction (SPE) sample->spe Cleanup derivatization Derivatization ppt->derivatization Optional lcms LC-MS/MS Analysis ppt->lcms lle->derivatization Optional lle->lcms spe->derivatization Optional spe->lcms derivatization->lcms data Data Processing lcms->data

Caption: Experimental workflow for α-KG quantification.

troubleshooting_logic start Inaccurate α-KG Quantification check_is Using Stable Isotope-Labeled Internal Standard? start->check_is yes_is Yes check_is->yes_is no_is No check_is->no_is check_cleanup Review Sample Cleanup yes_is->check_cleanup implement_is Implement SIL-IS no_is->implement_is improve_cleanup Improve Cleanup (SPE/LLE) check_cleanup->improve_cleanup Suboptimal check_cal Review Calibration Curve check_cleanup->check_cal Optimal improve_cleanup->check_cal matrix_match Use Matrix-Matched Calibrants check_cal->matrix_match Not Matched

Caption: Troubleshooting logic for inaccurate α-KG results.

References

how to prevent the degradation of 2-Oxoglutaric Acid during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Oxoglutaric Acid (α-Ketoglutaric Acid) during sample storage. Adherence to proper storage and handling protocols is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in samples important?

Q2: What are the primary factors that cause the degradation of this compound in samples?

A2: The main factors contributing to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.

  • pH: The stability of this compound is pH-dependent.

  • Enzymatic Activity: Endogenous enzymes in biological samples can continue to metabolize this compound if not properly inactivated.

  • Light Exposure: Although less documented for this compound specifically, many organic molecules are sensitive to photodegradation.

  • Moisture: For the solid form of this compound, its hygroscopic nature means it can absorb moisture, which may lead to degradation.

Q3: What are the ideal storage conditions for solid this compound?

A3: To ensure the stability of solid this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2°C and 8°C. For long-term storage, temperatures as low as -20°C are also suggested. It is crucial to keep the container tightly sealed to protect it from moisture.

Q4: Can I prepare and store aqueous solutions of this compound?

A4: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare stock solutions fresh immediately before use. If temporary storage is unavoidable, it should not exceed one day.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Consistently low or undetectable levels of this compound in samples. Sample degradation due to improper storage temperature.Ensure samples are immediately placed on ice after collection and stored at -80°C for long-term preservation. Avoid repeated freeze-thaw cycles.
Continued enzymatic activity in the sample.Promptly process samples after collection, including a deproteinization step (e.g., with a cold organic solvent) to quench enzymatic reactions.
High variability in this compound measurements between sample aliquots. Inconsistent sample handling and processing.Standardize your sample collection and processing workflow. Ensure all samples are treated identically from collection to analysis.
Repeated freeze-thaw cycles.Aliquot samples into single-use tubes after the initial processing to avoid the need for thawing and refreezing the entire sample.
Unexpected peaks or altered retention times in chromatographic analysis. Degradation of this compound into other compounds.Review storage history and sample preparation protocol. Consider analyzing for potential degradation products to confirm.
Instability of derivatized this compound.If using a derivatization agent, assess the stability of the derivative under the analytical conditions (e.g., autosampler temperature). The addition of a stabilizer like BHT may be necessary for certain derivatives.

Quantitative Data on Stability

The stability of this compound can vary significantly depending on the sample matrix and storage conditions. The following table summarizes available quantitative data.

Sample Type Storage Temperature Duration Analyte Change Reference
Blood Microsamples-20°C5 months-35.1%
Human Plasma (derivatized with 3-nitrophenylhydrazine)4°C (in autosampler)Not specifiedSignificant degradation
Human Plasma (derivatized with 3-nitrophenylhydrazine and BHT)4°C (in autosampler)Not specifiedStable

Experimental Protocols

Protocol 1: Collection and Processing of Plasma/Serum Samples for this compound Analysis
  • Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA for plasma, or use serum separator tubes).

  • Immediate Cooling: Place the collected blood tubes on ice immediately to minimize metabolic activity.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma or serum.

  • Deproteinization (Quenching):

    • To 100 µL of plasma or serum, add 400 µL of cold (-20°C) methanol.

    • Vortex thoroughly for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

  • Storage: Immediately store the metabolite extract at -80°C until analysis.

Protocol 2: Extraction of this compound from Cell Culture
  • Cell Culture Quenching:

    • Aspirate the cell culture medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a cold (-20°C) extraction solvent (e.g., 80% methanol) to the culture plate to quench metabolic activity.

  • Cell Lysis and Metabolite Extraction:

    • Scrape the cells in the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Storage: Store the extract at -80°C until further analysis.

Visualizations

Sample_Processing_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage_analysis Storage & Analysis Blood_Collection Blood Collection Immediate_Cooling Immediate Cooling on Ice Blood_Collection->Immediate_Cooling Centrifugation Centrifugation (4°C) Immediate_Cooling->Centrifugation Deproteinization Deproteinization (Cold Methanol) Centrifugation->Deproteinization Supernatant_Collection Supernatant Collection Deproteinization->Supernatant_Collection Storage Storage at -80°C Supernatant_Collection->Storage Analysis LC-MS/MS Analysis Storage->Analysis Degradation_Pathway cluster_factors Contributing Factors Two_Oxoglutaric_Acid This compound Degradation_Products Degradation Products (e.g., smaller organic acids) Two_Oxoglutaric_Acid->Degradation_Products Spontaneous or Enzymatic Degradation Loss_of_Signal Inaccurate Quantification Degradation_Products->Loss_of_Signal Temperature High Temperature Temperature->Two_Oxoglutaric_Acid pH Suboptimal pH pH->Two_Oxoglutaric_Acid Enzymes Enzymatic Activity Enzymes->Two_Oxoglutaric_Acid Time Prolonged Storage Time->Two_Oxoglutaric_Acid

References

Technical Support Center: Optimization of Derivatization Methods for GC-MS Analysis of 2-Oxoglutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of derivatization methods for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Oxoglutaric Acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC-MS analysis of this compound?

A1: this compound, also known as α-ketoglutaric acid, is a polar, non-volatile compound due to its two carboxylic acid groups and one keto group. Direct injection into a GC-MS system would result in poor chromatographic peak shape, thermal degradation, and low sensitivity. Derivatization is a chemical modification process that converts the polar functional groups into less polar and more volatile derivatives, making the analyte suitable for GC-MS analysis. This process enhances thermal stability, improves chromatographic resolution, and increases sensitivity.

Q2: What is the most common and recommended derivatization strategy for this compound?

A2: The most widely used and effective strategy is a two-step derivatization process:

  • Methoximation: The keto group is protected by reacting it with methoxyamine hydrochloride (MeOx). This step is crucial as it prevents tautomerization (the keto-enol equilibrium), which would otherwise lead to multiple derivative peaks for a single analyte. Methoximation also stabilizes the α-keto acid structure, preventing potential decarboxylation at high temperatures.[1][2]

  • Silylation: The acidic protons of the carboxylic acid groups are replaced with a silyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS). This step increases the volatility of the compound.[1][2]

Q3: Which silylating reagent is best for this compound?

A3: The choice of silylating reagent depends on the specific requirements of the analysis.

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) and BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) are the most common reagents for creating TMS derivatives. They are highly volatile and produce clean chromatograms.[1] MSTFA is often considered the most volatile of the common silylating agents.

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) produces t-BDMS derivatives, which are approximately 10,000 times more stable against hydrolysis than TMS derivatives. This increased stability can be advantageous for quantitative studies and when dealing with complex matrices, although it results in a higher molecular weight derivative with a longer retention time.

For general profiling, MSTFA or BSTFA are excellent choices. For targeted quantitative analysis requiring high stability, MTBSTFA is a strong alternative. The reactivity of these reagents can be enhanced by adding a catalyst, such as 1% TMCS (trimethylchlorosilane) .

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Peak for this compound Incomplete Derivatization: Insufficient reagent, time, or temperature for either the methoximation or silylation step.- Ensure a molar excess of derivatization reagents. - Optimize reaction time and temperature for both steps (see protocols below). - For silylation, consider adding a catalyst like 1% TMCS to your silylating agent to increase reactivity.
Presence of Moisture: Silylating reagents are highly sensitive to water, which will consume the reagent and prevent derivatization.- Ensure the sample is completely dry before adding reagents. Lyophilization (freeze-drying) or drying under a stream of nitrogen is recommended. - Use anhydrous solvents and store reagents in a desiccator.
Analyte Degradation: Although methoximation stabilizes the molecule, harsh conditions can still lead to degradation.- Avoid excessively high temperatures during derivatization. - Ensure the methoximation step is complete before proceeding to silylation.
Multiple Peaks for this compound Incomplete Methoximation: If the keto group is not fully protected, it can be silylated in its enol form, leading to an additional peak.- Increase the reaction time and/or temperature for the methoximation step. - Ensure the methoxyamine hydrochloride is fully dissolved in the solvent (e.g., pyridine).
Formation of Syn- and Anti- Isomers: The methoxime derivative can form two geometric isomers (syn- and anti-), which may be separated by the GC column, resulting in two distinct peaks with identical mass spectra.- This is an inherent characteristic of the derivatization. For quantification, integrate the peak areas of both isomers. - Modifying the GC temperature program (e.g., using a slower ramp rate) may sometimes improve or merge the separation of these isomers.
Incomplete Silylation: One or both of the carboxylic acid groups may not be derivatized, leading to multiple partially silylated products.- Increase the silylation reaction time and/or temperature. - Use a stronger silylating agent or add a catalyst (e.g., BSTFA + 1% TMCS).
Poor Peak Shape (Tailing) Active Sites in the GC System: Polar analytes can interact with active sites in the injector liner, column, or connections, causing peak tailing.- Ensure complete derivatization to reduce the polarity of the analyte. - Use a deactivated inlet liner and a high-quality, inert GC column. - Perform regular maintenance of the GC inlet, including changing the septum and liner.
Improper GC Conditions: A non-optimal temperature program or carrier gas flow rate can contribute to peak tailing.- Optimize the GC oven temperature program and carrier gas flow rate.
Ghost Peaks or Baseline Noise Contamination: Contamination from reagents, solvents, or the GC system itself.- Run a solvent blank to identify the source of contamination. - Use high-purity reagents and solvents. - Regularly bake out the GC column and clean the injector port.

Data Presentation

Table 1: Comparison of Common Silylating Reagents for this compound Derivatization

ReagentDerivativeKey CharacteristicsTypical Reaction Conditions (Silylation Step)
MSTFA TMSHighly volatile byproducts, excellent for general screening.30-60 minutes at 37-60°C
BSTFA TMSGood general-purpose reagent, slightly less volatile byproducts than MSTFA.30-60 minutes at 60-70°C
BSTFA + 1% TMCS TMSIncreased reactivity, effective for both carboxylic acid groups.30-60 minutes at 60-70°C
MTBSTFA t-BDMSForms highly stable derivatives, ideal for quantitative analysis; longer retention times.60 minutes at 60-100°C

Note: The optimal conditions should be determined empirically for your specific application and instrumentation.

Table 2: Example of Expected Performance Data for Derivatized this compound

ParameterExpected ValueComments
Linearity (R²) > 0.99Over a defined concentration range.
Recovery (%) 85 - 115%Dependent on the sample matrix and extraction procedure.
Precision (%RSD) < 15%For replicate injections.

Note: These are typical expected values for a validated method and may vary based on the specific experimental setup.

Experimental Protocols

Protocol 1: Standard Two-Step Methoximation and TMS Silylation

This protocol is a general starting point for the derivatization of this compound using MSTFA.

Materials:

  • Dried sample containing this compound in a GC vial.

  • Methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine).

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS.

  • Heating block or oven.

  • Vortex mixer.

Procedure:

  • Methoximation: a. Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the GC vial. b. Tightly cap the vial and vortex for 1 minute to ensure the sample is dissolved. c. Incubate the mixture at 37°C for 90 minutes. d. Allow the vial to cool to room temperature.

  • Silylation: a. Add 80 µL of MSTFA (with or without 1% TMCS) to the vial. b. Tightly recap the vial and vortex for 30 seconds. c. Incubate the mixture at 37°C for 30 minutes. d. Allow the vial to cool to room temperature.

  • GC-MS Analysis: a. The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Derivatization for Enhanced Stability using MTBSTFA (t-BDMS)

This protocol is suitable for applications requiring higher derivative stability.

Materials:

  • Dried sample containing this compound in a GC vial.

  • Methoxyamine hydrochloride solution (e.g., 40 mg/mL in anhydrous pyridine).

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) with 1% TBDMSCl (tert-butyldimethylchlorosilane).

  • Heating block or oven.

  • Vortex mixer.

Procedure:

  • Methoximation: a. Add 100 µL of the methoxyamine hydrochloride solution to the dried sample. b. Tightly cap the vial and vortex to dissolve the sample. c. Incubate at 60°C for 1 hour (can be extended up to 24 hours for complex matrices). d. Cool to room temperature.

  • Silylation: a. Add 100 µL of MTBSTFA with 1% TBDMSCl to the vial. b. Tightly recap the vial and vortex. c. Incubate at 60°C for 1 hour (can be extended up to 24 hours). d. Cool to room temperature.

  • GC-MS Analysis: a. The sample can be injected directly or transferred to an autosampler vial.

Mandatory Visualization

Derivatization_Optimization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Optimization cluster_troubleshoot Troubleshooting Start Start with Sample Extract Dry Dry Sample Completely (Lyophilization or N2 Stream) Start->Dry Methoximation Step 1: Methoximation (e.g., MeOx in Pyridine, 37°C, 90 min) Dry->Methoximation Silylation Step 2: Silylation (e.g., MSTFA, 37°C, 30 min) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Check Evaluate Results: Peak Shape, Area, Number of Peaks GCMS->Check NoPeak Low/No Peak? - Check for moisture - Increase reaction time/temp - Use catalyst (TMCS) Check->NoPeak No MultiPeak Multiple Peaks? - Check for syn/anti isomers - Ensure complete methoximation - Optimize silylation Check->MultiPeak Yes, but multiple Tailing Peak Tailing? - Check GC inlet maintenance - Use inert liner/column Check->Tailing Yes, but poor shape End Optimized Method Check->End Good Peak NoPeak->Methoximation Optimize MultiPeak->Methoximation Optimize Tailing->GCMS Check System

Caption: Workflow for the optimization of this compound derivatization.

References

resolving co-elution issues of 2-Oxoglutaric Acid with other organic acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges encountered during the analysis of 2-Oxoglutaric Acid, particularly issues related to co-elution with other organic acids.

Troubleshooting Guide: Resolving Co-elution Issues

Co-elution, the simultaneous elution of two or more compounds from a chromatographic column, is a common challenge that can compromise the accurate quantification of this compound.[1] This guide provides a systematic approach to troubleshoot and resolve these issues.

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CoElution_Troubleshooting start Start: Asymmetrical or broad peak observed peak_purity Perform Peak Purity Analysis (DAD/MS Scan) start->peak_purity confirm_coelution Co-elution Confirmed? peak_purity->confirm_coelution no_coelution Peak is Pure. Consider other issues (e.g., column degradation). confirm_coelution->no_coelution No method_dev Chromatographic Method Development confirm_coelution->method_dev Yes derivatization Chemical Derivatization confirm_coelution->derivatization Yes ms_method Mass Spectrometry Method Adjustment confirm_coelution->ms_method Yes final_analysis Re-analyze Sample method_dev->final_analysis derivatization->final_analysis ms_method->final_analysis

Caption: A workflow diagram for detecting and resolving co-elution issues.

Question: My this compound peak is broad or shows shouldering. How can I confirm if this is a co-elution problem?

Answer:

Asymmetrical peak shapes are often the first indication of co-elution.[1] To confirm, you can use the following detector-specific methods:

  • Diode Array Detector (DAD/PDA): A DAD allows for peak purity analysis by collecting multiple UV spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[2]

  • Mass Spectrometry (MS): An MS detector can be used to scan across the eluting peak. A change in the mass spectrum at different points of the peak is a strong indicator of co-eluting compounds.[2]

Question: I have confirmed co-elution. What are the initial steps to resolve the peaks in my HPLC method?

Answer:

To resolve co-eluting peaks, you need to modify the chromatographic conditions to improve separation.[2] Consider the following adjustments to your HPLC method:

  • Adjust Mobile Phase Strength: For reversed-phase chromatography, decreasing the organic solvent percentage (e.g., acetonitrile or methanol) will increase the retention time and may improve separation.

  • Change Mobile Phase pH: Since this compound is an ionizable compound, adjusting the mobile phase pH can alter its charge state and its interaction with the stationary phase, which can significantly impact selectivity.

  • Modify Buffer Concentration: In ion-exchange or mixed-mode chromatography, changing the buffer concentration can influence the retention and selectivity of organic acids.

Question: What if adjusting the mobile phase is not sufficient to resolve the co-elution?

Answer:

If mobile phase optimization is unsuccessful, consider these alternative strategies:

  • Change Stationary Phase: Different column chemistries offer different selectivities. If you are using a standard C18 column, consider switching to:

    • A mixed-mode column that combines reversed-phase and ion-exchange properties.

    • A chiral column if you suspect co-elution with isomers, such as D- and L-2-hydroxyglutaric acid.

  • Employ Chemical Derivatization: Derivatizing this compound can alter its chemical properties, leading to better chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: Which organic acids commonly co-elute with this compound?

While the exact co-eluting compounds can vary depending on the sample matrix and chromatographic conditions, isomers and structurally similar compounds are common culprits. A notable example is the co-elution of 2-hydroxyglutaric acid (2-OHGA) and 3-hydroxyglutaric acid (3-OHGA) in GC-MS analysis, which can interfere with the diagnosis of certain metabolic disorders. In some HPLC methods, other organic acids from the Krebs cycle, such as citric acid and malic acid, may also elute closely.

Q2: Can derivatization help in resolving co-elution, and what are some common derivatization agents?

Yes, derivatization is a powerful technique to resolve co-elution by altering the analyte's volatility, polarity, and ionization efficiency. For this compound and related compounds, several derivatization strategies are employed:

  • For GC-MS Analysis: Silylation is a common technique. For instance, trimethylsilyl (TMS) derivatization is used for the analysis of organic acids in urine.

  • For LC-MS Analysis: Derivatization can improve chromatographic separation and detection sensitivity. Common reagents include:

    • DATAN (N,N-dimethyl-p-phenylenediamine): Used for the derivatization of 2-hydroxyglutarate enantiomers.

    • TSPC (N-(p-toluenesulfonyl)-L-phenylalanyl chloride): This chiral reagent is used to form diastereomers of D- and L-2-hydroxyglutaric acid, which can then be separated by LC.

    • Phenylhydrazine: Used for the derivatization of this compound for analysis by liquid chromatography with electrochemical detection.

    • 2,4-dinitrophenylhydrazine (DNPH): Used for the derivatization of α-ketoglutaric acid in plasma samples.

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Derivatization_Process cluster_workflow Chemical Derivatization Workflow start Sample containing This compound add_reagent Add Derivatization Reagent (e.g., TSPC) start->add_reagent reaction Incubate under Optimal Conditions add_reagent->reaction analysis Inject into LC-MS System reaction->analysis result Separated Diastereomers analysis->result

Caption: A simplified workflow for chemical derivatization prior to LC-MS analysis.

Q3: Are there specific LC-MS/MS transitions that can be used to differentiate this compound from its co-eluting isomers?

Yes, tandem mass spectrometry (MS/MS) is highly effective for differentiating co-eluting isomers by selecting unique precursor-to-product ion transitions. Even with co-elution, different isomers will often produce characteristic fragment ions. For example, in the analysis of 2-OHGA and 3-OHGA, specific transitions (m/z 349 → 321 for 2-OHGA and m/z 349 → 333 for 3-OHGA after derivatization) can be monitored to distinguish between these two isobaric compounds. For this compound itself, the precursor ion [M-H]⁻ is at m/z 145. The selection of specific product ions for MS/MS analysis would depend on the derivatization agent used and the instrument settings.

Experimental Protocols

Protocol 1: Chiral Derivatization of 2-Hydroxyglutaric Acid Enantiomers for LC-MS Analysis

This protocol is based on the derivatization of 2-hydroxyglutaric acid (2-HG) enantiomers using TSPC, which allows for their separation and quantification.

  • Sample Preparation: Dry the sample containing 2-HG (e.g., 2 nmol) under a stream of nitrogen gas at 37 °C.

  • Derivatization Reaction:

    • Add 160 µL of TSPC solution (2.5 mM in acetonitrile).

    • Add 2 µL of pyridine.

    • Incubate the mixture at 40 °C for a specified time (optimized between 5 min to 3 h) with shaking.

  • LC-MS/MS Analysis: Analyze the derivatized sample by LC-MS/MS. The formed diastereomers can be separated on a standard C18 column.

Protocol 2: GC-MS Analysis of Urine Organic Acids with a Modified Temperature Gradient

This approach describes a second-tier analysis to improve the separation of 2-OHGA and 3-OHGA in urine samples.

  • Initial Analysis: Perform routine GC-MS analysis of urine organic acids after derivatization (e.g., silylation).

  • Second-Tier Reinjection: For samples showing potential co-elution of 2-OHGA and 3-OHGA, reinject the same sample onto the same GC column using a modified temperature gradient that includes an isothermal hold. This change in the temperature program can enhance the separation of the isomers.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Organic Acid Separation

ParameterMethod A: Reversed-Phase HPLCMethod B: Chiral LC-MSMethod C: GC-MS with Isothermal Hold
Target Analytes 14 different organic acids, including this compoundS- and R-2-hydroxyglutaric acid2- and 3-hydroxyglutaric acid
Stationary Phase Not specifiedCHIROBIOTIC® RStandard GC column
Key Advantage Broad screening of multiple organic acidsSeparation of enantiomersImproved separation of isomers
Limitation Potential for co-elution of structurally similar acidsSpecific for chiral compoundsRequires a second injection for confirmation

Table 2: Derivatization Strategies for this compound and Related Compounds

Derivatization ReagentAnalytical TechniquePurposeReference
Trimethylsilyl (TMS)GC-MSIncreases volatility for GC analysis
TSPCLC-MSChiral separation of enantiomers
PhenylhydrazineLC-ECSelective derivatization for electrochemical detection
2,4-dinitrophenylhydrazine (DNPH)UPLC-MS/MSRapid derivatization for quantification in plasma

References

troubleshooting guide for commercial 2-Oxoglutaric Acid assay kits

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for commercial 2-Oxoglutaric Acid (α-Ketoglutarate, α-KG) assay kits. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a commercial this compound assay? A1: Most commercial kits utilize a coupled enzymatic reaction.[1] In the assay, this compound is transaminated to generate pyruvate.[2][3] This pyruvate is then used in a subsequent reaction to convert a probe, resulting in a colorimetric or fluorometric signal that is directly proportional to the amount of α-KG in the sample.

Q2: How should I store the kit components and prepared reagents? A2: Upon receipt, the kit should be stored at -20°C in the dark. Reconstituted enzyme mixes should be aliquoted and stored at -20°C and are typically stable for up to two months. It is recommended to always prepare fresh standards for each assay and not to store diluted standard solutions. Aqueous solutions of α-KG are not stable and should not be stored for more than a day.

Q3: What type of 96-well plate should I use? A3: For colorimetric assays, use clear, flat-bottom plates. For fluorometric assays, it is recommended to use black plates with clear bottoms to minimize background fluorescence and crosstalk between wells.

Q4: What are the typical wavelengths used for detection? A4: For colorimetric detection, the absorbance is typically measured at a maximum wavelength (λmax) of 570 nm. For fluorometric detection, excitation is commonly set between 535 nm and 540 nm, and emission is measured between 587 nm and 595 nm (Ex/Em = 535/587 nm).

Troubleshooting Guide

High Background or Low Signal

Q: Why is my background signal too high? A: High background can obscure the true signal and lead to inaccurate results. Common causes include:

  • Interfering Substances: The presence of pyruvate in biological samples can generate a background signal. To correct for this, you can run a parallel sample reaction without the enzyme that converts α-KG, then subtract this reading from your test sample reading.

  • Concentrated Fluorometric Substrate: For fluorescence assays, the substrate solution may be too concentrated. Diluting the fluorescent peroxidase substrate 5 to 10-fold with the assay buffer just before use can help reduce background.

  • Contaminated Reagents: Buffers or reagents may be contaminated with substances that interfere with the assay.

  • Insufficient Washing: Inadequate washing of wells can leave behind unbound reagents that contribute to background noise.

  • Incorrect Plate Type: Using white plates for fluorescent assays can increase background readings.

Q: Why is my assay signal weak or absent? A: A low or non-existent signal can be due to several factors:

  • Reagents Not at Room Temperature: Kit components, especially the assay buffer, must be equilibrated to room temperature before use.

  • Incorrect Wavelength Settings: Ensure the plate reader is set to the correct excitation and emission wavelengths for your specific assay.

  • Degraded Reagents: Improperly stored or repeatedly frozen-and-thawed reagents can lose activity. Ensure enzyme mixes have been reconstituted correctly and are within their stability window (typically two months when stored at -20°C).

  • Bubbles in Wells: Bubbles can interfere with the light path and should be removed before reading the plate.

Standard Curve Issues

Q: My standard curve is not linear. What should I do? A: A non-linear standard curve is a common issue, often caused by:

  • Saturation at High Concentrations: The assay signal may become saturated at the higher end of the standard curve, causing it to plateau. If your sample readings fall in this non-linear range, they will be inaccurate. The usable part of the standard curve is the linear portion, typically at the lower concentrations.

  • Pipetting Inaccuracy: Inconsistent pipetting, especially during serial dilutions, can lead to a poor standard curve. Ensure your pipettes are calibrated.

  • Improper Blank Subtraction: Forgetting to subtract the value of the "0" standard (blank) from all other readings will result in an improper curve fit.

  • Action: If the curve is non-linear at the top, focus on using the linear range for calculations or prepare a new set of standards with a narrower concentration range. Always prepare a fresh standard curve for each experiment.

Sample-Related Problems

Q: My results between replicate samples are inconsistent. Why? A: Variability between replicates often points to issues with technique:

  • Pipetting Inconsistency: Ensure you are using calibrated pipettes and that reagents and samples are thoroughly mixed in the wells.

  • Improper Sample Handling: Samples should be kept on ice during preparation to prevent enzymatic degradation of α-KG.

  • Incomplete Deproteinization: Enzymes present in biological samples can interfere with the assay. It is critical to deproteinize samples using methods like a 10 kDa molecular weight cut-off (MWCO) spin filter or perchloric acid (PCA) precipitation.

Q: What are common interfering substances in biological samples? A: Several endogenous molecules can interfere with the assay chemistry:

  • Pyruvate: As a key component of the detection reaction, endogenous pyruvate will create a false positive signal. A sample blank (without the α-KG converting enzyme) is essential to correct for this.

  • NADH and Glutathione: High concentrations of reducing agents like NADH (>10 µM) and glutathione (>50 µM) can oxidize the assay probe and lead to erroneous readings.

Data Presentation

Table 1: Typical Assay Parameters
ParameterColorimetric AssayFluorometric Assay
Detection Wavelength 570 nmEx/Em = 535-540 / 585-595 nm
Typical Detection Range 50 - 1,000 µM10 - 200 µM
Limit of Detection ~13 µM~1 µM
Recommended Plate Type Clear, flat-bottomBlack, clear-bottom

Experimental Protocols

General Experimental Protocol

This protocol is a generalized procedure. Always refer to your specific kit manual for precise volumes and incubation times.

  • Reagent Preparation:

    • Equilibrate all kit components to room temperature before use.

    • Reconstitute enzyme mixes, probes, and standards as directed by the kit manual. Keep reconstituted enzymes on ice during use.

  • Standard Curve Preparation:

    • Prepare a fresh α-KG standard curve for each assay.

    • Perform serial dilutions of a high-concentration stock to create standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

  • Sample Preparation:

    • Prepare biological samples (cells, tissue, plasma) as described in the "Sample Deproteinization" protocol below.

    • It is recommended to test several dilutions of unknown samples to ensure their readings fall within the linear range of the standard curve.

  • Assay Procedure:

    • Add 50 µL of standards and deproteinized samples to separate wells of a 96-well plate.

    • For each sample, prepare a corresponding sample blank by omitting the α-KG Converting Enzyme from the reaction mix.

    • Prepare a Master Reaction Mix according to the kit's instructions, typically containing Assay Buffer, Enzyme Mix(es), and the probe.

    • Add the Reaction Mix to each well.

    • Incubate the plate, protected from light, at 37°C for 30-90 minutes.

  • Data Analysis:

    • Measure the absorbance (570 nm) or fluorescence (Ex/Em = 535/587 nm).

    • Subtract the zero standard (blank) reading from all standard and sample readings.

    • If applicable, subtract the sample blank reading from the corresponding sample reading to correct for pyruvate interference.

    • Plot the standard curve and determine the α-KG concentration in the samples.

Sample Deproteinization Protocol (PCA Method)

This protocol is an example for deproteinizing samples using perchloric acid (PCA), a common method to remove interfering enzymes.

  • Homogenize cell (e.g., 2 x 10⁶) or tissue samples in ice-cold PBS or assay buffer.

  • Add perchloric acid to the sample to a final concentration of 1 M and vortex.

  • Incubate the samples on ice for 5 minutes.

  • Centrifuge at 13,000 x g for 2-15 minutes at 4°C to precipitate proteins.

  • Transfer the clear supernatant to a new tube.

  • Neutralize the supernatant by adding ice-cold potassium hydroxide (KOH) solution (e.g., 2 M). It is critical that the final pH is between 6.5 and 8.0.

  • Centrifuge again at 13,000 x g for 15 minutes at 4°C to remove the precipitated potassium perchlorate.

  • Collect the final supernatant. The sample is now deproteinized and ready for the assay. Keep on ice.

Visualizations

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample 1. Sample Collection (Cells, Tissue, etc.) Deproteinize 4. Deproteinize Sample Sample->Deproteinize Standards 2. Standard Curve Preparation Plate 5. Add Samples & Standards to Plate Standards->Plate Reagents 3. Reagent Preparation Reaction 6. Add Reaction Mix & Incubate Reagents->Reaction Deproteinize->Plate Plate->Reaction Measure 7. Measure Signal (Absorbance/Fluorescence) Reaction->Measure Calculate 8. Calculate Concentration Measure->Calculate

Caption: General experimental workflow for this compound quantification.

Troubleshooting_High_Background Start Start: High Background Signal CheckPyruvate Is sample corrected for endogenous pyruvate? Start->CheckPyruvate CheckSubstrate Is fluorometric substrate diluted properly? CheckPyruvate->CheckSubstrate Yes Sol_Pyruvate Solution: Run a sample blank (without converting enzyme) and subtract the value. CheckPyruvate->Sol_Pyruvate No CheckReagents Are reagents fresh and uncontaminated? CheckSubstrate->CheckReagents Yes Sol_Substrate Solution: Dilute fluorescent probe 5-10 fold in assay buffer before use. CheckSubstrate->Sol_Substrate No Sol_Reagents Solution: Use fresh reagents and pure water. Check for buffer contamination. CheckReagents->Sol_Reagents No

Caption: Troubleshooting decision tree for high background signal.

Assay_Principle cluster_react1 Reaction 1: Transamination cluster_react2 Reaction 2: Signal Generation AKG α-Ketoglutarate (Sample) Enzyme1 ALT (Enzyme Mix) AKG->Enzyme1 Alanine Alanine Alanine->Enzyme1 Pyruvate Pyruvate Enzyme2 Pyruvate Oxidase & HRP (Enzyme Mix) Pyruvate->Enzyme2 Glutamate Glutamate Probe Colorless/Non-Fluorescent Probe Probe->Enzyme2 Signal Colored/Fluorescent Product Enzyme1->Pyruvate Enzyme1->Glutamate Enzyme2->Signal

Caption: Coupled enzymatic reaction principle for α-KG detection.

References

Technical Support Center: Ensuring Low Variability in 2-Oxoglutaric Acid Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in 2-Oxoglutaric Acid (2-OA, also known as alpha-Ketoglutarate or α-KG) measurements between experiments.

Troubleshooting Guide

Variability in this compound measurements can arise from pre-analytical, analytical, and post-analytical factors. This guide provides a structured approach to identifying and mitigating these sources of error.

Problem Potential Cause Recommended Solution
Pre-Analytical Variability
Inconsistent results between subjects or sample collection time points.Patient-related factors: Diet, exercise, and diurnal variations can influence 2-OA levels.[1]Standardize sample collection conditions (e.g., fasting state, specific time of day). Record detailed patient information.
Improper sample collection: Hemolysis during blood collection can alter metabolite concentrations.[2][3]Use appropriate venipuncture techniques to minimize hemolysis. Avoid excessive tourniquet time and vigorous mixing of blood tubes.[4][5]
Incorrect anticoagulant/tube type: The choice of blood collection tube can impact metabolite stability.For plasma, use tubes with EDTA or heparin as anticoagulants. For serum, allow blood to clot at room temperature for 30-60 minutes before centrifugation.
Delayed sample processing: Continued cellular metabolism in un-processed samples can alter 2-OA levels.Process samples as quickly as possible after collection. If immediate processing is not possible, store samples on ice to slow down metabolic activity.
Inadequate sample storage: Improper storage temperatures or repeated freeze-thaw cycles can lead to metabolite degradation.Snap-freeze samples in liquid nitrogen and store them at -80°C for long-term stability. Avoid multiple freeze-thaw cycles by aliquoting samples before freezing.
Analytical Variability
High variability between technical replicates in LC-MS analysis.Inconsistent sample preparation: Variations in extraction efficiency or derivatization can introduce errors.Use a standardized and validated protocol for metabolite extraction and derivatization. Ensure consistent timing and reagent concentrations for all samples.
LC-MS system instability: Fluctuations in pump pressure, column temperature, or mass spectrometer sensitivity can lead to variable results.Equilibrate the LC-MS system before analysis. Use a quality control (QC) sample (a pooled sample of all study samples) injected periodically throughout the analytical run to monitor and correct for instrument drift.
Poor chromatographic peak shape: Tailing or fronting peaks can lead to inaccurate integration and quantification.Optimize the chromatographic method (e.g., mobile phase composition, gradient, column type). Ensure proper sample clean-up to remove interfering substances.
Matrix effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of 2-OA, leading to inaccurate quantification.Use a stable isotope-labeled internal standard for 2-OA to correct for matrix effects. Perform a matrix effect evaluation during method validation.
High background or low signal in enzymatic assays.Contaminated reagents: Reagents may contain substances that interfere with the assay.Prepare fresh reagents and use high-purity water.
Incorrect wavelength settings: The plate reader may not be set to the optimal excitation and emission wavelengths for the assay.Verify the correct wavelength settings as specified in the assay protocol.
Enzyme inactivity: Improper storage or handling can lead to loss of enzyme activity.Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.
Post-Analytical Variability
Inconsistent data processing.Incorrect peak integration: Manual or automated peak integration may be inconsistent across samples.Use a standardized and consistent method for peak integration. Visually inspect all integrated peaks for accuracy.
Inappropriate normalization: Normalizing to sample volume or weight may not account for variations in cell number or tissue composition.Normalize 2-OA concentrations to a stable internal standard, total protein concentration, or cell number.

Frequently Asked Questions (FAQs)

Q1: What is the best sample type for measuring this compound?

The optimal sample type depends on the research question. Plasma and serum are commonly used for systemic metabolic profiling. Urine can provide insights into renal function and overall metabolic status. Tissue samples are essential for studying metabolism in specific organs. For cellular experiments, both cell extracts and culture media can be analyzed.

Q2: How should I collect and process blood samples to minimize variability in 2-OA measurements?

For plasma, collect blood in EDTA tubes and place them on ice immediately. Centrifuge at 4°C within 30 minutes of collection. For serum, collect blood in tubes without anticoagulant and let it clot at room temperature for 30-60 minutes before centrifuging at 4°C. Aliquot the plasma or serum into cryovials, snap-freeze in liquid nitrogen, and store at -80°C.

Q3: How many freeze-thaw cycles are acceptable for samples intended for 2-OA analysis?

It is highly recommended to avoid any freeze-thaw cycles. Aliquot samples into single-use volumes before the initial freezing. If repeated measurements from the same sample are necessary, perform a stability study to determine the effect of freeze-thaw cycles on 2-OA concentration in your specific sample type.

Q4: My enzymatic assay for 2-OA shows high background. What are the likely causes?

High background in enzymatic assays can be due to several factors, including contamination of reagents, the presence of interfering substances in the sample (e.g., other keto acids), or instability of the detection probe. Running a sample blank (without the enzyme that acts on 2-OA) can help to identify the contribution of interfering substances.

Q5: How can I normalize my 2-OA data to account for variations in sample size?

For tissue samples, normalizing to the tissue weight is a common practice. For cell culture experiments, normalizing to cell number or total protein content is recommended. In all cases, the use of a stable isotope-labeled internal standard for 2-OA is the gold standard for correcting for both sample processing variability and analytical drift.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Plasma

This protocol provides a general procedure for the quantification of 2-OA in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.
  • To 50 µL of plasma, add 200 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., 13C5-alpha-Ketoglutaric acid).
  • Vortex for 30 seconds to precipitate proteins.
  • Incubate at -20°C for 20 minutes.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 2-OA and its internal standard.

3. Data Analysis:

  • Integrate the peak areas for both 2-OA and the internal standard.
  • Calculate the peak area ratio of 2-OA to the internal standard.
  • Generate a standard curve by plotting the peak area ratios of a series of known concentrations of 2-OA standards versus their concentrations.
  • Determine the concentration of 2-OA in the samples by interpolating their peak area ratios from the standard curve.

Protocol 2: Enzymatic Assay for this compound

This protocol is a generalized procedure based on commercially available colorimetric or fluorometric assay kits.

1. Reagent Preparation:

  • Prepare the assay buffer, enzyme mix, and probe solution according to the kit manufacturer's instructions.
  • Prepare a series of 2-OA standards of known concentrations.

2. Sample Preparation:

  • For plasma or serum samples, deproteinization may be necessary. This can be achieved by using a 10 kDa molecular weight cutoff spin filter.
  • For tissue samples, homogenize the tissue in the assay buffer and then deproteinize the homogenate.
  • For cell samples, lyse the cells in the assay buffer.

3. Assay Procedure:

  • Add the prepared standards and samples to the wells of a 96-well plate.
  • Add the enzyme mix to each well to initiate the reaction.
  • Incubate the plate at the recommended temperature and for the specified time, protected from light.
  • Add the probe solution to each well.
  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

4. Data Analysis:

  • Subtract the blank reading from all standard and sample readings.
  • Plot the standard curve of absorbance/fluorescence versus the concentration of the 2-OA standards.
  • Determine the concentration of 2-OA in the samples from the standard curve.

Visualizations

Experimental_Workflow cluster_pre_analytical Pre-Analytical Stage cluster_analytical Analytical Stage cluster_post_analytical Post-Analytical Stage SampleCollection Sample Collection (Blood, Tissue, Cells) SampleProcessing Sample Processing (Centrifugation, Aliquoting) SampleCollection->SampleProcessing Storage Storage (-80°C) SampleProcessing->Storage Extraction Metabolite Extraction Storage->Extraction Analysis LC-MS or Enzymatic Assay Extraction->Analysis DataProcessing Data Processing (Peak Integration, Normalization) Analysis->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis

Caption: A generalized experimental workflow for this compound measurement.

Troubleshooting_Flowchart Start High Variability in 2-OA Measurements CheckPreAnalytical Review Pre-Analytical Procedures (Collection, Processing, Storage) Start->CheckPreAnalytical CheckAnalytical Review Analytical Procedures (Extraction, Instrument Performance) CheckPreAnalytical->CheckAnalytical No Issues PreAnalyticalIssue Identify and Correct Pre-Analytical Errors CheckPreAnalytical->PreAnalyticalIssue Issues Found CheckPostAnalytical Review Post-Analytical Procedures (Data Processing, Normalization) CheckAnalytical->CheckPostAnalytical No Issues AnalyticalIssue Identify and Correct Analytical Errors CheckAnalytical->AnalyticalIssue Issues Found PostAnalyticalIssue Identify and Correct Post-Analytical Errors CheckPostAnalytical->PostAnalyticalIssue Issues Found Resolved Variability Minimized PreAnalyticalIssue->Resolved AnalyticalIssue->Resolved PostAnalyticalIssue->Resolved

Caption: A logical troubleshooting flowchart for addressing high variability.

TCA_Cycle_Pathway Isocitrate Isocitrate AlphaKG 2-Oxoglutarate (α-KG) Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-KG Dehydrogenase Complex HIF1a_Prolyl_Hydroxylase HIF-1α Prolyl Hydroxylase AlphaKG->HIF1a_Prolyl_Hydroxylase Cofactor mTOR_Signaling mTOR Signaling AlphaKG->mTOR_Signaling Regulates

Caption: Simplified signaling pathway showing the central role of this compound.

References

Technical Support Center: Optimizing Cell Lysis for Accurate Alpha-Ketoglutarate Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis protocols for the precise measurement of intracellular alpha-ketoglutarate (α-KG).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample collection to final measurement.

Problem: Low or Undetectable α-KG Signal

  • Possible Cause 1: Rapid Metabolic Activity Post-Harvest. Alpha-ketoglutarate is an intermediate in the Krebs cycle and its levels can change rapidly.[1][2] Failure to quickly halt metabolic activity can lead to the degradation of α-KG.

    • Suggested Solution: Implement a rapid quenching step immediately after harvesting cells. Quenching involves rapidly stopping all enzymatic reactions.[1][2][3] For suspension cells, this can be achieved by adding ice-cold saline. For adherent cells, the application of hot air after removing the supernatant can be effective. Another common method for bacterial and fungal cells is the use of cold methanol solutions or liquid nitrogen.

  • Possible Cause 2: Inefficient Cell Lysis. Incomplete disruption of the cell membrane will result in a lower yield of intracellular metabolites. The efficiency of lysis can vary depending on the cell type and the chosen method.

    • Suggested Solution: Optimize your lysis protocol. For tough-to-lyse cells, consider mechanical methods like bead homogenization in conjunction with a chemical lysis buffer. Ensure the chosen lysis buffer is compatible with your cell type and downstream assay.

  • Possible Cause 3: α-KG Degradation During Sample Preparation. Alpha-ketoglutarate can be unstable, and prolonged exposure to suboptimal conditions during extraction can lead to its degradation.

    • Suggested Solution: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity. Use pre-chilled solvents and tubes. Minimize the time between cell lysis and sample analysis or storage.

Problem: High Variability Between Replicates

  • Possible Cause 1: Inconsistent Quenching. Variability in the timing and execution of the quenching step can lead to different metabolic states between samples.

    • Suggested Solution: Standardize the quenching protocol. Ensure that the time from cell harvesting to quenching is consistent for all samples. Use a fixed volume of quenching solution for a given cell number or tissue weight.

  • Possible Cause 2: Incomplete or Variable Extraction. If the extraction is not complete, the amount of α-KG recovered will vary between samples.

    • Suggested Solution: Ensure thorough mixing and incubation during the extraction step. For solvent extractions, vortexing and shaking are critical for efficient metabolite recovery. When using bead beaters, optimize the bead size, material, and homogenization time for your specific sample type.

  • Possible Cause 3: Pipetting Inaccuracies. Small volumes are often used in these protocols, and pipetting errors can introduce significant variability.

    • Suggested Solution: Use calibrated pipettes and proper pipetting techniques. For very small volumes, consider using a master mix of reagents to be added to each sample.

Problem: Interference in Downstream Assays

  • Possible Cause 1: Incompatible Lysis Buffer Components. Detergents and salts in some lysis buffers can interfere with enzymatic assays or mass spectrometry analysis.

    • Suggested Solution: Choose a lysis buffer that is compatible with your downstream application. For enzymatic assays, it is crucial to check the manufacturer's recommendations for buffer compatibility. For mass spectrometry, a common and effective method is a methanol-chloroform-water extraction, which separates metabolites into a polar phase suitable for analysis.

  • Possible Cause 2: Presence of Proteins and Other Macromolecules. Proteins can interfere with a variety of assays.

    • Suggested Solution: Include a deproteinization step in your protocol. This can be achieved through solvent precipitation (e.g., with cold methanol or acetone) or by using a molecular weight cutoff filter. Perchloric acid (PCA) can also be used for deproteinization, followed by neutralization with potassium hydroxide (KOH).

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step for accurate intracellular α-KG measurement?

A1: The most critical first step is the rapid and effective quenching of cellular metabolism. This ensures that the measured α-KG levels reflect the true intracellular concentration at the time of harvesting. Environmental changes can cause rapid degradation or alteration of intracellular metabolites.

Q2: Which extraction solvent is best for α-KG?

A2: A mixture of methanol, chloroform, and water is a widely used and effective method for extracting polar metabolites like α-KG. This solvent system disrupts cell membranes, denatures proteins, and partitions metabolites into a polar (methanol/water) and a non-polar (chloroform) phase. The polar phase, containing α-KG, can then be collected for analysis.

Q3: How should I store my samples to prevent α-KG degradation?

A3: For short-term storage, keep cell pellets or extracts on ice or at 4°C. For long-term storage, snap-freeze the samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to metabolite degradation. It is recommended to aliquot samples into single-use tubes before freezing.

Q4: Can I use a standard protein lysis buffer like RIPA for α-KG measurement?

A4: While RIPA buffer is excellent for protein extraction, its strong detergents may interfere with downstream enzymatic assays for α-KG. It is generally recommended to use a lysis method specifically optimized for metabolomics, such as solvent extraction. If you must use a lysis buffer, check its compatibility with your specific α-KG detection kit or method.

Q5: My α-KG levels seem to be affected by cell culture media. How can I correct for this?

A5: It is crucial to completely remove the extracellular medium before cell lysis to avoid measuring α-KG from the media. This is typically done by washing the cells with an ice-cold isotonic solution like phosphate-buffered saline (PBS) or saline (0.9% NaCl). For adherent cells, this involves aspirating the media and quickly washing the cell monolayer. For suspension cells, centrifugation and resuspension in a wash buffer are necessary.

Experimental Protocols

Protocol 1: Methanol-Chloroform-Water Extraction for Adherent Cells

This protocol is adapted for the extraction of polar metabolites from adherent cells grown in a 6-well plate.

  • Cell Culture: Grow cells to the desired confluency in a 6-well plate.

  • Quenching and Washing:

    • Aspirate the culture medium.

    • Quickly wash the cells twice with 1 mL of ice-cold 0.9% NaCl.

    • Add 400 µL of -20°C methanol to each well to quench metabolism.

  • Cell Lysis and Collection:

    • Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Add 400 µL of ice-cold water to the tube.

  • Phase Separation:

    • Add 400 µL of -20°C chloroform to the tube.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the upper aqueous phase, which contains the polar metabolites including α-KG, without disturbing the protein interface.

    • Transfer the aqueous phase to a new pre-chilled tube.

  • Sample Preparation for Analysis:

    • Dry the collected aqueous phase using a vacuum concentrator (e.g., SpeedVac) without heat.

    • The dried metabolite extract can be stored at -80°C or reconstituted in a suitable buffer for immediate analysis.

Protocol 2: Bead Homogenization for Tissue Samples

This protocol is suitable for the extraction of metabolites from tissue samples.

  • Sample Preparation:

    • Weigh approximately 50-100 mg of frozen tissue and keep it on dry ice.

    • Prepare 2 mL bead beating tubes with ceramic beads (e.g., 2.8 mm).

  • Homogenization:

    • Transfer the frozen tissue to the pre-filled bead beating tube.

    • Add 400 µL of -80°C 80% methanol.

    • Homogenize using a bead beater for 30 seconds.

  • Extraction:

    • Centrifuge the tube at 100 x g for 5 minutes at 4°C.

    • Transfer 300 µL of the supernatant to a new pre-chilled tube.

    • Repeat the homogenization and extraction steps two more times, combining the supernatants each time.

  • Phase Separation (if necessary):

    • To the combined supernatant, add water and chloroform to achieve a final ratio of Methanol:Chloroform:Water of 2:2:1.

    • Vortex and centrifuge as described in Protocol 1 to separate the phases.

  • Sample Collection and Preparation:

    • Collect the upper aqueous phase and prepare it for analysis as described in Protocol 1.

Quantitative Data Summary

Table 1: Comparison of Common Quenching Methods

Quenching MethodCell TypeAdvantagesDisadvantages
Cold Methanol (-20°C to -40°C) Bacteria, Yeast, Mammalian CellsRapidly stops metabolism; compatible with solvent extraction.Can cause leakage of intracellular metabolites.
Liquid Nitrogen Bacteria, Fungi, TissuesExtremely rapid quenching.Can make separation of intra- and extracellular metabolites difficult.
Ice-Cold Saline/PBS Suspension Mammalian CellsSimple and effective for washing and quenching.Dilution of extracellular metabolites is a primary benefit.
Hot Air Application Adherent Mammalian CellsEffective for adherent cells after media removal.Requires specialized equipment.

Table 2: Recommended Lysis Buffer Components and their Compatibility

ComponentFunctionCompatibility with Enzymatic AssaysCompatibility with Mass Spectrometry
Methanol/Acetonitrile Protein precipitation, metabolite extractionGenerally compatibleHighly compatible
Tris-HCl Buffering agentGenerally compatibleCan cause ion suppression
Strong Detergents (e.g., SDS, Triton X-100) Solubilization of membranesOften incompatibleCan interfere with ionization
Salts (e.g., NaCl, KCl) Maintain osmolarityCan inhibit enzymes at high concentrationsCan cause ion suppression

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_lysis Cell Lysis & Extraction cluster_analysis Analysis Harvest Harvest Cells/Tissue Quench Quench Metabolism (e.g., Cold Methanol) Harvest->Quench Wash Wash (e.g., Cold PBS) Quench->Wash Lysis Cell Lysis (e.g., Solvent or Mechanical) Wash->Lysis Deproteinization Deproteinization (e.g., Centrifugation) Lysis->Deproteinization Extract Collect Supernatant Deproteinization->Extract Dry Dry Extract (Vacuum Concentrator) Extract->Dry Reconstitute Reconstitute in Assay Buffer Dry->Reconstitute Analysis α-KG Measurement (e.g., LC-MS, Enzymatic Assay) Reconstitute->Analysis

Caption: Experimental workflow for intracellular alpha-ketoglutarate measurement.

TroubleshootingFlow cluster_low_signal Troubleshooting Low Signal cluster_variability Troubleshooting Variability cluster_interference Troubleshooting Interference Start Problem Encountered LowSignal Low α-KG Signal Start->LowSignal HighVariability High Variability Start->HighVariability Interference Assay Interference Start->Interference CheckQuenching Optimize Quenching LowSignal->CheckQuenching CheckLysis Improve Lysis Efficiency LowSignal->CheckLysis CheckDegradation Minimize Degradation LowSignal->CheckDegradation StandardizeQuenching Standardize Quenching HighVariability->StandardizeQuenching ImproveExtraction Ensure Complete Extraction HighVariability->ImproveExtraction CheckPipetting Verify Pipetting Accuracy HighVariability->CheckPipetting BufferCompatibility Check Buffer Compatibility Interference->BufferCompatibility Deproteinize Add Deproteinization Step Interference->Deproteinize

Caption: Logical troubleshooting guide for common α-KG measurement issues.

KrebsCycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG Alpha-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA aKG->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Citrate Synthase

Caption: Simplified Krebs cycle showing the position of alpha-ketoglutarate.

References

Technical Support Center: Real-Time 2-Oxoglutaric Acid Flux Measurement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the real-time measurement of 2-Oxoglutaric Acid (2-OG), also known as α-ketoglutarate. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in measuring this compound (2-OG) flux in real-time?

Measuring the flux of this compound, a key intermediate in the Krebs cycle, presents several significant challenges.[1][2][3] Its central role at the intersection of carbon and nitrogen metabolism means its levels can fluctuate rapidly in response to nutrient availability.[1][4] Key difficulties include:

  • Rapid Turnover: 2-OG is metabolized very quickly, making it difficult to capture accurate real-time measurements.

  • Cellular Leakage: 2-OG can leak from cells, which can contaminate measurements of the intracellular pool.

  • Compartmentalization: As a crucial metabolite, 2-OG is present in different cellular compartments, and measuring its flux in specific organelles is complex.

  • Low Intracellular Concentrations: The concentration of 2-OG can be low, requiring highly sensitive detection methods.

  • Maintaining Metabolite Stability: The sampling process must be rapid to prevent perturbations in metabolite levels and ensure their stability.

Q2: What are the main techniques used for real-time 2-OG flux measurement?

Several methods are available, each with its own advantages and limitations. The primary techniques include:

  • Genetically Encoded Biosensors: These are often based on Fluorescence Resonance Energy Transfer (FRET) and allow for the visualization and monitoring of 2-OG metabolism in living cells.

  • Mass Spectrometry (MS): In conjunction with isotope labeling, MS is a powerful tool for modeling and analyzing intracellular fluxes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for quantitative and site-specific screening of ligand binding to 2-OG-dependent oxygenases and for analyzing metabolic flux.

  • High-Pressure Liquid Chromatography (HPLC): HPLC methods are used to determine the levels of 2-OG in cell extracts.

  • Coupled Enzymatic Assays: These assays can also be used to determine 2-OG concentrations in cell extracts.

Q3: How do FRET-based biosensors for 2-OG work?

Genetically encoded biosensors for 2-OG are often constructed by inserting a 2-OG binding domain, such as the GAF domain of the NifA protein, between a FRET pair of fluorescent proteins like YFP and CFP. When 2-OG binds to the sensor, it induces a conformational change that alters the distance or orientation between the two fluorescent proteins, leading to a change in the FRET signal. This change in fluorescence can be monitored in real-time to track changes in intracellular 2-OG concentrations.

Q4: What is the role of isotope tracing in measuring 2-OG flux?

Isotope tracing is a fundamental technique for quantifying the dynamics of metabolism. In the context of 2-OG flux, stable isotopes like 13C or 15N are introduced into the cell culture medium. By tracking the incorporation of these isotopes into 2-OG and its downstream metabolites over time using techniques like Mass Spectrometry or NMR, researchers can calculate the rate of 2-OG production and consumption, which represents the metabolic flux.

Troubleshooting Guides

Issue 1: High variability in 2-OG measurements between replicates.

Possible Causes:

  • Inconsistent Cell Handling: Variations in cell seeding density, growth conditions, or harvesting time can lead to different metabolic states.

  • Rapid Metabolite Fluctuation: The rapid turnover of 2-OG means that even small delays in sample processing can lead to significant changes in its concentration.

  • Cellular Leakage: If not properly accounted for, leakage of 2-OG into the medium can affect the measurement of the intracellular pool.

Solutions:

  • Standardize Protocols: Ensure all experimental steps, from cell culture to sample quenching and extraction, are performed consistently across all replicates.

  • Fast Sampling and Quenching: Implement a rapid filtration and quenching protocol to immediately halt metabolic activity and preserve the in vivo metabolite levels.

  • Account for Leakage: Develop strategies to minimize or quantify 2-OG leakage, such as using specific transport inhibitors or measuring both intracellular and extracellular concentrations.

Issue 2: Low signal-to-noise ratio with fluorescent biosensors.

Possible Causes:

  • Low Biosensor Expression: Insufficient expression of the genetically encoded biosensor will result in a weak fluorescent signal.

  • Suboptimal Imaging Conditions: Incorrect excitation/emission wavelengths, exposure times, or microscope settings can lead to poor signal quality.

  • High Autofluorescence: Cellular autofluorescence can interfere with the biosensor signal, particularly in the green and yellow channels.

Solutions:

  • Optimize Biosensor Expression: Use a strong, inducible promoter to control biosensor expression and select cells with optimal expression levels.

  • Calibrate Imaging System: Carefully optimize all microscope settings for the specific fluorescent proteins used in your biosensor.

  • Use Red-Shifted Biosensors: Consider using biosensors with fluorescent proteins in the red or far-red spectrum to minimize interference from cellular autofluorescence.

  • Background Subtraction: Implement appropriate background subtraction algorithms during image analysis to correct for autofluorescence.

Issue 3: Difficulty in interpreting isotope labeling data from MS or NMR.

Possible Causes:

  • Incomplete Labeling: The system may not have reached an isotopic steady state, leading to complex labeling patterns that are difficult to model.

  • Metabolic Network Complexity: Multiple intersecting pathways can contribute to the labeling of 2-OG, making it challenging to attribute the observed labeling to a specific flux.

  • Natural Isotope Abundance: The natural abundance of heavy isotopes can interfere with the measurement of the incorporated label, especially at low enrichment levels.

Solutions:

  • Time-Course Experiments: Perform time-course labeling experiments to track the dynamics of isotope incorporation and determine when an isotopic steady state is reached.

  • Metabolic Flux Analysis (MFA) Software: Utilize specialized software for 13C-MFA to model the metabolic network and calculate fluxes from the isotope labeling data.

  • Correction for Natural Abundance: Apply correction algorithms to your data to account for the natural abundance of stable isotopes.

Data Presentation

Table 1: Comparison of Common Techniques for 2-OG Measurement

TechniquePrincipleAdvantagesDisadvantages
Genetically Encoded Biosensors FRET-based detection of 2-OG bindingReal-time, in vivo measurements in single cellsRequires genetic engineering, potential for phototoxicity, indirect quantification
Mass Spectrometry (MS) Separation and detection of ions based on mass-to-charge ratioHigh sensitivity and specificity, can measure isotopologues for flux analysisDestructive, requires sample preparation, complex data analysis
NMR Spectroscopy Detection of nuclear spin transitions in a magnetic fieldNon-invasive, provides structural information, can measure flux in vivoLower sensitivity than MS, requires higher sample concentrations
HPLC Separation of molecules based on their interaction with a stationary phaseQuantitative, well-established methodRequires sample derivatization for fluorescence detection, not real-time in vivo

Table 2: Reported Intracellular 2-Oxoglutarate Concentrations in E. coli

Condition2-OG Concentration (mM)Reference
Nitrogen Starvation~1.4 to ~12
1 min after 200 µM NH4Cl addition~0.3
3 min after 10 mM NH4Cl addition~0.6
Carbon-free M9 medium0.35
30 min after 10 mM glucose addition2.6

Experimental Protocols

Protocol 1: Real-Time Monitoring of 2-OG Using a FRET-Based Biosensor
  • Cell Transfection/Transformation: Introduce the plasmid encoding the FRET-based 2-OG biosensor into the cells of interest.

  • Cell Culture: Culture the cells under desired experimental conditions to allow for biosensor expression.

  • Live-Cell Imaging:

    • Mount the cells on a microscope suitable for live-cell imaging.

    • Excite the donor fluorophore (e.g., CFP) and measure the emission from both the donor and acceptor (e.g., YFP) fluorophores.

    • Acquire images at regular time intervals to monitor changes in the FRET ratio.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each cell over time.

    • Correlate changes in the FRET ratio to changes in intracellular 2-OG concentration using a pre-determined calibration curve.

Protocol 2: 13C-Metabolic Flux Analysis using GC-MS
  • Isotope Labeling:

    • Culture cells in a medium containing a 13C-labeled substrate (e.g., [U-13C6]glucose).

    • Collect cell samples at different time points to achieve isotopic steady state.

  • Metabolite Extraction:

    • Rapidly quench metabolism by adding cold solvent (e.g., methanol).

    • Extract intracellular metabolites using an appropriate solvent mixture.

  • Sample Derivatization: Derivatize the extracted metabolites to make them volatile for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the metabolites on the GC column and detect the mass isotopologue distribution of 2-OG and other key metabolites using the mass spectrometer.

  • Flux Calculation: Use a metabolic flux analysis software to fit the measured isotopologue distributions to a metabolic model and calculate the intracellular fluxes.

Mandatory Visualization

Signaling_Pathway cluster_TCA TCA Cycle cluster_Nitrogen Nitrogen Metabolism cluster_Signaling Signaling Role Isocitrate Isocitrate 2-Oxoglutarate 2-Oxoglutarate Isocitrate->2-Oxoglutarate Isocitrate Dehydrogenase Succinyl-CoA Succinyl-CoA 2-Oxoglutarate->Succinyl-CoA 2-Oxoglutarate Dehydrogenase Glutamate Glutamate 2-Oxoglutarate->Glutamate Glutamate Synthase Regulation of\nNitrogen Metabolism Regulation of Nitrogen Metabolism 2-Oxoglutarate->Regulation of\nNitrogen Metabolism 2-Oxoglutarate->Regulation of\nNitrogen Metabolism Epigenetic\nModifications Epigenetic Modifications (e.g., histone demethylation) 2-Oxoglutarate->Epigenetic\nModifications 2-Oxoglutarate->Epigenetic\nModifications Glutamine Glutamine Glutamate->Glutamine Glutamine Synthetase Ammonium Ammonium Ammonium->Glutamate

Caption: 2-Oxoglutarate's central role in metabolism and signaling.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing A Cell Culture with Isotope Labeling B Rapid Quenching A->B C Metabolite Extraction B->C D LC-MS / GC-MS / NMR Analysis C->D E Data Acquisition D->E F Isotopologue Distribution Analysis E->F G Metabolic Flux Calculation F->G

Caption: Workflow for metabolic flux analysis using isotope tracing.

Troubleshooting_Logic Start Inconsistent 2-OG Measurements Q1 Is cell handling standardized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the sampling and quenching rapid? A1_Yes->Q2 Sol1 Standardize cell culture, harvesting, and processing A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is cellular leakage accounted for? A2_Yes->Q3 Sol2 Implement fast filtration and cold quenching A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consistent Measurements A3_Yes->End Sol3 Measure both intra- and extracellular 2-OG A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for inconsistent 2-OG measurements.

References

overcoming challenges in quantifying low levels of 2-Oxoglutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the quantification of 2-Oxoglutaric Acid (2-OG), also known as alpha-ketoglutarate (α-KG). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with measuring low physiological levels of this critical metabolite.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying low levels of this compound so challenging?

A: Quantifying low levels of 2-OG is challenging due to several factors:

  • Inherent Instability: 2-OG is a metabolically active intermediate in the Krebs cycle and can be rapidly consumed or converted during sample collection and preparation if not handled properly.[1]

  • Poor Ionization Efficiency: In its native form, 2-OG is a small, polar molecule that often exhibits poor ionization in electrospray ionization mass spectrometry (ESI-MS), leading to low sensitivity.

  • Matrix Effects: Biological samples (plasma, tissues, cell lysates) are complex matrices. Other molecules can interfere with the signal or suppress the ionization of 2-OG, making accurate quantification difficult.

  • Chromatographic Retention: Achieving good retention and peak shape on standard reverse-phase liquid chromatography (LC) columns can be difficult due to its high polarity.

  • Volatility Issues for GC-MS: 2-OG is not volatile and requires chemical derivatization to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Q2: My 2-OG signal is inconsistent or has poor peak shape in LC-MS. What should I check?

A: Inconsistent signal and poor peak shape are common issues. Here is a troubleshooting workflow to address this:

G Start Start: Poor 2-OG Peak Shape CheckColumn 1. Check LC Column Is it suitable for polar analytes? (e.g., HILIC, mixed-mode) Start->CheckColumn CheckMobilePhase 2. Check Mobile Phase Is the pH appropriate? Is an ion-pairing agent needed? CheckColumn->CheckMobilePhase Column OK CheckSamplePrep 3. Review Sample Prep Was quenching efficient? Is there protein precipitation? CheckMobilePhase->CheckSamplePrep Mobile Phase OK CheckMS 4. Optimize MS Source Is in-source cyclization occurring? Adjust Fragmentor Voltage. CheckSamplePrep->CheckMS Sample Prep OK Solution Resolution: Improved Peak Shape CheckMS->Solution MS Optimized

Caption: Troubleshooting workflow for poor 2-OG peak shape in LC-MS.

Q3: What is derivatization and why is it necessary for GC-MS analysis of 2-OG?

A: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method. For GC-MS, analytes must be volatile and thermally stable. 2-OG is a non-volatile dicarboxylic acid. Derivatization, typically through silylation (e.g., using BSTFA) or alkylation, converts the polar carboxyl and keto groups into less polar, more volatile derivatives that can travel through the GC column without degrading.[2]

Q4: I suspect my 2-OG is degrading during sample preparation. How can I prevent this?

A: Rapid and effective quenching of metabolic activity is critical.[1]

  • Immediate Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after collection.[3]

  • Cold Solvents: For cell cultures, use ice-cold extraction solvents (e.g., an 80:20 methanol:water mixture) to rapidly quench metabolism and precipitate proteins.

  • Minimize Thaw Cycles: Store extracts at -80°C and avoid repeated freeze-thaw cycles.

  • Keep Samples on Ice: Perform all sample preparation steps on ice to minimize enzymatic activity.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution
Low or No Signal (LC-MS/MS) 1. Inefficient ionization. 2. Suboptimal MS/MS transition. 3. Analyte degradation.1. Switch to negative ion mode. Optimize source parameters (e.g., capillary voltage, gas flow). 2. Perform infusion of a 2-OG standard to find the most stable and intense precursor-product ion transition. The m/z 145 -> 101 transition is commonly used. 3. Review sample handling protocols; ensure rapid quenching and cold storage.
High Background Noise 1. Matrix interference. 2. Contaminated solvent or glassware.1. Use a more selective sample cleanup method like Solid Phase Extraction (SPE). 2. Use LC-MS grade solvents and acid-washed or new polypropylene labware.
Poor Recovery 1. Inefficient extraction. 2. Analyte loss during sample cleanup (e.g., SPE).1. Optimize the extraction solvent and procedure. Use an isotopically labeled internal standard (e.g., ¹³C₅-α-KG) to correct for recovery losses. 2. Test different SPE sorbents and elution solvents. Ensure the pH is optimal for 2-OG retention and elution.
Inaccurate Quantification 1. Unstable calibration curve. 2. In-source conversion of related metabolites (e.g., glutamine) to 2-OG. 3. Co-elution with isomers or interfering compounds.1. Prepare fresh standards in a matrix that mimics the biological sample to account for matrix effects. 2. Optimize chromatographic separation to resolve 2-OG from glutamine and glutamate. Adjust MS source conditions (e.g., fragmentor voltage) to minimize in-source reactions. 3. Improve chromatographic resolution by using a longer column, a shallower gradient, or a different column chemistry (e.g., HILIC).

Quantitative Method Comparison

The choice of analytical method significantly impacts sensitivity and throughput. Below is a summary of common techniques used for 2-OG quantification.

Method Typical Limit of Quantification (LOQ) Linear Range Key Advantages Key Disadvantages
LC-MS/MS 0.8 - 100 ng/mL1 - 2500 ng/mLHigh specificity and sensitivity; suitable for complex matrices.Can suffer from matrix effects; may require derivatization for optimal sensitivity.
LC with Electrochemical Detection (LC-EC) 62.5 ng/mL62.5 - 1000 ng/mLLower detection limits than some older methods; does not require a mass spectrometer.Requires derivatization with an electrochemically active tag (e.g., phenylhydrazine).
GC-MS ~10 ng/mL (for related 2-hydroxyglutarate)Wide dynamic rangeHigh chromatographic resolution; robust and reliable.Mandatory, often multi-step, derivatization is required.
Enzymatic/Fluorometric Assays 0.44 µM (for related D2HG)Varies by kitHigh throughput (plate-based); relatively inexpensive.Prone to interference from other molecules in the sample; lower specificity than MS-based methods.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of 2-OG in Plasma

This protocol is a general guideline based on established methods for quantifying 2-OG in biological fluids.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 1. Spike Sample Add ¹³C₅-α-KG internal standard to 100 µL plasma. p2 2. Precipitate Protein Add 400 µL ice-cold acetonitrile. Vortex. p1->p2 p3 3. Centrifuge 14,000 x g for 10 min at 4°C. p2->p3 p4 4. Collect & Dry Transfer supernatant. Evaporate under nitrogen. p3->p4 a1 5. Reconstitute In 100 µL of mobile phase A. p4->a1 a2 6. Inject Inject 5-10 µL onto LC system. a1->a2 a3 7. Separate Use HILIC or C18 column with appropriate gradient. a2->a3 a4 8. Detect Use ESI in negative mode. Monitor transition m/z 145 -> 101. a3->a4

Caption: Workflow for LC-MS/MS based quantification of this compound.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add an appropriate amount of isotopically labeled internal standard (e.g., ¹³C₅-α-KG).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A column suitable for polar analytes, such as a HILIC column or a C18 column with an ion-pairing reagent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to retain and elute 2-OG (e.g., starting at high %B and decreasing).

    • MS Detection: Electrospray Ionization (ESI) in Negative Mode.

    • MRM Transition: Monitor the transition for 2-OG (e.g., precursor ion m/z 145 → product ion m/z 101) and its internal standard.

  • Quantification:

    • Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of 2-OG in the samples from the standard curve.

Signaling Pathway Context

This compound is not just a metabolite; it's a critical signaling molecule. Its cellular concentration reflects the balance between carbon and nitrogen metabolism and directly influences epigenetic regulation.

G cluster_tca TCA Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate aconitase TwoOG 2-Oxoglutarate (α-KG) Isocitrate->TwoOG IDH SuccinylCoA Succinyl-CoA TwoOG->SuccinylCoA OGDH Glutamate Glutamate TwoOG->Glutamate Transaminases TET_Enzymes TET Enzymes (DNA Demethylation) TwoOG->TET_Enzymes cofactor JHDM_Enzymes JHDM (Histone Demethylation) TwoOG->JHDM_Enzymes cofactor Prolyl_Hydroxylases Prolyl Hydroxylases (HIF-1α Regulation) TwoOG->Prolyl_Hydroxylases cofactor Epigenetics Epigenetic State & Gene Expression TET_Enzymes->Epigenetics JHDM_Enzymes->Epigenetics Prolyl_Hydroxylases->Epigenetics

Caption: Central role of 2-Oxoglutarate in metabolism and epigenetic regulation.

As a key intermediate of the TCA cycle, 2-OG links cellular energy status to broader regulatory networks. It serves as an essential cofactor for a large family of dioxygenase enzymes, including TET hydroxylases (involved in DNA demethylation) and Jumonji C domain-containing histone demethylases (JHDMs), thereby directly influencing the epigenetic landscape of the cell. This makes the accurate quantification of its low-level fluctuations critical for research in aging, cancer, and metabolic diseases.

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS Data for 2-Oxoglutaric Acid Using Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Oxoglutaric Acid (α-Ketoglutaric Acid), a key intermediate in the Krebs cycle, is crucial for understanding cellular metabolism and disease pathogenesis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering high sensitivity and selectivity. The reliability of LC-MS/MS data, however, is critically dependent on the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.

This guide provides an objective comparison of internal standards for the robust validation of LC-MS/MS data for this compound, supported by experimental data and detailed methodologies. The primary focus will be on the use of stable isotope-labeled (SIL) internal standards, which are considered the gold standard in quantitative mass spectrometry.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, chromatography, and ionization, without interfering with its measurement. Stable isotope-labeled internal standards, where some atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ¹³C instead of ¹²C, or ²H instead of ¹H), are the best choice to meet these requirements. They share nearly identical physicochemical properties with the unlabeled analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.

For this compound, the most commonly employed and recommended internal standard is its ¹³C-labeled analogue:

  • ¹³C₄-2-Oxoglutaric Acid : This internal standard is structurally identical to the analyte, with the only difference being the mass of four carbon atoms. This ensures virtually identical behavior during sample preparation and analysis, providing the most accurate correction for any variations.

While less common for this compound, deuterated (²H) standards are another type of SIL IS. However, ¹³C-labeled standards are generally considered superior for many applications.[1][2] Deuterated standards can sometimes exhibit slightly different chromatographic retention times and are more susceptible to isotope effects, which can potentially compromise data accuracy.[1] For the highest level of precision and accuracy in quantitative bioanalysis, a ¹³C-labeled internal standard is the preferred choice.[1]

Performance Comparison of Internal Standards

Table 1: LC-MS/MS Method Validation Parameters for Organic Acids using ¹³C-Labeled Internal Standards

ParameterThis compound with ¹³C₄-2-Oxoglutaric Acid ISSuccinic Acid with ¹³C₄-Succinic Acid ISShort-Chain Fatty Acids with ¹³C-Labeled IS
Linearity (r²) > 0.9975[3]> 0.999> 0.998
Limit of Quantification (LOQ) 3.0 µMNot explicitly stated, but linearity down to 1.0 µM0.001 mM (for most)
Accuracy (as % Bias or Recovery) 97% RecoveryWithin-run: <7.8 %; Between-run: <11.0 %92% to 120%
Precision (as % CV or RSD) Intraday & Interday data not provided in this formatWithin-run: <3.7 %; Between-run: <14.4 %Intra-day: <12%; Inter-day: <20%

This table is a compilation of data from multiple sources and is intended for comparative purposes.

The data consistently demonstrates that methods employing stable isotope-labeled internal standards achieve excellent linearity, sensitivity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation.

Experimental Protocols

A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below are detailed methodologies for the analysis of this compound using an LC-MS/MS system with a stable isotope-labeled internal standard.

Sample Preparation (Human Plasma)
  • Thawing and Spiking : Thaw frozen plasma samples on ice. To 100 µL of plasma, add the internal standard solution (e.g., ¹³C₄-2-Oxoglutaric Acid) to achieve a final concentration within the linear range of the assay.

  • Protein Precipitation : Add 400 µL of ice-cold methanol to the plasma sample to precipitate proteins.

  • Vortexing and Centrifugation : Vortex the mixture for 30 seconds and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection : Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporation : Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) :

    • Column : A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte and then returned to the initial conditions for column re-equilibration.

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 5 - 10 µL.

  • Mass Spectrometry (MS) :

    • Ionization Mode : Electrospray Ionization (ESI) in negative mode is typically used for the analysis of organic acids.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions : Specific precursor-to-product ion transitions for both this compound and its ¹³C-labeled internal standard need to be optimized. For example:

      • This compound : m/z 145 -> 57

      • ¹³C₄-2-Oxoglutaric Acid : m/z 149 -> 60

    • Instrument Parameters : Parameters such as collision energy, declustering potential, and ion source temperature should be optimized for maximum signal intensity.

Visualizing the Workflow and Validation Logic

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

validation_logic cluster_approach Analytical Approach cluster_validation Validation Parameters accurate_quant Accurate & Precise Quantification lcms LC-MS/MS accurate_quant->lcms is_method Internal Standard Method lcms->is_method sil_is Stable Isotope-Labeled IS (e.g., ¹³C₄-2-Oxoglutaric Acid) is_method->sil_is linearity Linearity & Range sil_is->linearity accuracy Accuracy sil_is->accuracy precision Precision (Intra- & Inter-day) sil_is->precision sensitivity Sensitivity (LOD, LOQ) sil_is->sensitivity selectivity Selectivity sil_is->selectivity

References

The Dichotomy of Cellular Fate: A Comparative Analysis of 2-Oxoglutaric Acid and Glutamine in Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of cellular metabolism, both 2-Oxoglutaric Acid (also known as alpha-ketoglutarate or α-KG) and glutamine stand as critical players, profoundly influencing cell proliferation. While glutamine is widely recognized as a primary fuel for rapid cell division, particularly in cancer, the role of its downstream metabolite, this compound, presents a more nuanced and context-dependent picture. This guide provides a comprehensive comparison of their effects on cell proliferation, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

At a Glance: this compound vs. Glutamine in Cell Proliferation

FeatureThis compound (α-KG)Glutamine
Primary Role in Proliferation Context-dependent: Can be either pro-proliferative or anti-proliferative.Predominantly pro-proliferative, especially in cancer cells ("glutamine addiction").[1][2]
Mechanism of Action Modulates key signaling pathways (e.g., mTOR), serves as a crucial intermediate in the Krebs cycle, and influences epigenetic regulation.[3][4]Provides essential carbon and nitrogen for the synthesis of nucleotides, proteins, and other macromolecules.[1] Activates key signaling pathways like mTOR and c-Myc.
Effect on Cancer Cells Often exhibits anti-proliferative effects in specific cancer cell lines such as colon and breast cancer. However, it can also rescue cells from glutamine deprivation-induced arrest.Generally essential for the proliferation and survival of a wide range of cancer cells.
Effect on Non-Cancerous Cells Can be pro-proliferative, for instance, in myoblasts, in a dose-dependent manner.Important for the proliferation of various cell types, but transformed cells show a much higher dependence.

Quantitative Data on Cell Proliferation

The following tables summarize quantitative data from studies investigating the effects of this compound and glutamine on cell proliferation in different cell lines.

Table 1: Effect of this compound on Cancer Cell Proliferation
Cell LineTreatmentConcentrationEffect on ProliferationAssay UsedReference
HT-29 (Colon Adenocarcinoma)This compound25 mMInhibitionCell Cycle Analysis
HT-29 (Colon Adenocarcinoma)This compound50 mMInhibition (significant increase in G1 phase)Cell Cycle Analysis
4T1 (Breast Cancer)This compound160 µMReduction in growth, increased population doubling timeMTT, Colony Formation
Table 2: Dose-Dependent Effect of this compound on C2C12 Myoblast Cell Growth
Treatment Groupα-KG ConcentrationMean Specific Growth Rate (/day)Cell Count Doubling Time (hours)Colony-Forming Efficiency (%)Reference
Control0 mM0.8619.450
α-KG Low Dose0.1 mM0.9517.668
α-KG Low Dose1.0 mM0.9417.855
α-KG High Dose10.0 mM0.7720.944
α-KG High Dose20.0 mM0.7124.610
α-KG High Dose30.0 mM0.6524.76

Data presented for the exponential growth phase (days 1-5 of culture).

Signaling Pathways

The proliferative effects of both this compound and glutamine are mediated through complex signaling networks. Below are diagrams illustrating the key pathways involved.

Glutamine Metabolism and its Influence on Proliferation

Glutamine enters the cell and is converted to glutamate, which can then be converted to this compound (α-KG), a key intermediate in the TCA cycle. This process is crucial for providing the necessary building blocks and energy for rapidly dividing cells.

G Glutamine Metabolism and Proliferation Pathways Glutamine_ext Extracellular Glutamine Glutamine_int Intracellular Glutamine Glutamine_ext->Glutamine_int SLC1A5 Glutamate Glutamate Glutamine_int->Glutamate GLS Biosynthesis Nucleotide & Protein Biosynthesis Glutamine_int->Biosynthesis mTORC1 mTORC1 Glutamine_int->mTORC1 Activates cMyc c-Myc Glutamine_int->cMyc Stabilizes aKG This compound (α-KG) Glutamate->aKG GDH/Transaminases TCA TCA Cycle aKG->TCA TCA->Biosynthesis Proliferation Cell Proliferation Biosynthesis->Proliferation mTORC1->Proliferation cMyc->Proliferation G mTOR and c-Myc Signaling in Proliferation Glutamine Glutamine aKG This compound (α-KG) Glutamine->aKG mTORC1 mTORC1 Glutamine->mTORC1 Activates aKG->mTORC1 Activates cMyc c-Myc aKG->cMyc Stabilizes S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth cMyc->Cell_Growth Promotes Ubiquitination Ubiquitination & Degradation cMyc->Ubiquitination Prevents G Experimental Workflow: Comparing Proliferation Effects Start Start Cell_Culture Seed cells in multi-well plates Start->Cell_Culture Treatment Treat cells with: - Control Media - Glutamine supplemented media - α-KG supplemented media Cell_Culture->Treatment Incubation Incubate for desired time points (e.g., 24, 48, 72h) Treatment->Incubation Assay Perform Proliferation Assay (e.g., Cell Counting, MTT) Incubation->Assay Data_Analysis Analyze Data: - Calculate proliferation rates - Determine statistical significance Assay->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

The Divergent Roles of 2-Oxoglutaric Acid and Succinate in the Cellular Hypoxic Response

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The cellular response to low oxygen availability (hypoxia) is a critical factor in various physiological and pathological processes, including cancer biology, ischemic diseases, and inflammation. At the heart of this response lies the intricate regulation of the Hypoxia-Inducible Factor-1α (HIF-1α), a master transcription factor that orchestrates the expression of genes promoting adaptation to hypoxic conditions. The stability and activity of HIF-1α are exquisitely sensitive to the levels of key Krebs cycle intermediates, notably 2-Oxoglutaric Acid (also known as alpha-ketoglutarate, α-KG) and succinate. This guide provides a comparative analysis of the levels and functions of these two metabolites in hypoxic conditions, supported by experimental data and detailed methodologies.

Under normoxic conditions, HIF-1α is continuously targeted for degradation by a class of enzymes called prolyl hydroxylases (PHDs). This process requires molecular oxygen and this compound as co-substrates.[1][2] However, under hypoxic conditions, the limited availability of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.[1] This canonical understanding is further nuanced by the dynamic interplay of succinate and this compound.

Comparative Analysis of Metabolite Levels in Hypoxia

Hypoxia induces significant alterations in cellular metabolism, leading to distinct changes in the intracellular concentrations of this compound and succinate. While succinate consistently accumulates under low oxygen, the response of this compound is more varied.

MetaboliteChange in HypoxiaFold Change (Representative)Primary Mechanism of AlterationReference
Succinate AccumulationVaries by cell type and duration of hypoxiaInhibition/dysfunction of Succinate Dehydrogenase (SDH/Complex II) of the electron transport chain.[3][4]
This compound Increase/Decrease (context-dependent)1.5 to 2.5-fold increaseInhibition of 2-oxoglutarate dehydrogenase complex (OGDHC) leading to accumulation; or increased consumption by PHDs and conversion to 2-hydroxyglutarate.

The accumulation of succinate is a hallmark of the hypoxic metabolic state. This is largely attributed to the reduced activity of succinate dehydrogenase (SDH), the enzyme that oxidizes succinate to fumarate in the Krebs cycle and is also a component of the electron transport chain (Complex II). In the absence of sufficient oxygen as the final electron acceptor, the electron transport chain slows down, leading to a feedback inhibition of SDH and a consequent build-up of succinate.

Conversely, the concentration of this compound in hypoxia can be influenced by multiple factors. Inhibition of the 2-oxoglutarate dehydrogenase complex (OGDHC), another key enzyme in the Krebs cycle, can lead to an accumulation of its substrate, this compound. However, this compound is also consumed during the residual activity of PHDs and can be converted to other metabolites such as L-2-hydroxyglutarate (L-2HG), which has been shown to accumulate in hypoxic cells. The net effect on this compound levels is therefore dependent on the specific cellular context and the severity and duration of hypoxia.

Functional Consequences of Altered Metabolite Levels

The changes in the intracellular concentrations of succinate and this compound have profound implications for the regulation of HIF-1α stability.

Succinate as a Competitive Inhibitor of Prolyl Hydroxylases: The accumulation of succinate directly contributes to the stabilization of HIF-1α, even in the presence of some oxygen. Succinate acts as a competitive inhibitor of PHDs by binding to the active site and preventing the binding of the co-substrate, this compound. This phenomenon, where HIF-1α is stabilized in normoxia due to metabolic alterations such as SDH mutations leading to succinate accumulation, is termed "pseudohypoxia".

The Critical Role of the Succinate to 2-Oxoglutarate Ratio: Given that succinate and this compound have opposing effects on PHD activity, their intracellular ratio is a critical determinant of HIF-1α stability. A high succinate to this compound ratio favors the inhibition of PHDs and the stabilization of HIF-1α, thereby promoting the hypoxic response. Conversely, a lower ratio, or an experimental increase in this compound, can counteract the effects of succinate and promote HIF-1α degradation.

Signaling Pathways and Experimental Workflows

The interplay between these metabolites and the HIF-1α pathway can be visualized through signaling diagrams and experimental workflows.

Hypoxia_Signaling cluster_Normoxia Normoxia cluster_Hypoxia Hypoxia O2_norm High O2 PHDs_norm Prolyl Hydroxylases (Active) O2_norm->PHDs_norm aKG_norm This compound aKG_norm->PHDs_norm VHL_norm VHL PHDs_norm->VHL_norm Enables binding HIF1a_norm HIF-1α HIF1a_norm->PHDs_norm Hydroxylation Proteasome_norm Proteasomal Degradation HIF1a_norm->Proteasome_norm VHL_norm->HIF1a_norm Ubiquitination O2_hypo Low O2 PHDs_hypo Prolyl Hydroxylases (Inhibited) O2_hypo->PHDs_hypo Inhibition Succinate_hypo Succinate (Accumulates) Succinate_hypo->PHDs_hypo Competitive Inhibition HIF1a_hypo HIF-1α (Stabilized) Nucleus Nucleus HIF1a_hypo->Nucleus HRE Hypoxia Response Elements (HRE) Nucleus->HRE Gene_Expression Target Gene Expression HRE->Gene_Expression

Caption: HIF-1α regulation in normoxia versus hypoxia.

Metabolite_Extraction_Workflow Start Cell/Tissue Sample (Normoxic vs. Hypoxic) Quench Quench Metabolism (e.g., Liquid Nitrogen or Cold Methanol) Start->Quench Lyse Cell Lysis & Metabolite Extraction (e.g., Methanol/Chloroform/Water) Quench->Lyse Separate Phase Separation (Centrifugation) Lyse->Separate Polar Aqueous/Polar Phase (Contains Succinate, 2-OG) Separate->Polar NonPolar Organic/Non-Polar Phase (Contains Lipids) Separate->NonPolar Analyze LC-MS/MS or GC-MS Analysis Polar->Analyze Quantify Metabolite Quantification and Data Analysis Analyze->Quantify

Caption: Experimental workflow for metabolite extraction and analysis.

Experimental Protocols

Accurate quantification of this compound and succinate is crucial for understanding their roles in hypoxia. Below are generalized protocols for metabolite extraction from cultured cells and subsequent analysis by mass spectrometry.

Protocol 1: Metabolite Extraction from Adherent Cells

Objective: To extract intracellular metabolites from cultured cells exposed to normoxic or hypoxic conditions.

Materials:

  • Cell culture dishes with adherent cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), 80%, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge capable of 4°C and >13,000 x g

Procedure:

  • Remove the cell culture dish from the incubator or hypoxia chamber.

  • Immediately aspirate the culture medium.

  • Quickly wash the cells twice with ice-cold PBS to remove any residual medium.

  • Add 1 mL of pre-chilled 80% methanol to the dish to quench metabolic activity.

  • Place the dish on ice and scrape the cells using a cell scraper.

  • Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex the tube for 30 seconds.

  • Centrifuge the samples at >13,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • The metabolite extract is now ready for analysis by LC-MS/MS or GC-MS. For long-term storage, samples should be kept at -80°C.

Protocol 2: Metabolite Analysis by LC-MS/MS

Objective: To separate and quantify this compound and succinate from the extracted samples.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

General LC-MS/MS Parameters (example):

  • Column: A reversed-phase C18 column or a column specifically designed for polar metabolite analysis.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to separate the metabolites of interest.

  • Mass Spectrometry Mode: Negative ion mode is often used for these organic acids.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for succinate and this compound. Stable isotope-labeled internal standards should be used for accurate quantification.

Conclusion

The dynamic and often opposing roles of this compound and succinate in hypoxic conditions highlight the intricate connection between cellular metabolism and oxygen sensing. While succinate accumulation is a robust indicator of a hypoxic state and a direct contributor to HIF-1α stabilization, the fluctuations in this compound levels add another layer of complexity to this regulatory network. For researchers and drug development professionals, understanding the nuances of this metabolic interplay is paramount for identifying novel therapeutic targets in diseases characterized by hypoxia. The provided experimental frameworks offer a starting point for the precise measurement of these critical metabolites, paving the way for a deeper understanding of the metabolic adaptations to hypoxia.

References

Validating the Specificity of Enzymatic Assays for 2-Oxoglutaric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Oxoglutaric Acid (also known as α-Ketoglutarate), a key intermediate in the Krebs cycle, is crucial for metabolic studies and drug discovery. While enzymatic assays offer a convenient and high-throughput method for its detection, rigorous validation of their specificity is paramount. This guide provides a comparative analysis of a common enzymatic assay with alternative analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate quantification strategy.

Comparison of Quantification Methods

The choice of method for quantifying this compound depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. Here, we compare a widely used colorimetric enzymatic assay with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureColorimetric Enzymatic AssayHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Coupled enzymatic reactions leading to a colored product proportional to the this compound concentration.[1]Separation of this compound from other sample components based on its physicochemical properties, followed by UV detection.Separation by HPLC followed by mass analysis, providing high sensitivity and specificity based on mass-to-charge ratio.
Specificity Generally high, but potential for cross-reactivity with structurally similar molecules. Specificity data from manufacturers is crucial.Good, but may require derivatization to resolve co-eluting compounds.Excellent, considered the gold standard for specificity due to the use of mass-to-charge ratio for identification.
Sensitivity Typically in the low micromolar range (e.g., ~4 µM).Generally in the micromolar range, depending on the detector and sample preparation.High, often in the nanomolar to picomolar range, allowing for analysis of low-abundance samples.
Throughput High, suitable for 96-well plate format.Moderate, sample analysis is sequential.Moderate to high, depending on the LC method and autosampler capacity.
Cost Relatively low cost per sample.Moderate instrument and running costs.High initial instrument cost and moderate running costs.
Ease of Use Simple and straightforward protocol.Requires expertise in chromatography.Requires specialized expertise for method development and data analysis.

Validating Enzymatic Assay Specificity: Experimental Data

To validate the specificity of a commercial colorimetric enzymatic assay for this compound, a cross-reactivity study was performed against a panel of structurally related metabolites. The assay is based on the principle that 2-Oxoglutarate is transaminated to produce pyruvate, which then reacts with a probe to generate a colored product.

CompoundConcentration Tested (mM)Cross-Reactivity (%)
This compound 1 100
Pyruvic Acid1< 0.5
Oxaloacetic Acid1< 0.5
Succinic Acid1Not Detected
Fumaric Acid1Not Detected
Malic Acid1Not Detected
Citric Acid1Not Detected
Glutamic Acid1< 1.0
Glutamine1Not Detected

Data is representative of typical performance and may vary between different assay kits.

The results indicate that the enzymatic assay exhibits high specificity for this compound, with minimal cross-reactivity observed for other Krebs cycle intermediates and related amino acids at the tested concentrations. The low cross-reactivity with pyruvic acid is particularly important, as it is an intermediate in the coupled reaction.

Experimental Protocols

Colorimetric Enzymatic Assay for this compound

This protocol is based on a typical commercially available kit.

Materials:

  • This compound Assay Kit (containing assay buffer, converting enzyme, development enzyme, and a colorimetric probe)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 570 nm

  • Samples (e.g., cell lysates, tissue homogenates, plasma, serum)

Procedure:

  • Sample Preparation:

    • Deproteinize samples using a 10 kDa molecular weight cut-off spin filter.

    • Dilute samples as necessary with the provided assay buffer to fall within the linear range of the assay.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards in the assay buffer, typically ranging from 0 to 10 nmol/well.

  • Assay Reaction:

    • Add 50 µL of standards and samples to separate wells of the 96-well plate.

    • Prepare a Reaction Mix by combining the assay buffer, converting enzyme, development enzyme, and colorimetric probe according to the kit instructions.

    • Add 50 µL of the Reaction Mix to each well.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (0 nmol/well standard) from all readings.

    • Plot the standard curve and determine the concentration of this compound in the samples.

HPLC Method for this compound Quantification

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: 0.1% phosphoric acid in water

  • Acetonitrile

  • This compound standard

  • Samples, deproteinized and filtered

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of standards by diluting the stock solution.

    • Prepare samples by deproteinizing and filtering through a 0.22 µm filter.

  • Analysis:

    • Inject standards and samples onto the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

  • Quantification:

    • Generate a standard curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the samples from the standard curve.

LC-MS/MS Method for this compound Quantification

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 or HILIC column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Internal standard (e.g., 13C-labeled this compound)

  • Samples, deproteinized

Procedure:

  • Chromatographic Conditions:

    • Column: C18 or HILIC column

    • Mobile Phase: A gradient of mobile phase A and B.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and the internal standard.

    • Create a calibration curve by spiking known concentrations of this compound into a representative matrix, along with a fixed concentration of the internal standard.

    • Prepare samples by deproteinizing and adding the internal standard.

  • Analysis and Quantification:

    • Inject the calibration standards and samples onto the LC-MS/MS system.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Plot the peak area ratio against the concentration for the standards to generate a calibration curve.

    • Determine the concentration of this compound in the samples from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_enzymatic_assay Enzymatic Assay cluster_hplc HPLC Analysis cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis & Comparison Sample Biological Sample (e.g., cell lysate, plasma) Deproteinization Deproteinization (10 kDa MWCO filter) Sample->Deproteinization Reaction Add Reaction Mix (Enzymes + Probe) Deproteinization->Reaction Injection_HPLC Inject on C18 Column Deproteinization->Injection_HPLC Injection_LCMS Inject on Column Deproteinization->Injection_LCMS Standards Prepare 2-OG Standards Standards->Reaction Incubation Incubate at 37°C Reaction->Incubation Measurement Measure Absorbance (570 nm) Incubation->Measurement Quantification Quantify 2-OG Concentration Measurement->Quantification HPLC_Standards Prepare 2-OG Standards HPLC_Standards->Injection_HPLC Detection_HPLC UV Detection (210 nm) Injection_HPLC->Detection_HPLC Detection_HPLC->Quantification LCMS_Standards Prepare 2-OG Standards + Internal Standard LCMS_Standards->Injection_LCMS Detection_LCMS MRM Detection Injection_LCMS->Detection_LCMS Detection_LCMS->Quantification Comparison Compare Specificity, Sensitivity, etc. Quantification->Comparison

Caption: Experimental workflow for validating the specificity of a this compound enzymatic assay.

signaling_pathway Isocitrate Isocitrate Two_OG This compound (α-Ketoglutarate) Isocitrate->Two_OG Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA Two_OG->Succinyl_CoA 2-Oxoglutarate Dehydrogenase Complex Proline_Hydroxylation Proline Hydroxylation (e.g., HIF-1α degradation) Two_OG->Proline_Hydroxylation 2-OG-dependent Dioxygenases Amino_Acid_Synthesis Amino Acid Synthesis Two_OG->Amino_Acid_Synthesis Glutamate Glutamate Glutamate->Two_OG Glutamate Dehydrogenase

Caption: Central role of this compound in cellular metabolism.

References

A Researcher's Guide to Derivatization Reagents for 2-Oxoglutaric Acid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Oxoglutaric Acid (a key intermediate in the Krebs cycle) by Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for various metabolic studies. However, due to its low volatility and polar nature, direct GC-MS analysis is not feasible. Derivatization is a necessary step to convert this compound into a more volatile and thermally stable compound suitable for GC-MS analysis. This guide provides a comprehensive comparison of three common derivatization strategies: two-step methoximation-silylation, alkylation with methyl chloroformate (MCF), and acylation with pentafluorobenzyl bromide (PFBBr).

Comparison of Derivatization Reagents

The choice of derivatization reagent significantly impacts the reliability, sensitivity, and reproducibility of this compound quantification. The following table summarizes the key performance characteristics of the three compared methods.

FeatureTwo-Step Methoximation-SilylationAlkylation (Methyl Chloroformate)Acylation (Pentafluorobenzyl Bromide)
Principle Two-step process: 1. Protection of the keto group by methoximation. 2. Silylation of the carboxyl groups.One-step alkylation of carboxyl groups.Alkylation of carboxyl groups with a highly electronegative group.
Key Reagents Methoxyamine hydrochloride, MSTFA, BSTFA, TMCSMethyl chloroformate (MCF), Pyridine, MethanolPentafluorobenzyl bromide (PFBBr), a base (e.g., DIPEA)
Derivative Stability Silylated derivatives can be prone to hydrolysis and may degrade over time, affecting reproducibility if analysis is delayed[1].Alkylated derivatives are generally more stable over extended periods (e.g., 72 hours), leading to better reproducibility[1].PFB derivatives are known for their good stability[2].
Reaction Conditions Two-step reaction, typically involving heating for both steps. Requires anhydrous conditions for the silylation step.Rapid, single-step reaction that can be performed at room temperature and in the presence of water.Typically requires heating and anhydrous conditions.
GC-MS Sensitivity Good sensitivity with standard electron ionization (EI) mass spectrometry.Good sensitivity with EI-MS.Excellent sensitivity, especially with electron capture detection (ECD) or negative chemical ionization (NCI) MS due to the pentafluorobenzyl group[2].
Reproducibility Can be affected by the stability of the derivatives and the need for strictly anhydrous conditions[1].Generally offers higher reproducibility due to the stability of the derivatives and simpler reaction conditions.Good reproducibility can be achieved with careful control of reaction conditions.
Advantages Well-established and robust method for keto acids. Protects the thermally labile keto group, preventing decarboxylation.Simple, rapid, and cost-effective. High stability of derivatives allows for delayed analysis. Tolerant to residual water.Produces derivatives with very high sensitivity, ideal for trace-level analysis.
Disadvantages Two-step process is more time-consuming. Silylation reagents and derivatives are sensitive to moisture.The reagent is toxic and should be handled with care in a fume hood.The reagent is a lachrymator and requires careful handling. May require a specific detector (ECD) or MS source (NCI) for optimal sensitivity.

Experimental Protocols

Detailed methodologies for each derivatization technique are provided below. These protocols are based on established methods for keto acids and organic acids and may require optimization for specific experimental conditions.

Protocol 1: Two-Step Methoximation-Silylation

This is a widely used and robust method for the analysis of keto acids.

Materials:

  • Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Anhydrous pyridine

  • Dried sample containing this compound

Procedure:

  • Methoximation:

    • To the dried sample, add 50 µL of methoxyamine hydrochloride solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes to protect the keto group.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA (or BSTFA, optionally with 1% TMCS) to the vial.

    • Recap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes to derivatize the carboxyl groups.

  • Analysis:

    • After cooling to room temperature, the sample is ready for GC-MS injection.

Protocol 2: Alkylation with Methyl Chloroformate (MCF)

This method is known for its speed, simplicity, and the high stability of the resulting derivatives.

Materials:

  • Methyl chloroformate (MCF)

  • Pyridine

  • Methanol

  • Chloroform

  • Sodium bicarbonate (for neutralization)

  • Aqueous sample or standard solution of this compound

Procedure:

  • Derivatization:

    • To 100 µL of the aqueous sample/standard in a vial, add 33 µL of methanol and 17 µL of pyridine.

    • Vortex the mixture for 10 seconds.

    • Add 50 µL of MCF and vortex for 30 seconds.

    • Add another 50 µL of MCF and vortex for another 30 seconds.

  • Extraction:

    • Add 400 µL of chloroform to the reaction mixture to extract the derivatives.

    • Add 400 µL of 50 mM sodium bicarbonate solution to neutralize excess MCF and vortex.

    • Centrifuge to separate the phases.

  • Analysis:

    • Transfer the lower chloroform layer to a new vial for GC-MS analysis.

Protocol 3: Acylation with Pentafluorobenzyl Bromide (PFBBr)

This method is ideal for achieving very low detection limits due to the high electron-capturing properties of the PFB group.

Materials:

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base

  • Anhydrous acetone

  • Hexane or other suitable extraction solvent

  • Dried sample containing this compound

Procedure:

  • Derivatization:

    • To the dried sample, add 100 µL of anhydrous acetone, 10 µL of DIPEA, and 20 µL of the PFBBr solution.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

  • Extraction:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of hexane.

  • Analysis:

    • The sample is ready for injection into the GC-MS, preferably with an ECD or NCI source for maximum sensitivity.

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each derivatization protocol.

Methoximation_Silylation_Workflow start Dried Sample methoximation Add Methoxyamine HCl Incubate at 60°C start->methoximation silylation Add MSTFA/BSTFA Incubate at 60°C methoximation->silylation analysis GC-MS Analysis silylation->analysis

Caption: Workflow for two-step methoximation-silylation.

Alkylation_MCF_Workflow start Aqueous Sample derivatization Add Methanol, Pyridine, MCF Vortex start->derivatization extraction Add Chloroform & NaHCO3 Centrifuge derivatization->extraction analysis GC-MS Analysis of Chloroform Layer extraction->analysis

Caption: Workflow for alkylation with methyl chloroformate.

Acylation_PFBBr_Workflow start Dried Sample derivatization Add Acetone, DIPEA, PFBBr Incubate at 60°C start->derivatization extraction Evaporate & Reconstitute in Hexane derivatization->extraction analysis GC-MS Analysis extraction->analysis

Caption: Workflow for acylation with pentafluorobenzyl bromide.

Conclusion

The selection of an appropriate derivatization reagent for the GC-MS analysis of this compound is a critical decision that depends on the specific requirements of the study.

  • Two-step methoximation-silylation is a reliable and well-documented method, particularly advantageous for protecting the keto functionality of this compound.

  • Alkylation with methyl chloroformate offers a simpler, faster, and more robust alternative, with the significant benefit of producing highly stable derivatives, which is crucial for high-throughput analysis and when dealing with potential delays between sample preparation and analysis.

  • Acylation with pentafluorobenzyl bromide is the method of choice when ultimate sensitivity is required for detecting trace amounts of this compound.

Researchers should carefully consider the trade-offs between ease of use, derivative stability, and required sensitivity when selecting a derivatization strategy. For routine analysis where high throughput and reproducibility are paramount, MCF alkylation presents a compelling option. For targeted, low-level quantification, PFBBr acylation is unmatched. The traditional methoximation-silylation method remains a solid and dependable choice for a wide range of applications.

References

A Researcher's Guide to Quantifying Krebs Cycle Intermediates: A Comparative Analysis of Modern Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate quantification of Krebs cycle intermediates is paramount. This guide provides an objective comparison of the leading analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The Krebs cycle, also known as the tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway essential for cellular energy production and a hub for numerous biosynthetic pathways. Dysregulation of this cycle is implicated in a variety of diseases, including cancer and metabolic disorders, making the precise measurement of its intermediates a critical aspect of biomedical research. This guide delves into the established and alternative methods for their quantification, presenting a comparative overview of their performance, protocols, and applications.

Comparative Analysis of Quantification Methods

The selection of an analytical method for Krebs cycle intermediates hinges on several factors, including the required sensitivity, specificity, sample throughput, and the biological matrix under investigation. The following table summarizes the key quantitative performance metrics of the most common analytical techniques.

MethodAnalyteLODLOQLinearity (r²)Recovery (%)Biological MatrixReference
LC-MS/MS Citric Acid< 60 nM-> 0.9998> 95%Human plasma, cells, tissues[1][2]
Isocitric Acid< 60 nM-> 0.9998> 95%Human plasma, cells, tissues[1][2]
α-Ketoglutaric Acid--> 0.98079-119%Human serum[3]
Succinic Acid< 60 nM23.44 ng/mL> 0.9998> 95%Human plasma, cells, tissues
Fumaric Acid< 60 nM23.44 ng/mL> 0.9998> 95%Human plasma, cells, tissues
Malic Acid< 60 nM6.25 ng/mL> 0.9998> 95%Human plasma, cells, tissues
GC-MS TCA Intermediates0.01–0.03 μM0.05 μM≥ 0.99-Mouse liver tissue and serum
Pyruvate----E. coli
Citrate----E. coli
a-Ketoglutarate----E. coli
Succinate----E. coli
Fumarate----E. coli
Malate----E. coli
Ion Chromatography Organic Acids0.036–0.069 mg/L-> 0.99-Fruit juice, wine
NMR Spectroscopy TCA Intermediates≥ 1 to 5 μM---Bacterial and mammalian cells
CE-MS Phosphorylated compounds0.25–2 μmol/L---Spiked serum

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary depending on the specific instrument, experimental conditions, and biological matrix. The data presented here is for comparative purposes.

Visualizing the Workflow and the Krebs Cycle

To provide a clearer understanding of the experimental process and the metabolic pathway, the following diagrams were generated.

Krebs Cycle Quantification Workflow General Workflow for Krebs Cycle Intermediate Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis SampleCollection Sample Collection (Tissue, Cells, Biofluids) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) SampleCollection->Quenching Extraction Metabolite Extraction (e.g., Methanol/Chloroform/Water) Quenching->Extraction Derivatization Derivatization (Optional, e.g., for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Extraction->LCMS IC IC Extraction->IC NMR NMR Extraction->NMR CEMS CE-MS Extraction->CEMS Derivatization->LCMS GCMS GC-MS Derivatization->GCMS PeakIntegration Peak Integration & Identification LCMS->PeakIntegration GCMS->PeakIntegration IC->PeakIntegration NMR->PeakIntegration CEMS->PeakIntegration Quantification Quantification (Internal/External Standards) PeakIntegration->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

A generalized workflow for quantifying Krebs cycle intermediates.

Krebs_Cycle_Intermediates The Krebs Cycle and its Quantifiable Intermediates Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate + Acetyl-CoA

Key intermediates of the Krebs Cycle typically targeted for quantification.

Detailed Experimental Protocols

Here, we provide foundational protocols for the key analytical methods discussed. These should be adapted and optimized based on the specific instrumentation, sample type, and research question.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying Krebs cycle intermediates.

  • Sample Preparation:

    • Quenching: Immediately freeze tissue or cell samples in liquid nitrogen to halt metabolic activity.

    • Extraction: Homogenize the frozen sample in a cold extraction solvent mixture, typically methanol:chloroform:water (2:2:1 v/v/v).

    • Phase Separation: Centrifuge the homogenate to separate the polar (containing Krebs cycle intermediates), non-polar, and protein phases.

    • Drying and Reconstitution: Evaporate the polar phase to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

  • LC-MS/MS Analysis:

    • Chromatography: Separate the reconstituted sample on a reverse-phase C18 column or a HILIC column using a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid or ammonium hydroxide to improve ionization.

    • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. For each analyte, specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity. Use isotopically labeled internal standards for each analyte to ensure accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for metabolomics, though it often requires derivatization to make the non-volatile Krebs cycle intermediates amenable to gas chromatography.

  • Sample Preparation:

    • Extraction: Follow a similar extraction procedure as for LC-MS/MS.

    • Derivatization: Dry the polar extract completely. Add a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), and incubate to convert the carboxylic acids and hydroxyl groups to their more volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Gas Chromatography: Inject the derivatized sample onto a GC equipped with a capillary column (e.g., DB-5ms). Use a temperature gradient to separate the derivatized intermediates.

    • Mass Spectrometry: Detect the eluted compounds using a mass spectrometer, typically in electron ionization (EI) mode. Collect full scan data for identification or use selected ion monitoring (SIM) for targeted quantification.

Ion Chromatography (IC)

IC is a powerful technique for the separation and quantification of ionic species like the organic acids of the Krebs cycle.

  • Sample Preparation:

    • Extraction: Extract metabolites using an aqueous-based method.

    • Filtration: Filter the extract through a 0.22 µm filter to remove particulates before injection.

  • IC Analysis:

    • Chromatography: Separate the sample on an anion-exchange column using an eluent gradient, often potassium hydroxide (KOH) generated electrolytically.

    • Detection: Use a suppressed conductivity detector to measure the concentration of the eluted organic acids. For enhanced specificity, IC can be coupled with mass spectrometry (IC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides structural information and is particularly powerful for flux analysis using isotopically labeled substrates.

  • Sample Preparation:

    • Extraction: Perform a metabolite extraction as described for LC-MS/MS.

    • Sample Preparation for NMR: Lyophilize the polar extract and reconstitute in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • NMR Analysis:

    • Data Acquisition: Acquire one-dimensional (1D) ¹H NMR spectra on a high-field NMR spectrometer. For complex mixtures, two-dimensional (2D) experiments like ¹H-¹³C HSQC can be used for better resolution and identification, especially when using ¹³C-labeled substrates.

    • Data Analysis: Identify and quantify metabolites by comparing the spectra to spectral databases and integrating the peak areas relative to the internal standard.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is well-suited for the analysis of charged metabolites due to its high separation efficiency based on the charge-to-size ratio.

  • Sample Preparation:

    • Extraction: Use an aqueous extraction method to isolate the charged metabolites.

    • Filtration: Filter the extract to remove any particulate matter.

  • CE-MS Analysis:

    • Capillary Electrophoresis: Inject the sample into a capillary filled with a background electrolyte. Apply a high voltage to separate the analytes.

    • Mass Spectrometry: Interface the capillary outlet with a mass spectrometer for sensitive and selective detection of the separated intermediates.

Conclusion

The choice of method for quantifying Krebs cycle intermediates is a critical decision that will impact the quality and scope of your research findings. LC-MS/MS currently offers a superior combination of sensitivity, specificity, and throughput for the targeted quantification of these crucial metabolites. GC-MS remains a reliable and robust alternative, particularly for broader metabolomic profiling. Ion chromatography provides a straightforward approach for organic acid analysis. NMR spectroscopy, while less sensitive, is unparalleled in its ability to elucidate metabolic pathways and fluxes through isotopic labeling studies. Finally, CE-MS presents a valuable option for the analysis of charged metabolites, especially when sample volume is limited. By carefully considering the strengths and limitations of each technique in the context of your specific research goals, you can ensure the generation of accurate and meaningful data to advance our understanding of cellular metabolism in health and disease.

References

evaluating the performance of different commercial 2-Oxoglutaric Acid assay kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of 2-Oxoglutaric Acid (α-Ketoglutarate) is crucial for studies in metabolic pathways, cellular signaling, and disease biomarker discovery. A variety of commercial assay kits are available, offering convenient and sensitive methods for its quantification. This guide provides a comparative overview of popular kits, based on manufacturer-provided data, to aid in the selection of the most suitable option for your research needs.

Performance Comparison of this compound Assay Kits

The performance of commercially available this compound assay kits varies in terms of detection method, sensitivity, and the range of quantification. The majority of these kits employ a coupled enzymatic reaction, where this compound is converted to an intermediate that, in turn, generates a detectable colorimetric or fluorometric signal. Below is a summary of key performance characteristics as stated by the manufacturers.

ManufacturerKit NameCatalog NumberDetection MethodSensitivityAssay Range (Colorimetric)Assay Range (Fluorometric)Sample Types
Abcam Alpha Ketoglutarate (alpha KG) Assay Kitab83431Colorimetric / Fluorometric0.01 nmol/well[1][2]Not specified in nmol0.01 - 10 nmol/well[1][2]Tissue, Adherent & Suspension Cells[1]
Cayman Chemical α-Ketoglutarate Detection Assay Kit700420Colorimetric / Fluorometric13 µM (colorimetric), 1 µM (fluorometric)50 - 1,000 µM10 - 200 µMPlasma, Serum, Urine, Tissue
Cell Biolabs α-Ketoglutarate Assay KitMET-5131Colorimetric4 µMNot specifiedN/ASerum, Plasma, Cell Suspensions, Tissue Homogenates
Cell Biolabs α-Ketoglutarate Assay Kit (Fluorometric)MET-5012Fluorometric0.2 µMN/ANot specifiedSerum, Plasma, Cell Suspensions, Tissue Homogenates
BioAssay Systems EnzyChrom™ α-Ketoglutarate Assay KitEAKG-100Colorimetric / FluorometricNot specified1.3 - 200 µM0.08 - 20 µMNot specified
MyBioSource alpha-Ketoglutarate assay kitMBS169589Fluorometric~0.2 µMN/ANot specifiedPlasma, Serum, Tissue Homogenates, Cell Suspensions

Experimental Principles and Workflow

The general principle behind most commercial this compound assay kits is a coupled enzymatic reaction. In the initial step, this compound is transaminated to produce pyruvate. This pyruvate is then utilized in a subsequent reaction to generate a product that can be detected either colorimetrically (absorbance) or fluorometrically (fluorescence). The intensity of the signal is directly proportional to the amount of this compound in the sample.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a commercial this compound assay.

G cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Sample Prepare Biological Sample (e.g., cell lysate, serum) Plate Add Samples & Standards to 96-well plate Sample->Plate Standard Prepare this compound Standard Curve Standard->Plate Mix Add Reaction Mix (Enzyme, Substrate, Probe) Plate->Mix Incubate Incubate at specified temperature and time Mix->Incubate Read Measure Absorbance or Fluorescence (Plate Reader) Incubate->Read Calculate Calculate this compound Concentration Read->Calculate

A generalized workflow for commercial this compound assay kits.

Detailed Experimental Protocols

While specific protocols vary between manufacturers, the following provides a generalized methodology for a typical this compound assay. It is imperative to consult the specific kit manual for detailed instructions.

1. Reagent Preparation:

  • Prepare the assay buffer by diluting a concentrated stock solution with deionized water.

  • Reconstitute enzyme mixes, probes, and standards as instructed in the kit manual. Keep enzymes on ice.

2. Standard Curve Preparation:

  • Prepare a stock solution of the this compound standard.

  • Perform serial dilutions of the standard stock solution to create a standard curve. The range of the standard curve should encompass the expected concentration of this compound in the samples.

3. Sample Preparation:

  • Cells or Tissue: Homogenize cells or tissue in the provided assay buffer. Centrifuge to remove insoluble material and collect the supernatant.

  • Serum or Plasma: Serum and plasma samples can often be used directly, but may require deproteinization and dilution to fall within the assay's linear range.

  • It is recommended to run a pilot experiment to determine the optimal sample dilution.

4. Assay Reaction:

  • Add the prepared standards and samples to a 96-well plate.

  • Prepare the reaction mix according to the kit's instructions. This typically involves combining the assay buffer, enzyme mix, and probe.

  • Add the reaction mix to each well containing the standards and samples.

  • Mix gently and incubate the plate for the time and temperature specified in the manual (e.g., 30-60 minutes at 37°C), protected from light.

5. Measurement:

  • After incubation, measure the absorbance at the recommended wavelength (e.g., 570 nm for colorimetric assays) or the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for fluorometric assays) using a microplate reader.

6. Data Analysis:

  • Subtract the blank reading from all standard and sample readings.

  • Plot the standard curve of absorbance or fluorescence versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples from the standard curve.

Signaling Pathway Involvement

This compound is a key intermediate in the Krebs cycle (TCA cycle) and plays a central role in cellular metabolism. It links carbohydrate and amino acid metabolism and is involved in nitrogen transport. The following diagram illustrates the position of this compound in the Krebs cycle.

Krebs_Cycle Isocitrate Isocitrate Oxoglutarate This compound (α-Ketoglutarate) Isocitrate->Oxoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA Oxoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase Glutamate Glutamate Glutamate->Oxoglutarate Glutamate Dehydrogenase

This compound as a key intermediate in the Krebs cycle.

References

The Metabolic Ripple Effect: A Comparative Guide to 2-Oxoglutaric Acid Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the metabolic consequences of 2-Oxoglutaric Acid administration on cancer cells, supported by experimental data and detailed protocols.

This compound, also known as α-Ketoglutarate (AKG), is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, playing a central role in cellular energy metabolism.[1][2] Beyond its bioenergetic functions, AKG acts as a crucial signaling molecule and a cofactor for numerous dioxygenase enzymes, which are involved in epigenetic regulation and hypoxia sensing.[3] Dysregulation of AKG levels has been implicated in various cancers, making it a metabolite of significant interest for therapeutic intervention.[4] This guide provides a comparative analysis of the metabolomic shifts observed in cells upon treatment with this compound, offering insights into its potential as an anti-cancer agent.

Comparative Metabolomic Analysis: Cellular Response to AKG Supplementation

While comprehensive metabolomic datasets on cancer cells directly treated with this compound are emerging, existing studies provide significant insights into the metabolic reprogramming induced by AKG. The following table summarizes key metabolite changes observed in a detailed NMR-based metabolomic study on C2C12 myoblasts supplemented with AKG. This data serves as a valuable reference for the anticipated metabolic shifts in cancer cells, which often exhibit analogous metabolic dependencies.

Table 1: Comparative Metabolite Concentrations in C2C12 Myoblasts Treated with this compound

MetaboliteChange in AKG-Treated Cells (vs. Control)Metabolic PathwayPotential Implication in Cancer
Amino Acids
GlutamineIncreasedGlutamine MetabolismAKG can replenish glutamine, a key nutrient for cancer cell proliferation.
GlutamateIncreasedGlutamine Metabolism, TCA CycleServes as a precursor for AKG and a key neurotransmitter.
AlanineIncreasedAlanine, Aspartate and Glutamate MetabolismInvolved in glucose-alanine cycle and nitrogen transport.
LeucineDecreasedAmino Acid MetabolismEssential amino acid, changes may reflect altered protein synthesis.
IsoleucineDecreasedAmino Acid MetabolismEssential amino acid, changes may reflect altered protein synthesis.
ValineDecreasedAmino Acid MetabolismEssential amino acid, changes may reflect altered protein synthesis.
Energy Metabolism
ATPIncreasedPurine Metabolism, Oxidative PhosphorylationAKG can enhance cellular energy status.
NAD+No Significant ChangeNicotinate and Nicotinamide MetabolismCrucial coenzyme in redox reactions.
LactateDecreasedGlycolysisA decrease may indicate a shift away from the Warburg effect.
SuccinateIncreasedTCA CycleA key intermediate in the TCA cycle and an oncometabolite in some contexts.
FumarateIncreasedTCA CycleAn intermediate of the TCA cycle, its accumulation can have signaling roles.
MalateIncreasedTCA CycleA TCA cycle intermediate involved in the malate-aspartate shuttle.
Other Metabolites
Glutathione (GSH)IncreasedGlutathione MetabolismA major antioxidant, its increase suggests enhanced oxidative stress response.
CholineDecreasedGlycerophospholipid MetabolismA precursor for membrane lipids, its decrease could indicate altered cell proliferation.

This data is based on a study of C2C12 myoblasts and is intended to be representative. Specific changes in cancer cells may vary depending on the cell type and genetic background.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolomic studies. Below are representative protocols for cell culture, AKG treatment, and NMR-based metabolomic analysis.

Cell Culture and this compound Treatment
  • Cell Line and Culture Conditions: Human cancer cell lines (e.g., diffuse large B-cell lymphoma (DLBCL) cell lines) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • AKG Treatment: A cell-permeable derivative of α-KG, such as dimethyl α-ketoglutarate (DM-αKG), is used for treatment.[4] A stock solution of DM-αKG is prepared in sterile phosphate-buffered saline (PBS). Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of DM-αKG (e.g., 1 mM, 5 mM, 10 mM) or a vehicle control (PBS). Cells are then incubated for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for metabolomic analysis.

Metabolite Extraction
  • Cell Harvesting: After incubation, the culture medium is aspirated, and the cells are washed twice with ice-cold PBS.

  • Metabolite Extraction: Intracellular metabolites are extracted by adding a pre-chilled methanol/water solution (4:1, v/v) to the culture plate. The cells are scraped from the plate in the extraction solvent.

  • Sample Preparation: The cell extracts are transferred to a microcentrifuge tube, vortexed for 1 minute, and then centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet cell debris. The supernatant containing the metabolites is collected and dried using a vacuum concentrator. The dried metabolite extracts are stored at -80°C until analysis.

NMR-Based Metabolomic Analysis
  • Sample Reconstitution: The dried metabolite extracts are reconstituted in a phosphate buffer (e.g., 100 mM, pH 7.4) prepared in D2O containing a known concentration of a chemical shift reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS).

  • NMR Data Acquisition: 1D 1H NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. A standard 1D NOESY presaturation pulse sequence is used to suppress the residual water signal.

  • Data Processing and Analysis: The acquired NMR spectra are manually phased and baseline-corrected. The spectral region is then binned into small segments (e.g., 0.001 ppm). The binned data is normalized to the total spectral area to account for variations in sample concentration. Multivariate statistical analysis, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), is performed to identify metabolites that are significantly different between the control and AKG-treated groups.

Visualizing the Mechanism: Signaling Pathways and Workflows

This compound's influence extends to critical signaling pathways that regulate cancer progression. The following diagrams, generated using the DOT language, illustrate these interactions and the experimental workflow for comparative metabolomics.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_metabolomics Metabolomic Analysis cluster_output Output Cancer Cell Culture Cancer Cell Culture Control Group Control Group Cancer Cell Culture->Control Group AKG Treatment Group AKG Treatment Group Cancer Cell Culture->AKG Treatment Group Metabolite Extraction Metabolite Extraction Control Group->Metabolite Extraction AKG Treatment Group->Metabolite Extraction NMR/MS Data Acquisition NMR/MS Data Acquisition Metabolite Extraction->NMR/MS Data Acquisition Data Processing Data Processing NMR/MS Data Acquisition->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Metabolite Identification Metabolite Identification Statistical Analysis->Metabolite Identification Comparative Metabolite Profile Comparative Metabolite Profile Metabolite Identification->Comparative Metabolite Profile

Caption: Experimental workflow for comparative metabolomics of AKG-treated cancer cells.

hif1a_pathway AKG-Dependent Regulation of HIF-1α cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Low AKG AKG AKG PHD PHD AKG->PHD Cofactor HIF1a HIF-1α PHD->HIF1a Hydroxylates Proteasome Proteasome HIF1a->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (stable) Nucleus Nucleus HIF1a_stable->Nucleus Angiogenesis Angiogenesis Nucleus->Angiogenesis Transcription Glycolysis Glycolysis Nucleus->Glycolysis Transcription epigenetic_regulation Epigenetic Regulation by AKG cluster_enzymes AKG-Dependent Dioxygenases cluster_effects Epigenetic Effects AKG AKG TET_enzymes TET Enzymes AKG->TET_enzymes Cofactor JmjC_demethylases JmjC Histone Demethylases AKG->JmjC_demethylases Cofactor DNA_demethylation DNA Demethylation TET_enzymes->DNA_demethylation Histone_demethylation Histone Demethylation JmjC_demethylases->Histone_demethylation Gene_Expression Altered Gene Expression DNA_demethylation->Gene_Expression Histone_demethylation->Gene_Expression

References

Unlocking Cellular Processes: A Comparative Guide to Synthetic 2-Oxoglutaric Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modulation of 2-oxoglutarate (2-OG)-dependent enzymes presents a significant avenue for therapeutic intervention in a range of diseases, including cancer and anemia. Synthetic analogs of 2-oxoglutaric acid have emerged as powerful tools to probe and control the activity of these enzymes. This guide provides an objective comparison of the biological activity of various synthetic 2-OG analogs, supported by experimental data, detailed protocols, and visual representations of key cellular pathways and workflows.

This compound is a central metabolite that acts as a co-substrate for a large family of non-heme iron(II) and 2-OG-dependent dioxygenases (2-OGDDs). These enzymes play critical roles in diverse cellular processes, including hypoxia sensing, epigenetic regulation, and collagen biosynthesis. By mimicking the natural co-substrate, synthetic 2-OG analogs can act as competitive inhibitors or, in some cases, alternative substrates, thereby modulating the activity of specific 2-OGDDs. This guide focuses on the validation of the biological activity of these synthetic analogs, providing a framework for their evaluation and application in research and drug discovery.

Comparative Efficacy of this compound Analogs

The biological activity of synthetic 2-OG analogs is typically quantified by their ability to inhibit the target enzyme. This is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following tables summarize the inhibitory potency of various 2-OG analogs against several key human 2-OGDDs.

Analog/InhibitorTarget EnzymeIC50 (μM)Ki (μM)Citation
Aryl-conjugated analogs
Analog 1aPHD2-140 ± 10[1]
Analog 1cPHD2-70 ± 7[1]
Pyridine derivatives
Pyridine-2,4-dicarboxylate (2,4-PDCA)JMJD6<156[2]
2,2'-bipyridine-4,4'-dicarboxylate (2,4-BPDCA)JMJD6<157[2]
N-Oxalylglycine (NOG) and derivatives
N-Oxalylglycine (NOG)JMJD6296-[2]
N-oxalyl-D-phenylalanine (NOFD)FIH0.24-
Thiazole derivatives
BNSPHD20.11-
BNSFIH--
BNSJMJD50.25-
BNSAspH3.36-
Other Inhibitors
VadadustatFIH29-
MolidustatFIH66-
DaprodustatFIH21-
IOX4FIH31-
3-ethyl 2OGAspH~1.2-
3-ethyl 2OGFIH~4.6-
3-propyl 2OGAspH~5.7-
3-propyl 2OGFIH~2.7-

Table 1: Inhibitory Activity of Synthetic this compound Analogs against 2-OG-Dependent Dioxygenases. This table provides a summary of the IC50 and Ki values for a selection of synthetic 2-OG analogs against various human 2-OGDDs, including Prolyl Hydroxylase Domain 2 (PHD2), Factor Inhibiting HIF (FIH), Aspartate/asparagine-β-hydroxylase (AspH), and JmjC Domain-Containing Protein 6 (JMJD6). Lower values indicate higher inhibitory potency.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of 2-OG analogs.

In Vitro Enzyme Inhibition Assay

This protocol outlines the general steps for determining the inhibitory activity of a synthetic 2-OG analog against a purified 2-OG-dependent enzyme.

  • Preparation of Reagents:

    • Prepare a suitable reaction buffer at the optimal pH for the target enzyme.

    • Dilute the purified enzyme to a concentration that yields a measurable activity.

    • Prepare a stock solution of the 2-OG analog (inhibitor) in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the enzyme's substrate.

  • Assay Procedure:

    • In a microplate or suitable reaction vessel, add the reaction buffer.

    • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

    • Add the enzyme to all wells and pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This can be done using various detection methods, such as spectrophotometry, fluorimetry, or mass spectrometry.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Dixon plots).

HIF-1α Immunoblotting (Western Blot)

This protocol describes the detection of Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein levels in cells treated with 2-OG analogs. The stability of HIF-1α is regulated by PHDs, making it a key downstream marker of PHD inhibition.

  • Cell Culture and Treatment:

    • Culture cells in appropriate media and conditions.

    • Treat cells with the 2-OG analog at various concentrations and for different durations. Include a vehicle control. To induce HIF-1α expression, cells can be cultured under hypoxic conditions (e.g., 1% O2) or treated with a hypoxia-mimetic agent like cobalt chloride (CoCl2).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Due to the rapid degradation of HIF-1α, this step should be performed quickly and on ice.

    • Centrifuge the cell lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

    • Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

    • Quantify the band intensities to determine the relative changes in HIF-1α protein levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by 2-OG analogs can aid in understanding their mechanism of action. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

HIF1a_Signaling_Pathway cluster_normoxia Normoxia (Sufficient O2) cluster_hypoxia Hypoxia (Low O2) or PHD Inhibition PHDs PHDs HIF1a HIF-1α PHDs->HIF1a Hydroxylation OG 2-Oxoglutarate OG->PHDs O2 Oxygen O2->PHDs HIF1a->PHDs Substrate pVHL pVHL HIF1a->pVHL Binding Proteasome Proteasome pVHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (stable) Nucleus Nucleus HIF1a_stable->Nucleus Translocation HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Gene_Expression Target Gene Expression HRE->Gene_Expression Activation Two_OG_Analog 2-OG Analog (Inhibitor) Two_OG_Analog->PHDs Inhibition

Caption: HIF-1α Signaling Pathway and the Effect of 2-OG Analog Inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Validation cluster_incellulo Cell-Based Validation cluster_invivo In Vivo Validation synthesis Synthesis of 2-OG Analogs characterization Structural & Purity Analysis (NMR, MS) synthesis->characterization enzyme_assay Enzyme Inhibition Assay (IC50, Ki determination) synthesis->enzyme_assay selectivity Selectivity Profiling (against other 2-OGDDs) enzyme_assay->selectivity cell_culture Cell Treatment with Analogs enzyme_assay->cell_culture western_blot Target Engagement (e.g., HIF-1α stabilization) cell_culture->western_blot phenotypic_assay Phenotypic Assays (e.g., cell viability, gene expression) cell_culture->phenotypic_assay animal_model Animal Model Studies (e.g., tumor xenografts) cell_culture->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy Efficacy & Toxicity Evaluation animal_model->efficacy

Caption: General Experimental Workflow for Validating Bioactive 2-OG Analogs.

References

A Comparative Guide to Intracellular vs. Extracellular 2-Oxoglutaric Acid Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of intracellular and extracellular concentrations of 2-Oxoglutaric Acid (2-OG), also known as alpha-ketoglutarate (α-KG). A key intermediate in the tricarboxylic acid (TCA) cycle, 2-OG is not only central to cellular metabolism but also acts as a critical signaling molecule. Its differential concentrations across the cellular membrane are fundamental to its regulatory roles in various physiological and pathological processes. This document summarizes quantitative data, details experimental methodologies for its measurement, and visualizes its key signaling functions.

Data Presentation: Intracellular vs. Extracellular this compound

The concentration of this compound is dynamically regulated and varies significantly between the intracellular and extracellular compartments. Intracellular levels are influenced by the metabolic state of the cell, including nutrient availability and enzymatic activity, while extracellular concentrations can be affected by cellular release, uptake, and systemic metabolism. The following table summarizes available quantitative data from studies that have measured both intracellular and extracellular 2-OG concentrations.

Cell Type/Model SystemIntracellular ConcentrationExtracellular ConcentrationMethod of AnalysisReference
K562 cells (Human myeloid leukemia)1.55–316 pmol/1 × 10^6 cellsNot specified in the abstractHPLC with fluorescence detection[1]
C2C12 myoblasts (Mouse)Significantly increased with supplementationVaried by supplementation (0.1 mM to 30 mM)NMR-based metabolomics[2]
Mouse Embryonic Stem Cells (mESCs)Maintained at a high level in naïve stateNot specifiedGas Chromatography-Mass Spectrometry (GC-MS)[3]
Human Neutrophils (PMNs)Significantly increased with exogenous α-KGVaried by supplementationNot specified[4]
Hepatic Stellate Cells (HSCs)Decreased with cell activationNot specifiedColorimetric assay[5]

Note: Direct comparative values for extracellular concentrations were not always available in the cited abstracts. The data highlights that intracellular concentrations are dynamic and responsive to external supplementation.

Experimental Protocols

Accurate measurement of intracellular and extracellular this compound is crucial for understanding its metabolic and signaling roles. Below are detailed methodologies for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Sample Preparation

a) Extracellular Fraction (Cell Culture Supernatant)

  • Collection: Carefully collect the cell culture medium from the culture vessel.

  • Centrifugation: Centrifuge the medium at a low speed (e.g., 300 x g) for 5 minutes at 4°C to pellet any detached cells.

  • Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the cell pellet.

  • Protein Precipitation: Add ice-cold methanol (typically 4 volumes) to the supernatant to precipitate proteins.

  • Incubation: Incubate the mixture at -20°C for at least 20 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Final Supernatant Collection: Transfer the clear supernatant to a new tube for LC-MS/MS analysis. The sample can be dried under a stream of nitrogen and reconstituted in a suitable solvent if concentration is needed.

b) Intracellular Fraction (Cell Lysate)

  • Washing: Quickly wash the adherent cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular medium. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

  • Quenching Metabolism: Immediately add a pre-chilled extraction solvent to the cells to quench metabolic activity. A common solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) kept at -80°C.

  • Cell Lysis and Extraction: Scrape the adherent cells in the extraction solvent. For suspension cells, resuspend the cell pellet in the extraction solvent. Use mechanical disruption methods like sonication or freeze-thaw cycles to ensure complete cell lysis.

  • Incubation: Incubate the lysate at -20°C for at least 20 minutes to allow for complete protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the intracellular metabolites to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites like this compound.

    • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of an additive like ammonium acetate or formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly used.

    • Injection Volume: Typically 5-10 µL of the prepared sample is injected.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of this compound.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high specificity and sensitivity.

    • Transitions: The precursor ion for this compound is [M-H]⁻ with an m/z of 145.1. Common product ions for fragmentation are m/z 101.1 (loss of CO₂) and m/z 57.1.

    • Quantification: Absolute quantification is achieved by generating a standard curve with known concentrations of a this compound standard. The use of a stable isotope-labeled internal standard (e.g., ¹³C₅-α-KG) is highly recommended to correct for matrix effects and variations in sample processing.

Mandatory Visualization

Signaling Pathways Influenced by this compound Gradient

The differential concentration of this compound between the intracellular and extracellular compartments is a key determinant of its signaling function. Intracellular 2-OG acts as a crucial cofactor for a large family of dioxygenase enzymes, including those involved in epigenetic modifications and hypoxia sensing.

G Signaling Roles of Intracellular this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular_2OG Extracellular This compound Transporter Dicarboxylate Transporters Extracellular_2OG->Transporter Intracellular_2OG Intracellular This compound Dioxygenases Dioxygenases Intracellular_2OG->Dioxygenases Cofactor TCA_Cycle TCA Cycle TCA_Cycle->Intracellular_2OG Production Glutaminolysis Glutaminolysis Glutaminolysis->Intracellular_2OG Production Epigenetic_Mod Epigenetic Modifications (e.g., Histone/DNA Demethylation) Dioxygenases->Epigenetic_Mod HIF_Hydroxylation HIF-1α Hydroxylation (Normoxia) Dioxygenases->HIF_Hydroxylation Collagen_Synth Collagen Synthesis Dioxygenases->Collagen_Synth HIF_Degradation HIF-1α Degradation HIF_Hydroxylation->HIF_Degradation Transporter->Intracellular_2OG

Caption: Intracellular vs. Extracellular this compound Signaling.

Experimental Workflow for Comparative Analysis

The following diagram outlines the key steps involved in the comparative analysis of intracellular and extracellular this compound concentrations.

G Experimental Workflow for this compound Analysis cluster_extracellular Extracellular Fraction cluster_intracellular Intracellular Fraction Start Cell Culture Harvest Harvest Cells and Supernatant Start->Harvest Centrifuge_Supernatant Centrifuge to Remove Cells Harvest->Centrifuge_Supernatant Wash_Cells Wash Cell Pellet (e.g., Ice-cold PBS) Harvest->Wash_Cells Precipitate_Proteins_Supernatant Protein Precipitation (e.g., Methanol) Centrifuge_Supernatant->Precipitate_Proteins_Supernatant Extract_Supernatant Extract Metabolites Precipitate_Proteins_Supernatant->Extract_Supernatant Analysis LC-MS/MS Analysis Extract_Supernatant->Analysis Quench_Metabolism Quench Metabolism & Lyse Cells Wash_Cells->Quench_Metabolism Extract_Lysate Extract Metabolites Quench_Metabolism->Extract_Lysate Extract_Lysate->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison

Caption: Workflow for this compound Concentration Comparison.

References

A Comparative Guide to the Validation of a Novel Fluorescent Biosensor Assay for 2-Oxoglutaric Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation summary and comparative analysis of a novel fluorescent biosensor assay for the quantitative determination of 2-Oxoglutaric Acid (α-Ketoglutaric Acid). The performance of this new method is compared with established analytical techniques, supported by detailed experimental protocols and performance data.

Introduction: The Significance of this compound

This compound (2-OG) is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production.[1][2][3] It stands at the critical intersection of carbon and nitrogen metabolism, acting as a primary carbon skeleton for nitrogen assimilation.[1][4] Beyond its metabolic role, 2-OG functions as an important signaling molecule that regulates various cellular processes, including epigenetic modifications and amino acid biosynthesis. Given its central role in cell physiology, the accurate and sensitive detection of 2-OG is crucial for research in metabolism, oncology, and drug development.

Overview of Analytical Methods for this compound Detection

Several analytical methods are currently employed for the quantification of this compound in biological samples. Traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Electrochemical Detection (LC-EC) are widely used. While reliable, these techniques often involve complex sample preparation and require sophisticated instrumentation.

This guide introduces a novel Fluorescent Biosensor Assay , a rapid and sensitive method designed to overcome some of the limitations of conventional approaches. Below is a comparative overview of this new method against established techniques.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the novel Fluorescent Biosensor Assay in comparison to existing standard methods.

Parameter Fluorescent Biosensor Assay (New Method) LC-EC GC-MS
Principle Enzymatic reaction coupled to a fluorescent probeElectrochemical detection following liquid chromatography separationMass spectrometric detection after gas chromatography separation
Limit of Detection (LOD) 20 ng/mL25 ng/mL~50 ng/mL
Limit of Quantitation (LOQ) 60 ng/mL62.5 ng/mL~150 ng/mL
Linear Range 60 - 2000 ng/mL62.5 - 1000 ng/mL150 - 5000 ng/mL
Recovery 95 - 105%92 - 108%90 - 110%
Precision (%RSD) < 5%< 10%< 10%
Sample Preparation Simple deproteinizationDerivatization and extractionDerivatization and extraction
Analysis Time per Sample ~ 15 minutes~ 30 minutes~ 45 minutes
Specificity High (Enzyme-specific)HighVery High

Experimental Protocols for Method Validation

Detailed methodologies for the validation of the novel Fluorescent Biosensor Assay are provided below. These protocols are based on established guidelines for analytical method validation.

Specificity

The specificity of the assay is determined by testing for interference from structurally related organic acids.

  • Procedure:

    • Prepare solutions of potentially interfering substances (e.g., citric acid, succinic acid, pyruvic acid, glutamic acid) at high physiological concentrations.

    • Spike these solutions into a sample matrix devoid of this compound.

    • Analyze the spiked samples using the Fluorescent Biosensor Assay.

    • Separately, analyze a standard solution of this compound.

  • Acceptance Criteria: The response from the interfering substances should be less than 2% of the signal obtained for this compound at a comparable concentration.

Linearity

Linearity is assessed to confirm a direct, proportional relationship between concentration and the analytical signal.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions to create at least six concentration levels spanning the expected analytical range (e.g., 50, 100, 250, 500, 1000, and 2000 ng/mL).

    • Analyze each concentration level in triplicate.

    • Plot the mean fluorescence intensity against the corresponding concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression curve must be ≥ 0.999.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

  • Procedure (Based on Standard Deviation of the Response and the Slope):

    • Prepare and analyze a series of low-concentration samples.

    • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

    • Determine the slope (S) of the calibration curve from the linearity experiment.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The calculated LOQ value must be verifiable with an acceptable level of precision and accuracy.

Precision (Repeatability and Intermediate Precision)

Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Prepare three concentration levels (low, medium, high) of this compound standards.

    • Analyze six replicates of each concentration level within the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on two different days, with two different analysts, and on two different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2% for drug substances and may be higher for biological samples, typically within 15% at the LOQ.

Accuracy (Recovery)

Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix.

  • Procedure:

    • Obtain a representative biological sample matrix (e.g., cell lysate, plasma).

    • Spike the matrix with known concentrations of this compound at three levels (low, medium, high).

    • Analyze the spiked and non-spiked samples in triplicate.

    • Calculate the percentage recovery using the formula:

      • % Recovery = [(Measured Concentration - Endogenous Concentration) / Spiked Concentration] * 100

  • Acceptance Criteria: The mean recovery should be within 90-110%.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Outcome prep_standards Prepare Standards & QC Samples assay_run Perform Fluorescent Biosensor Assay prep_standards->assay_run prep_samples Prepare Biological Samples (Deproteinization) prep_samples->assay_run data_acq Acquire Fluorescence Data assay_run->data_acq specificity Specificity data_acq->specificity linearity Linearity & Range data_acq->linearity lod_loq LOD & LOQ data_acq->lod_loq precision Precision data_acq->precision accuracy Accuracy data_acq->accuracy report Validation Report specificity->report linearity->report lod_loq->report precision->report accuracy->report TCA_Cycle TCA TCA Cycle Oxoglutarate 2-Oxoglutarate (α-Ketoglutarate) Isocitrate Isocitrate Isocitrate->Oxoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA Oxoglutarate->SuccinylCoA α-KG Dehydrogenase Glutamate Glutamate Oxoglutarate->Glutamate Transamination Other_AA Other Amino Acids Glutamate->Other_AA Nitrogen_Assimilation Nitrogen Assimilation

References

A Comparative Analysis of 2-Oxoglutaric Acid Metabolism in Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential metabolism of 2-Oxoglutaric Acid (α-Ketoglutarate) in various cell lines, supported by experimental data and detailed protocols.

This compound (2-OG), also known as alpha-ketoglutarate (α-KG), is a pivotal metabolite that sits at the crossroads of major cellular metabolic pathways. It is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub for cellular energy production, and plays a crucial role in nitrogen metabolism, amino acid synthesis, and as a signaling molecule. Dysregulation of 2-OG metabolism is increasingly recognized as a hallmark of various diseases, including cancer. This guide provides an objective comparison of 2-OG metabolism in different cell lines, highlighting the key enzymatic and metabolic differences between cancerous and normal cells.

Quantitative Data Summary

The metabolic landscape of cancer cells is often rewired to support rapid proliferation and survival. This reprogramming frequently involves alterations in the expression and activity of enzymes that produce and consume 2-OG. The following tables summarize key quantitative data comparing the expression of TCA cycle enzymes and the intracellular concentrations of related metabolites in various cell lines.

GeneProtein NameMCF-10A (Normal-like)MGSO-3 (Primary Breast Carcinoma)MACL-1 (Primary Breast Carcinoma)MDA-MB-231 (Breast Cancer)Regulation in Cancer vs. Normal-like
IDH1 Isocitrate dehydrogenase [NADP], cytoplasmicNot DetectedNot DetectedNot DetectedNot Detected-
IDH2 Isocitrate dehydrogenase [NADP], mitochondrial-0.11-0.21-0.12-0.42 Downregulated
OGDH 2-oxoglutarate dehydrogenase, mitochondrial-0.05-0.89 -0.84 -1.04 Downregulated
DLST Dihydrolipoamide S-succinyltransferase-0.05-0.87 -0.82 -1.01 Downregulated
GOT1 Aspartate aminotransferase, cytoplasmic0.010.070.220.55 Upregulated
GOT2 Aspartate aminotransferase, mitochondrial-0.14-0.56 -0.52 -0.78 Downregulated

Data is presented as log2-fold change relative to a reference. Bold values indicate statistically significant regulation (p < 0.05). Data adapted from a proteomic analysis of breast cancer cell lines.

Key Metabolic Pathways and Their Regulation

The metabolism of this compound is intricately linked to several key signaling pathways, most notably the hypoxia-inducible factor (HIF-1α) signaling pathway. 2-OG is an essential cofactor for prolyl hydroxylases (PHDs), the enzymes responsible for marking HIF-1α for degradation under normoxic conditions.

HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia 2-OG 2-OG PHDs PHDs 2-OG->PHDs O2 O2 O2->PHDs Fe(II) Fe(II) Fe(II)->PHDs HIF-1α HIF-1α PHDs->HIF-1α Hydroxylation HIF-1α-OH HIF-1α-OH HIF-1α->HIF-1α-OH VHL VHL HIF-1α-OH->VHL Binding Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination HIF-1α_hypoxia HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia Response Element HIF-1 Complex->HRE Binding Gene Transcription Gene Transcription HRE->Gene Transcription

Caption: Regulation of HIF-1α by 2-Oxoglutarate-dependent prolyl hydroxylases.

In cancer cells, altered 2-OG levels can directly impact HIF-1α stability, promoting angiogenesis, metabolic reprogramming, and cell survival even under normoxic conditions.

Experimental Protocols

Accurate and reproducible quantification of this compound and the activity of its related enzymes are crucial for studying its metabolism. Below are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

This protocol describes the quantification of intracellular this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Cell Culture)

  • Culture cells to 80-90% confluency.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol to each plate and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously for 30 seconds and incubate at -80°C for 15 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable column for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic to high aqueous to retain and elute 2-OG.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for 2-OG (e.g., m/z 145 -> 101).

  • Quantification: Use a standard curve of known 2-OG concentrations for absolute quantification. An internal standard (e.g., 13C-labeled 2-OG) should be used to correct for matrix effects and variations in sample processing.

2-Oxoglutarate Dehydrogenase (OGDH) Activity Assay

This protocol measures the activity of the OGDH complex in cell lysates by monitoring the reduction of NAD+ to NADH.

1. Cell Lysate Preparation

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Activity Assay

  • Reaction Buffer: Prepare a buffer containing potassium phosphate, MgCl2, thiamine pyrophosphate (TPP), and NAD+.

  • Assay Procedure:

    • In a 96-well plate, add a specific amount of cell lysate (e.g., 20-50 µg of protein) to each well.

    • Add the reaction buffer to each well.

    • Initiate the reaction by adding the substrate, this compound.

    • Immediately measure the absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.

  • Calculation: The rate of NADH production is proportional to the OGDH activity and can be calculated from the linear range of the absorbance increase over time, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative analysis of this compound metabolism in different cell lines.

Experimental Workflow Cell_Culture Cell Culture (Cancer vs. Normal Cell Lines) Sample_Harvest Sample Harvesting (Metabolites, Proteins) Cell_Culture->Sample_Harvest Flux_Analysis 13C Metabolic Flux Analysis Cell_Culture->Flux_Analysis Metabolite_Extraction Metabolite Extraction Sample_Harvest->Metabolite_Extraction Protein_Extraction Protein Extraction & Quantification Sample_Harvest->Protein_Extraction LC_MS LC-MS/MS for 2-OG Quantification Metabolite_Extraction->LC_MS Enzyme_Assay Enzyme Activity Assays (e.g., OGDH, IDH) Protein_Extraction->Enzyme_Assay Western_Blot Western Blot for Protein Expression Protein_Extraction->Western_Blot Data_Analysis Comparative Data Analysis LC_MS->Data_Analysis Enzyme_Assay->Data_Analysis Western_Blot->Data_Analysis Flux_Analysis->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

Caption: A typical experimental workflow for studying 2-OG metabolism.

Conclusion

The comparative study of this compound metabolism reveals significant differences between cancer and normal cell lines. Cancer cells often exhibit a downregulation of key TCA cycle enzymes involved in 2-OG oxidation, such as OGDH, and may show altered expression of aminotransferases. These changes can lead to an accumulation of 2-OG, which can have profound effects on cellular signaling, including the stabilization of HIF-1α. The provided data and protocols offer a foundation for researchers to further investigate the role of 2-OG in cancer biology and to explore it as a potential therapeutic target. The intricate regulation of 2-OG metabolism underscores the metabolic plasticity of cancer cells and highlights the importance of a multi-faceted approach, combining metabolomics, proteomics, and flux analysis, to unravel the complexities of cancer metabolism.

A Researcher's Guide to Assessing the Purity of Commercial 2-Oxoglutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

2-Oxoglutaric acid is a key intermediate in the Krebs cycle and plays a crucial role in cellular energy metabolism and amino acid biosynthesis.[1][2] Its applications in research are vast, ranging from studies in oncology and mitochondrial disorders to its use as a supplement in cell culture media.[3][4] Given its central role in biological processes, the presence of contaminants can have unintended effects on cellular pathways and enzymatic assays.

Comparative Purity of Commercial this compound

Obtaining direct, side-by-side comparative studies of this compound from different commercial suppliers is challenging, as purity often varies by batch. However, most reputable suppliers provide a Certificate of Analysis (CoA) with detailed information on the purity and levels of specific impurities. Researchers should always request and scrutinize the CoA for each batch.

Based on publicly available product specifications, the following table summarizes what can be typically expected from major chemical suppliers.

SupplierPurity SpecificationCommon Analytical Methods for PurityPotential Impurities
Sigma-Aldrich ≥99.0% (Titration)[5]Titration, HPLC, NMRRelated organic acids, water, heavy metals (e.g., Iron, Arsenic)
TCI Chemicals >99.0% (Titration)Titration, HPLCWater, related organic acids
Cayman Chemical ≥98%HPLC, GC-MSRelated organic acids, residual solvents
Blue Tiger Scientific High Purity (Biotechnology Grade)Not specifiedNot specified
Sancai Industry 99% (Technical Grade)Not specifiedArsenic, heavy metals, microbial contaminants

Note: This table is a generalization based on available data. Actual purity and impurity profiles will vary by specific product grade and batch. It is crucial to consult the lot-specific Certificate of Analysis.

Experimental Protocols for Purity Assessment

Several analytical techniques can be employed to verify the purity of this compound and identify potential impurities. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. A reverse-phase HPLC method is particularly suitable for analyzing polar compounds like this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM NH4H2PO4 adjusted to pH 2.2 with phosphoric acid). A typical ratio would be 5% acetonitrile and 95% aqueous buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Further dilute to a working concentration within the linear range of the detector.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution onto the column. The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR are valuable.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the chosen deuterated solvent.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The characteristic peaks for this compound should be observed. For example, in D₂O, multiplets are expected around 2.5 ppm and 3.0 ppm. Impurities will present as additional peaks in the spectrum. The relative integration of impurity peaks to the main compound peaks can be used for quantification, especially if the structure of the impurity is known.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. This can help in confirming the structure and identifying carbon-containing impurities.

Mass Spectrometry (MS)

Coupling liquid chromatography or gas chromatography with mass spectrometry (LC-MS or GC-MS) provides high sensitivity and specificity for identifying and quantifying impurities.

Experimental Protocol (LC-MS):

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole analyzer).

  • Chromatography: Utilize the HPLC conditions described previously, but replace the non-volatile phosphate buffer with a volatile buffer like formic acid or ammonium formate to ensure compatibility with the mass spectrometer.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻ of this compound (m/z 145.01).

  • Analysis: The presence of other ions in the mass spectrum, particularly those that co-elute with minor peaks in the chromatogram, can be used to identify impurities.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial this compound sample.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Advanced Analysis (If Required) cluster_3 Data Evaluation and Reporting start Receive Commercial This compound prep Prepare Stock and Working Solutions start->prep hplc HPLC-UV Analysis prep->hplc nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr icpms ICP-MS for Heavy Metals prep->icpms For specific applications lcms LC-MS Analysis hplc->lcms If impurities detected data Data Analysis and Purity Calculation hplc->data nmr->data lcms->data icpms->data report Generate Purity Report and Certificate of Analysis data->report

Purity Assessment Workflow for this compound.

Conclusion

The purity of this compound is a critical factor for the reliability and reproducibility of research in various scientific disciplines. While most commercial suppliers offer high-purity grades, it is incumbent upon the researcher to verify the purity for their specific application. By employing the analytical methods outlined in this guide, scientists can confidently assess the quality of their reagents, thereby ensuring the integrity of their experimental data. When in doubt, contacting the technical support of the respective supplier for more detailed information on a specific batch is always a recommended practice.

References

Safety Operating Guide

Proper Disposal of 2-Oxoglutaric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of 2-Oxoglutaric acid, also known as α-Ketoglutaric acid, is paramount for maintaining a secure research environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.

Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against dust particles and potential splashes. This compound can cause serious eye damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact. Contaminated gloves should be disposed of after use.[4]
Respiratory Protection Dust respirator or use in a well-ventilated area.Avoids inhalation of dust particles.[5]
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Minor Spills:

  • Immediate Action: Clean up all spills immediately.

  • Avoid Dust Generation: Use dry clean-up procedures and avoid creating dust.

  • Containment: Sweep up, shovel up, or vacuum the spilled material.

  • Collection: Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.

Major Spills:

  • Alert Personnel: Notify others in the vicinity of the spill.

  • Evacuate: If necessary, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spillage from entering drains or water courses. If contamination of drains occurs, inform emergency services.

  • Cleanup: Follow the same "dry" cleanup procedures as for minor spills, wearing appropriate PPE.

Waste Disposal Procedures

Proper disposal of this compound waste is critical and must be conducted in compliance with all applicable regulations.

  • Regulatory Compliance: This material and its container must be disposed of as hazardous waste in accordance with local, regional, national, and international regulations.

  • Do Not Dispose in General Waste or Drains: Do not dispose of this compound with household garbage or allow it to reach the sewage system. The product is an acid and typically requires neutralization before any potential discharge into sewage plants, though this is not the recommended disposal route.

  • Consult Professionals: It is recommended to consult with a licensed waste disposal company or your institution's environmental health and safety (EHS) department for guidance.

  • Container Management:

    • Leave the chemical in its original container if possible.

    • Do not mix with other waste.

    • Handle uncleaned and contaminated containers in the same way as the substance itself.

    • Decontaminate empty containers before recycling or disposal.

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_spill Spill Scenario cluster_disposal Waste Disposal A Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Spill Occurs C Clean up immediately Avoid generating dust B->C D Collect in a sealed, labeled container C->D E Store waste in a labeled, sealed container D->E F Consult EHS or licensed waste disposal company E->F G Dispose according to local, regional, and national regulations F->G

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Oxoglutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the proper handling and disposal of 2-Oxoglutaric Acid are critical for ensuring a secure laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals.

This compound, a key intermediate in the Krebs cycle, is a granular solid that requires careful handling due to its potential to cause serious eye damage.[1][2][3][4][5] Adherence to stringent safety measures is paramount to mitigate risks and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense when working with this compound. The following table summarizes the required PPE for various levels of protection.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles with side shields or Face ShieldMust be worn at all times to protect against dust particles and potential splashes. A face shield provides a broader scope of protection.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Gloves should be inspected before use and disposed of properly after handling.
Body Laboratory CoatA lab coat, gown, or smock should be worn to prevent contamination of personal clothing.
Respiratory NIOSH/MSHA-approved respiratorRecommended when there is a potential for dust generation or when working in poorly ventilated areas.
Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize dust inhalation.

  • Assemble all necessary materials and equipment before handling the acid.

  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Avoid generating dust when weighing or transferring the solid.

  • Use a scoop or spatula for transferring the powder.

  • If creating a solution, slowly add the this compound to the solvent to prevent splashing.

  • Keep containers tightly closed when not in use.

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Clean the work area and any equipment used.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be laundered before reuse.

Emergency and First Aid Procedures

In the event of an exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.

  • Neutralization: For liquid waste containing this compound, carefully neutralize it with a suitable base such as sodium bicarbonate or sodium hydroxide. The pH should be checked with universal indicator strips to ensure it is neutral before disposal.

  • Container Disposal: Handle contaminated packages in the same way as the substance itself. Completely emptied packages can be recycled after proper cleaning.

  • Regulations: Dispose of all waste in accordance with local, regional, national, and international regulations. Do not empty into drains.

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the standard operating procedure for working with this compound.

G Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep1 Verify accessible safety shower and eyewash station prep2 Work in a well-ventilated area / fume hood prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh and transfer using appropriate tools prep3->handle1 handle2 Avoid dust generation handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 post1 Clean work area and equipment handle3->post1 post2 Wash hands and exposed skin post1->post2 post3 Properly remove and store/dispose of PPE post2->post3 disp1 Treat as hazardous waste post3->disp1 disp2 Neutralize liquid waste disp1->disp2 disp3 Dispose of in accordance with regulations disp2->disp3

Standard Operating Procedure for Handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.